sodium 3-hydroxypropane-1-sulfonate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
属性
CAS 编号 |
3542-44-7 |
|---|---|
分子式 |
C3H8NaO4S |
分子量 |
163.15 g/mol |
IUPAC 名称 |
sodium;3-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C3H8O4S.Na/c4-2-1-3-8(5,6)7;/h4H,1-3H2,(H,5,6,7); |
InChI 键 |
ZTWXTOUATKTCQF-UHFFFAOYSA-N |
SMILES |
C(CO)CS(=O)(=O)[O-].[Na+] |
手性 SMILES |
C(CO)CS(=O)(=O)[O-].[Na+] |
规范 SMILES |
C(CO)CS(=O)(=O)O.[Na] |
其他CAS编号 |
3542-44-7 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of Sodium 3-hydroxypropane-1-sulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 3-hydroxypropane-1-sulfonate (CAS No: 3542-44-7) is a versatile organic compound with significant applications in chemical synthesis. Its unique structure, featuring both a hydroxyl group and a sulfonate group, imparts valuable hydrophilic properties, making it a key intermediate in the production of various specialty chemicals. This guide provides a comprehensive overview of its core physicochemical properties, synthesis methodologies, and experimental protocols for its characterization, tailored for a scientific audience.
Chemical Identity and Structure
This compound is an organosulfur compound and the sodium salt of 3-hydroxypropane-1-sulfonic acid. Its structure is characterized by a three-carbon chain with a hydroxyl group at one end and a sulfonate group at the other, providing a balance of reactive and hydrophilic functionalities.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | sodium;3-hydroxypropane-1-sulfonate | [1] |
| CAS Number | 3542-44-7 | [1] |
| Molecular Formula | C₃H₇NaO₄S | [1] |
| InChI | InChI=1S/C3H8O4S.Na/c4-2-1-3-8(5,6)7;/h4H,1-3H2,(H,5,6,7);/q;+1/p-1 | [1] |
| SMILES | C(CO)CS(=O)(=O)[O-].[Na+] |[1] |
Physicochemical Properties
The physicochemical properties of this compound are central to its application as a chemical intermediate. These properties have been determined through a combination of experimental analysis and computational modeling.
Physical and Chemical Properties
Table 2: Physical and Chemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 162.14 g/mol | [1] |
| Appearance | White to off-white powder and/or chunks | |
| Melting Point | 260 °C (decomposes) | [2] |
| Density | 1.489 g/cm³ |
| Boiling Point | Not applicable (decomposes) | |
Computed Molecular Properties
Computational descriptors provide insight into the molecule's behavior in various chemical and biological systems.
Table 3: Computed Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area | 85.8 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Complexity | 134 | [1] |
| Covalently-Bonded Unit Count | 2 | [1] |
| pKa (estimated) | Sulfonic acids are very strong acids, with estimated pKa values typically around -2 to -7, indicating the sulfonate group is fully ionized at physiological pH.[3][4] |
Synthesis and Chemical Significance
This compound serves as a crucial building block in organic synthesis, primarily for creating specialized surfactants and as a precursor to other functional chemicals.[1]
Primary Synthesis Route
The most common industrial method for synthesizing this compound involves the reaction of allyl alcohol with an aqueous solution of sodium bisulfite.[1][5][6] The reaction is typically carried out in the presence of an oxygen source, such as finely divided oxygen, air, or a peroxide, which acts as an initiator.[5][6] The process is maintained under neutral to slightly alkaline conditions (up to pH 7.5), and the temperature is generally kept below 40°C to ensure optimal yield and prevent side reactions.[5]
The following diagram illustrates the general workflow for this synthesis.
Caption: Synthesis workflow for this compound.
Alternative Synthesis Methods
Other synthesis pathways include:
-
From 3-chloro-1-propanol: This method involves a nucleophilic substitution reaction where 3-chloro-1-propanol is treated with sodium sulfite under alkaline conditions.[1]
-
Ring-opening of 1,3-propane sultone: The hydrolysis of 1,3-propane sultone with sodium hydroxide will open the cyclic sultone ring to form the desired product.[1]
Its chemical significance lies in its role as a versatile intermediate. It is a key precursor in the production of 1,3-propane sultone, an important compound used in electroplating, surfactants, and sensitizing dyes.[1]
Experimental Protocols
Accurate determination of physicochemical properties is essential for quality control and research applications. The following sections detail the standard methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point, or decomposition temperature for this compound, is a key indicator of purity.[7] The pharmacopeial standard is the capillary method.[8]
-
Principle: A small, packed sample in a glass capillary tube is heated at a controlled rate. The temperatures at which melting begins and is complete are recorded as the melting range.[7][9][10]
-
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a depth of 2-3 mm.[8]
-
Apparatus: An automated melting point apparatus or a Thiele tube setup is used.[7][9]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Measurement: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded, followed by the temperature at which the entire sample becomes a clear liquid. For this compound, observation of decomposition (e.g., charring) is noted.[9]
-
Purity: A sharp melting range (0.5-1.0°C) is indicative of a pure compound, whereas a broad range suggests the presence of impurities.[7][9]
-
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[11]
-
Principle: An excess amount of the solid compound is equilibrated with a specific volume of an aqueous buffer (e.g., phosphate buffer, pH 7.4) at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the filtered solution is then measured.
-
Methodology:
-
Preparation: An excess of solid this compound is added to a vial containing a known volume of the aqueous buffer.
-
Equilibration: The vial is sealed and agitated (shaken or stirred) in a temperature-controlled water bath for a sufficient period (typically 24-72 hours) to reach equilibrium.[12]
-
Phase Separation: The suspension is allowed to settle, and the supernatant is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique. Given the lack of a strong chromophore, methods like HPLC with an Evaporative Light Scattering Detector (ELSD) or quantitative NMR (qNMR) would be appropriate.[13][14]
-
pKa Determination (Potentiometric Titration)
While the sulfonic acid group is very strong, this protocol describes the general method for determining the pKa of an acidic functional group.
-
Principle: Potentiometric titration is a highly accurate and common method for pKa determination.[15] It involves monitoring the pH of a solution of the analyte as a known concentration of a titrant (a strong base) is added incrementally. The pKa is the pH at which the acid is half-neutralized.[16]
-
Methodology:
-
Solution Preparation: A precise amount of 3-hydroxypropane-1-sulfonic acid (the parent acid of the sodium salt) is dissolved in deionized, CO₂-free water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, known increments.
-
pH Measurement: The pH of the solution is measured with a calibrated pH electrode after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at the half-equivalence point.[15]
-
Partition Coefficient (LogP) Determination (Shake-Flask Method)
The n-octanol/water partition coefficient (Pow) is a measure of a compound's lipophilicity. The OECD Test Guideline 107 describes the standard shake-flask method.[17][18] Note: This method is not suitable for surface-active materials and may be challenging for highly polar, ionic compounds like this compound, which will partition almost exclusively into the aqueous phase.[19]
-
Principle: The compound is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentrations of the compound in both phases are measured to determine the partition coefficient.[18]
-
Methodology:
-
Preparation: A solution of the compound is prepared in either n-octanol or water (whichever is the better solvent). This is mixed with the other solvent in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for the phases to separate completely. Centrifugation can aid in phase separation.[18][20]
-
Sampling: A sample is carefully taken from both the aqueous and the n-octanol layers.
-
Quantification: The concentration of the analyte in each phase is determined using an appropriate analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
Applications and Relevance
The utility of this compound stems from its role as a synthetic intermediate. Its primary applications include:
-
Surfactant Synthesis: It serves as a building block for specialized hydroxy sulfonate surfactants.[1][21]
-
Polymer Chemistry: It can be used to introduce sulfonate groups into polymers, acting as a dopant or counterion in the synthesis of conductive polymers.[1]
-
Precursor to 1,3-Propane Sultone: It is a key starting material for producing 1,3-propane sultone, which has wide applications in electroplating and as an additive in electrolytes for lithium-ion batteries.[1]
Conclusion
This compound is a foundational chemical with well-defined physicochemical properties that make it highly valuable in synthetic chemistry. Its high polarity, water solubility, and reactive hydroxyl group allow for its incorporation into a wide range of molecules, from surfactants to advanced polymers. The standardized experimental protocols outlined in this guide provide the necessary framework for its accurate characterization, ensuring quality and consistency in research and industrial applications.
References
- 1. This compound | 3542-44-7 | Benchchem [benchchem.com]
- 2. Sodium 3-hydroxypropane-1-sulphonate | 3542-44-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. GB782094A - Process for the preparation of salts of 3-hydroxy-propane-1-sulphonic acid - Google Patents [patents.google.com]
- 6. US2806876A - Process for preparing salts of 3-hydroxypropane-1-sulfonic acid - Google Patents [patents.google.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. thinksrs.com [thinksrs.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. westlab.com [westlab.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 13. Sodium 3-chloro-2-hydroxypropane-1-sulfonate | SIELC Technologies [sielc.com]
- 14. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH | SIELC Technologies [sielc.com]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. byjus.com [byjus.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. enfo.hu [enfo.hu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis of Hydroxy Sulfonate Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Sodium 3-hydroxypropane-1-sulfonate from Allyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of sodium 3-hydroxypropane-1-sulfonate, a versatile chemical intermediate, from the starting material allyl alcohol. The primary and most industrially relevant method involves the free-radical initiated addition of sodium bisulfite to allyl alcohol. This document details the underlying reaction mechanism, experimental protocols derived from established literature, and quantitative data to support reproducibility and process optimization.
Reaction Overview and Mechanism
The synthesis proceeds via a free-radical chain reaction. An initiator generates a bisulfite radical (•HSO₃), which then adds across the double bond of allyl alcohol. This process is typically carried out in an aqueous medium under controlled temperature and pH.
Reaction Scheme:
Caption: Overall reaction scheme for the synthesis of this compound.
The reaction mechanism can be broken down into three key stages: initiation, propagation, and termination.
Detailed Reaction Mechanism:
Caption: The three stages of the free-radical addition of bisulfite to allyl alcohol.
Quantitative Data Summary
The following table summarizes quantitative data from various reported experimental procedures for the synthesis of this compound.
| Parameter | Example 1[1] | Example 2[1] | Example 3[2] | Example 4[3] |
| Reactants | ||||
| Allyl Alcohol | Molar Excess | Dropwise Addition | 850 kg | 5.9 g |
| Sodium Bisulfite | In Solution | In Solution | 1550 kg | 1.83 g |
| Sodium Sulfite | In Solution | In Solution | - | 12.92 g |
| Initiator | Air | Air | 20 kg H₂O₂ | - (Implied atmospheric O₂) |
| Catalyst | Copper Sulfate | - | - | - |
| Solvent | Aqueous | Aqueous | Deionized Water | Water (40 ml + 20 ml) |
| Reaction Temperature | Room Temperature | -4 to +10 °C | 20-60 °C | Room temp. then 90-100 °C |
| Reaction Time | Not Specified | Not Specified | Not Specified | 1.5 h addition, 3-4 h reaction |
| pH | Neutral to weakly alkaline (up to 7.5) | Substantially Neutral | Not Specified | ~7-8 |
| Yield | Excellent (not quantified) | Not Specified | Not Specified | Not Specified |
Detailed Experimental Protocols
The following are representative experimental protocols synthesized from the available literature.
Protocol A: Air-Initiated Synthesis at Low Temperature[1]
-
Preparation of Bisulfite Solution: Prepare an aqueous solution of sodium bisulfite and sodium sulfite.
-
Reaction Setup: Place the bisulfite solution in a reaction vessel equipped with vigorous stirring and a means for introducing air.
-
Initiation and Reactant Addition: Begin passing air through the solution with vigorous stirring. Add allyl alcohol dropwise to the reaction mixture.
-
Temperature and pH Control: Maintain the reaction temperature between -4 °C and +10 °C using external cooling. Continuously neutralize the alkali generated during the reaction by adding an acid, such as sulfur dioxide, to maintain a substantially neutral pH.
-
Reaction Monitoring and Work-up: Monitor the reaction for the disappearance of allyl alcohol. Once complete, the reaction mixture can be worked up to isolate the this compound.
Protocol B: Peroxide-Initiated Industrial Scale Synthesis[2]
-
Solution Preparation: In a 5000L enamel reactor, dissolve 1550 kg of sodium bisulfite in 3000 kg of deionized water with stirring at room temperature. In a separate 3000L reactor, mix 850 kg of allyl alcohol, 2000 kg of deionized water, and 20 kg of hydrogen peroxide (H₂O₂), stirring until uniform.
-
Reaction Execution: The two solutions are simultaneously pumped into a microchannel reactor. The reaction is carried out at a temperature of 20-60 °C and a pressure of 0.5-1 MPa.
-
Product Collection: The output from the reactor is the aqueous solution of this compound.
Protocol C: Laboratory Scale Synthesis[3]
-
Preparation of Solutions:
-
Solution A: Dissolve 1.83 g of sodium bisulfite and 12.0 g of sodium sulfite in 40 ml of water.
-
Solution B: Dissolve 5.9 g of distilled allyl alcohol in 20 ml of water.
-
-
Reaction Setup: In a 250 ml three-neck flask with intense agitation, place 0.92 g of sodium sulfite and 20 ml of water.
-
Reactant Addition: Simultaneously add Solution A and Solution B dropwise to the flask over 90 minutes at room temperature.
-
Reaction Completion: After the addition is complete, increase the temperature to 90-100 °C and maintain for 3-4 hours, keeping the pH between 7 and 8.
-
Initial Work-up: Adjust the pH of the mixture to 3-4 with 10% sulfuric acid to remove unreacted sulfite and bisulfite as sulfur dioxide. Concentrate the mixture using a rotary evaporator.
-
Purification: Neutralize the concentrated mixture with 10% sodium hydroxide solution. Concentrate again until a white solid appears. Add ethanol to precipitate inorganic salts, and filter to obtain the filtrate containing the product.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: A generalized experimental workflow for the synthesis and purification.
Concluding Remarks
The synthesis of this compound from allyl alcohol is a well-established process. The key to a successful and high-yield synthesis lies in the careful control of reaction parameters, particularly temperature, pH, and the efficient initiation of the free-radical chain reaction. The choice of initiator and reaction conditions can be adapted for various scales, from laboratory preparations to industrial production. The provided protocols and data serve as a foundational guide for researchers and professionals in the field to develop and optimize this important chemical transformation.
References
Structural Elucidation of Sodium 3-Hydroxypropane-1-sulfonate via NMR Spectroscopy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the structural elucidation of sodium 3-hydroxypropane-1-sulfonate using nuclear magnetic resonance (NMR) spectroscopy. The following sections provide a comprehensive overview of the expected NMR data, detailed experimental protocols for data acquisition, and a logical workflow for the structural analysis.
Overview of Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure determination of organic molecules.[1] For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework.[1] The analysis of chemical shifts, signal multiplicities, and through-bond correlations allows for the definitive assignment of each proton and carbon atom in the structure.
Quantitative NMR Data
The following tables summarize the expected quantitative ¹H and ¹³C NMR data for this compound, acquired in deuterium oxide (D₂O).
Table 1: ¹H NMR Spectral Data
| Position | Chemical Shift (δ) ppm | Multiplicity | Protons |
| 1 | ~3.67 | Triplet (t) | 2H |
| 2 | ~1.94 | Multiplet (m) | 2H |
| 3 | ~2.95 | Multiplet (m) | 2H |
Data sourced from experiments performed on a 400 MHz spectrometer.[2]
Table 2: ¹³C NMR Spectral Data
| Position | Chemical Shift (δ) ppm |
| 1 | ~60.7 |
| 2 | ~27.4 |
| 3 | ~48.3 |
Data sourced from experiments performed on a 100.6 MHz spectrometer with proton decoupling.[2]
Experimental Protocols
The following protocols provide a general framework for the acquisition of high-quality NMR data for this compound. Instrument-specific parameters may require optimization.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O).
-
Homogenization: Gently vortex the sample to ensure complete dissolution.
-
Filtration: Filter the solution through a glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of a suitable internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), can be added.
¹H NMR Spectroscopy
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Number of Scans (NS): 8 to 16
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
Spectral Width (SW): 10-12 ppm
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak (HDO) or the internal standard.
-
Integrate the signals.
-
¹³C{¹H} NMR Spectroscopy
-
Spectrometer: 100.6 MHz or corresponding frequency for the available ¹H spectrometer.
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Number of Scans (NS): 1024 to 4096 (or more, depending on concentration)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 0-80 ppm
-
-
Processing:
-
Apply a Fourier transform with proton decoupling.
-
Phase correct the spectrum.
-
Reference the spectrum to the internal standard or an external reference.
-
2D COSY (Correlation Spectroscopy)
-
Pulse Program: A standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Acquisition Parameters:
-
Acquire a 2D matrix with sufficient resolution in both dimensions (e.g., 1024 x 256 data points).
-
-
Processing:
-
Apply a 2D Fourier transform.
-
Symmetrize the spectrum.
-
Analyze the cross-peaks, which indicate proton-proton couplings.
-
Visualization of the Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
This workflow demonstrates the systematic approach to confirming the structure of this compound, starting from sample preparation and proceeding through data acquisition and detailed spectral analysis to the final structural confirmation.
References
A Technical Guide to the Thermal Stability and Decomposition of Sodium 3-Hydroxypropane-1-sulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of sodium 3-hydroxypropane-1-sulfonate. The information is curated for professionals in research and development who utilize this compound and require a thorough understanding of its thermal properties for applications in chemical synthesis, formulation, and drug development. This document summarizes key thermal data, proposes a decomposition pathway based on related compounds, and outlines detailed experimental protocols for thermal analysis.
Thermal Stability and Decomposition Data
The thermal stability of this compound is a critical parameter for its handling, storage, and application in various processes. The available data indicates that this compound decomposes upon melting. For a comparative perspective, the decomposition temperatures of this compound and other simple sodium alkanesulfonates are presented in Table 1.
| Compound Name | Chemical Formula | Decomposition Temperature (°C) |
| This compound | C₃H₇NaO₄S | ~260[1] |
| Sodium 1-propanesulfonate | C₃H₇NaO₃S | ~250[2] |
| Sodium 1-butanesulfonate | C₄H₉NaO₃S | >300[3] |
Table 1: Decomposition Temperatures of this compound and Related Sodium Alkanesulfonates.
Proposed Thermal Decomposition Pathway
The proposed decomposition pathway is as follows:
-
Initiation: The process begins with the homolytic cleavage of the C-S bond, generating an alkyl radical and a sodium sulfonate radical (•SO₃Na).
-
Propagation and Product Formation:
-
The highly reactive sodium sulfonate radical can abstract a hydrogen atom from another molecule, leading to the formation of sodium hydrogen sulfite (NaHSO₃). Sodium hydrogen sulfite is unstable at elevated temperatures and can disproportionate to form sodium sulfite (Na₂SO₃), sulfur dioxide (SO₂), and water (H₂O).
-
Alternatively, the sodium sulfonate radical can rearrange and react further to form sodium sulfate (Na₂SO₄) and sulfur dioxide (SO₂).
-
The organic radical fragment (•CH₂CH₂CH₂OH) can undergo further reactions such as fragmentation, rearrangement, and polymerization, contributing to a carbonaceous component in the residue.
-
-
Termination: The final solid residue is expected to be a mixture of sodium sulfite, sodium sulfate, and some carbonaceous material.
Experimental Protocols for Thermal Analysis
To investigate the thermal stability and decomposition of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) using Fourier-transform infrared spectroscopy (FTIR) is recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss during decomposition.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment. An analysis in air can also be performed to assess oxidative stability.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Plot the percentage of weight loss as a function of temperature. The onset temperature of decomposition is determined from the initial significant weight loss. The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion, and to observe any other thermal events such as solid-solid transitions or the endothermic/exothermic nature of decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or gold-plated stainless steel DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 300°C (or a temperature just beyond the decomposition onset observed in TGA) at a heating rate of 10°C/min.
-
-
Data Analysis: Plot the heat flow as a function of temperature. The melting point is identified as the peak temperature of the endothermic event. The enthalpy of fusion can be calculated by integrating the area under the melting peak.
Evolved Gas Analysis by TGA-FTIR
Objective: To identify the gaseous products evolved during the thermal decomposition of the sample.
Methodology:
-
Instrument: A TGA instrument coupled to an FTIR spectrometer via a heated transfer line.
-
TGA Conditions: Follow the same procedure as outlined for the TGA experiment.
-
FTIR Conditions:
-
Transfer Line Temperature: Maintain at a temperature high enough to prevent condensation of evolved gases (e.g., 220-250°C).
-
Gas Cell Temperature: Maintain at a similar temperature to the transfer line.
-
Spectral Acquisition: Collect FTIR spectra of the evolved gases continuously throughout the TGA run. A typical setting would be a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an acquisition rate of one spectrum per minute.
-
-
Data Analysis: Correlate the evolution of specific gases (identified by their characteristic IR absorption bands) with the weight loss steps observed in the TGA data. This allows for a detailed understanding of the decomposition process.
Conclusion
This compound exhibits thermal decomposition at approximately 260°C. The decomposition mechanism is likely initiated by the cleavage of the carbon-sulfur bond, leading to the evolution of sulfur dioxide and the formation of a solid residue containing sodium sulfite and sodium sulfate. For applications where this compound may be subjected to elevated temperatures, it is crucial to consider its thermal liability. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own detailed thermal analysis, ensuring safe and effective use of this compound in their work.
References
- 1. Chemical Stability of Sodium Alkyl Naphthalene Sulfonate – GREEN AGROCHEM [greenagrochem.com]
- 2. 14533-63-2 CAS MSDS (Sodium 1-propanesulfonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Sodium 1-butanesulfonate 1-Butanesulfonic acid sodium salt [sigmaaldrich.com]
Solubility of Sodium 3-Hydroxypropane-1-sulfonate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of sodium 3-hydroxypropane-1-sulfonate in organic solvents. Due to a lack of publicly available quantitative data, this document focuses on providing a detailed experimental protocol for researchers to determine these solubility values.
Introduction
This compound is a chemical intermediate with a versatile structure, incorporating both a hydroxyl and a sulfonate functional group.[1] Its utility in various synthetic pathways, including the production of surfactants and other specialty chemicals, often necessitates its use in non-aqueous environments.[1] A thorough understanding of its solubility in organic solvents is therefore critical for process development, reaction optimization, and formulation in diverse fields, including pharmaceuticals and materials science. This guide outlines a standardized method for determining the solubility of this compound and provides a framework for presenting the resulting data.
Quantitative Solubility Data
Currently, specific quantitative data on the solubility of this compound in a range of organic solvents is not extensively reported in peer-reviewed literature or publicly accessible databases. Researchers are encouraged to determine these values experimentally. The following table provides a recommended format for presenting empirically determined solubility data.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |
| Methanol | 25 | Data to be determined | Data to be determined | HPLC, Gravimetric |
| Ethanol | 25 | Data to be determined | Data to be determined | HPLC, Gravimetric |
| Acetone | 25 | Data to be determined | Data to be determined | HPLC, Gravimetric |
| Isopropanol | 25 | Data to be determined | Data to be determined | HPLC, Gravimetric |
| Acetonitrile | 25 | Data to be determined | Data to be determined | HPLC, Gravimetric |
| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | HPLC, Gravimetric |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | HPLC, Gravimetric |
| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined | HPLC, Gravimetric |
Experimental Protocol for Solubility Determination
The following protocol details the isothermal shake-flask method, a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.
3.1 Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD), or a gravimetric analysis setup (vacuum oven, desiccator).
3.2 Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the shaker and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered sample to a known volume with the same solvent.
-
3.3 Quantification
3.3.1 High-Performance Liquid Chromatography (HPLC)
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Develop a suitable HPLC method. Given the lack of a strong chromophore, an ELSD or a UV detector at a low wavelength (if applicable) may be used.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the diluted, filtered sample from step 3.3 and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
3.3.2 Gravimetric Analysis
-
Accurately transfer a known volume of the filtered supernatant to a pre-weighed, dry container.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the solute.
-
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.
-
Weigh the container with the dried residue.
-
The mass of the dissolved solid can be determined by subtracting the initial weight of the container.
-
Calculate the solubility in terms of g/100 mL or other desired units.
3.4 Data Reporting
-
Report the average solubility value and the standard deviation from at least three replicate experiments for each solvent.
-
Specify the temperature at which the solubility was determined.
-
Detail the analytical method used for quantification.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
molecular structure and formula of sodium 3-hydroxypropane-1-sulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and applications of sodium 3-hydroxypropane-1-sulfonate. The information is intended to support research and development activities where this compound may be utilized as a key intermediate or functional component.
Molecular Structure and Chemical Formula
This compound is an organic sodium salt consisting of a propane backbone substituted with a hydroxyl group at one terminus and a sulfonate group at the other. This bifunctional nature imparts unique solubility and reactivity characteristics to the molecule.
-
Chemical Name: this compound
-
CAS Number: 3542-44-7[1]
-
Molecular Formula: C₃H₇NaO₄S[2]
-
Molecular Structure: HO-CH₂-CH₂-CH₂-SO₃⁻Na⁺
Structural Identifiers:
-
InChI: InChI=1S/C3H8O4S.Na/c4-2-1-3-8(5,6)7;/h4H,1-3H2,(H,5,6,7);/q;+1/p-1[1][3]
-
InChIKey: CSKVLUWCGPWCQR-UHFFFAOYSA-M[3]
Physicochemical and Spectroscopic Data
The key physicochemical and spectroscopic data for this compound are summarized below. This information is crucial for its identification, purification, and application in various chemical processes.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Weight | 162.14 g/mol | [1][3] |
| Appearance | White crystalline solid | |
| Melting Point | 260 °C (decomposes) | [1][4] |
| pKa (of parent acid) | ~1.69 (Predicted) | [5] |
| Density (of parent acid) | 1.364 g/mL at 20 °C | [5][6] |
| Solubility | High water solubility | [7] |
Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (D₂O) | δ 3.67 (t, 2H, -CH₂OH), δ 2.95 (m, 2H, -CH₂SO₃), δ 1.94 (m, 2H, -CH₂CH₂CH₂-) | [8] |
| ¹³C NMR (D₂O) | δ 60.7, 48.3, 27.4 | |
| FT-IR | A broad absorption band is expected in the region of 3400-3500 cm⁻¹ (O-H stretching). Characteristic bands for the sulfonate group (S=O stretching) are also present. | [8] |
Synthesis and Manufacturing
This compound can be synthesized through several routes. The two most common methods are the radical addition of bisulfite to allyl alcohol and the nucleophilic ring-opening of 1,3-propane sultone.
Synthesis from Allyl Alcohol (Radical Addition)
This is a widely used industrial method involving the reaction of allyl alcohol with an aqueous solution of sodium bisulfite and sodium sulfite, often in the presence of an initiator or oxygen.[8]
-
Preparation of Reagent Solutions:
-
Solution A: Dissolve sodium bisulfite (e.g., 1.83 g) and sodium sulfite (e.g., 12.0 g) in deionized water (e.g., 40 mL).
-
Solution B: Dissolve distilled allyl alcohol (e.g., 5.9 g) in deionized water (e.g., 20 mL).
-
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, add a small amount of sodium sulfite (e.g., 0.92 g) and deionized water (e.g., 20 mL).
-
Addition of Reagents: Simultaneously add Solution A and Solution B dropwise to the flask at room temperature over a period of 90 minutes with vigorous stirring.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to 90-100 °C and maintain for 3-4 hours, keeping the pH between 7 and 8. The reaction is complete when the characteristic odor of allyl alcohol is no longer detectable.
-
Work-up and Purification:
-
Adjust the pH of the mixture to 3-4 with 10% sulfuric acid to remove unreacted sulfite and bisulfite as sulfur dioxide.
-
Concentrate the solution using a rotary evaporator until a white solid begins to appear.
-
Add ethanol to precipitate inorganic salts, then filter the mixture.
-
The filtrate, containing the desired product, can be further purified by recrystallization.
-
References
- 1. 3-ヒドロキシ-1-プロパンスルホン酸 ナトリウム塩 technical grade, 80% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-Propanesulfonic acid, 3-hydroxy-, sodium salt (1:1) | C3H7NaO4S | CID 23687212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium 3-hydroxypropane-1-sulphonate | 3542-44-7 [chemicalbook.com]
- 5. 3-HYDROXYPROPANESULFONIC ACID | 15909-83-8 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE - Ataman Kimya [atamanchemicals.com]
- 8. This compound | 3542-44-7 | Benchchem [benchchem.com]
Purity Analysis of Technical Grade Sodium 3-Hydroxypropane-1-sulfonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of technical grade sodium 3-hydroxypropane-1-sulfonate. It details potential impurities, analytical techniques, and includes specific experimental protocols for accurate quantification.
Introduction to this compound and its Purity
This compound is a hydrophilic organic compound used in a variety of applications, including as a component in biological buffers, in the synthesis of specialty chemicals, and in the formulation of pharmaceuticals. The purity of this compound is critical for its intended applications, as impurities can affect its physical and chemical properties, as well as its biological activity. Technical grade this compound typically has a purity of around 80%, with the remainder comprising water and various process-related impurities.[1] A thorough purity analysis is therefore essential to ensure the quality and consistency of the final product.
Potential Impurities in Technical Grade this compound
The manufacturing process of this compound can introduce several impurities. The primary synthesis routes involve the reaction of allyl alcohol with sodium bisulfite or the ring-opening of 1,3-propane sultone.[2] These processes can lead to the presence of unreacted starting materials, byproducts, and inorganic salts.
Table 1: Summary of Potential Impurities
| Impurity Class | Specific Impurity | Typical Origin |
| Organic Byproducts | 3,3'-oxybis(propane-1-sulfonate) (Dimer) | Side reaction during synthesis |
| 1,3-Propane sultone | Unreacted starting material/intermediate | |
| Unreacted Starting Materials | Allyl alcohol | Incomplete reaction |
| Sodium bisulfite | Incomplete reaction | |
| Inorganic Salts | Sodium sulfate | Oxidation of sodium bisulfite |
| Sodium chloride | From pH adjustment or purification steps | |
| Solvent | Water | Reaction medium and hygroscopic nature |
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is recommended for the comprehensive purity analysis of technical grade this compound. This typically involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of the main component and its organic impurities. Due to the polar nature and lack of a strong chromophore in this compound, detection methods such as Evaporative Light Scattering Detection (ELSD) or UV detection at low wavelengths (e.g., < 210 nm) are often employed.[3][4] A mixed-mode or reverse-phase column can be used for separation.[3][4]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that can be used to determine the purity of the main component without the need for a reference standard of the analyte itself. It relies on the use of a certified internal standard.[5][6][7] ¹H NMR is particularly useful for identifying and quantifying organic impurities, including the dimeric byproduct.
Ion Chromatography (IC)
Ion chromatography is the preferred method for the quantification of inorganic anionic impurities such as sulfate and chloride.[8][9][10][11] This technique offers high selectivity and sensitivity for these ions, which can be difficult to determine by other methods.
Experimental Protocols
HPLC-ELSD Method for Organic Impurities
This protocol describes a general method for the analysis of this compound and its primary organic byproduct, the dimer.
Table 2: HPLC-ELSD Experimental Protocol
| Parameter | Specification |
| Column | Mixed-Mode Anion Exchange/Reversed-Phase (e.g., SIELC Newcrom BH, 150 x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | Water with 20 mM Ammonium Formate, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 95% A, 5% B5-20 min: Linear gradient to 50% A, 50% B20-25 min: Hold at 50% A, 50% B25.1-30 min: Return to 95% A, 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| ELSD Settings | Nebulizer Temperature: 40 °CEvaporator Temperature: 60 °CGas Flow: 1.5 L/min |
| Sample Preparation | Accurately weigh approximately 100 mg of technical grade this compound and dissolve in 10 mL of Mobile Phase A. Filter through a 0.45 µm syringe filter before injection. |
| Quantification | Based on external standards for this compound and the dimer, if available. If a standard for the dimer is not available, its content can be estimated as a percentage of the main peak area. |
qNMR Protocol for Assay and Organic Impurities
This protocol provides a framework for determining the absolute purity of this compound and quantifying organic impurities.
Table 3: qNMR Experimental Protocol
| Parameter | Specification |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterium Oxide (D₂O) |
| Internal Standard | Maleic acid (certified reference material) |
| Sample Preparation | Accurately weigh approximately 20 mg of technical grade this compound and 10 mg of maleic acid into a vial. Dissolve in 0.75 mL of D₂O. Transfer to an NMR tube. |
| Acquisition Parameters | Pulse Program: zg30Number of Scans: 16Relaxation Delay (D1): 30 s (to ensure full relaxation of all protons) |
| Processing | Apply a line broadening of 0.3 Hz. Manually phase and baseline correct the spectrum. |
| Quantification | Integrate the well-resolved signals of this compound (e.g., the triplet corresponding to the protons adjacent to the hydroxyl group) and the singlet of the internal standard. Calculate the purity using the standard qNMR equation.[6][7] |
Ion Chromatography Protocol for Inorganic Anions
This protocol is designed for the quantification of sulfate in the technical grade material.
Table 4: Ion Chromatography Experimental Protocol
| Parameter | Specification |
| Column | Anion Exchange Column (e.g., Dionex IonPac AS14A)[11] |
| Eluent | 8.0 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 25 µL |
| Detection | Suppressed Conductivity |
| Sample Preparation | Accurately weigh approximately 100 mg of technical grade this compound and dissolve in 100 mL of deionized water. Further dilute as necessary to fall within the calibration range. |
| Quantification | Based on an external calibration curve prepared from a certified sulfate standard. |
Visualizations
Logical Workflow for Purity Analysis
Caption: Logical workflow for the purity analysis of technical grade this compound.
Experimental Workflow for HPLC-ELSD Analysis
Caption: Experimental workflow for the HPLC-ELSD analysis.
Signaling Pathway for Impurity Identification
Caption: Logical pathway from synthesis to impurity identification.
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. This compound | 3542-44-7 | Benchchem [benchchem.com]
- 3. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH | SIELC Technologies [sielc.com]
- 4. Sodium 3-chloro-2-hydroxypropane-1-sulfonate | SIELC Technologies [sielc.com]
- 5. utm.mx [utm.mx]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Analytical NMR [magritek.com]
- 8. Fast determination of sulfate by ion chromatography based on a permanently coated column - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Quantitation of sulfate and thiosulfate in clinical samples by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ion chromatography for the determination of sulfate in STEALTH liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
A Historical Overview of Synthesis Methods for Hydroxypropanesulfonic Acid Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical synthesis methods for hydroxypropanesulfonic acid salts, with a focus on 3-hydroxy-1-propanesulfonic acid. The document details key synthetic routes, experimental protocols, and comparative data, offering valuable insights for researchers, chemists, and professionals in drug development.
Introduction
Hydroxypropanesulfonic acids and their salts are a class of organosulfur compounds that have found diverse applications, ranging from intermediates in the synthesis of pharmaceuticals and specialty chemicals to components in surfactants and electroplating solutions.[1][2] The historical development of their synthesis methods reflects the broader advancements in organic chemistry, particularly in the areas of sulfonation and addition reactions. This guide will explore the evolution of these synthetic strategies, focusing on the core methodologies that have been historically significant.
Primary Historical Synthesis Routes
Historically, two main strategies have dominated the synthesis of hydroxypropanesulfonic acid salts: the sulfonating addition to allyl alcohol and the ring-opening of 1,3-propane sultone.
Sulfonating Addition to Allyl Alcohol
One of the earliest and most fundamental methods for preparing salts of 3-hydroxypropane-1-sulfonic acid involves the reaction of allyl alcohol with a bisulfite solution.[1] This method is significant due to its use of readily available starting materials.
Reaction Scheme:
Key Historical Developments and Methodologies:
Early methods established that the reaction proceeds in the presence of finely-divided oxygen or an oxygen-releasing substance like hydrogen peroxide.[1][3] The reaction is typically carried out in an aqueous medium at temperatures not exceeding 40°C and under neutral to weakly alkaline conditions (up to pH 7.5).[1][3] To optimize the reaction, it was found to be preferable to gradually add the allyl alcohol to an excess of the bisulfite solution.[1][4] During the reaction, alkali is generated, which was continuously neutralized by the addition of an acid.[1][4]
Experimental Protocol: Preparation of Potassium 3-hydroxypropane-1-sulfonate
A detailed historical experimental protocol is described in a patent from the mid-20th century:
-
Preparation of Potassium Sulfite Solution: 192 grams of sulfur dioxide are passed into a solution of 320 grams of caustic potash in 1600 cm³ of water to obtain a neutral solution of potassium sulfite (pH 7-8).[4]
-
Reaction: Into this solution, 160.5 grams of an azeotropic mixture of allyl alcohol in water (72.3%) are added over 1-2 hours with vigorous stirring (1500 R.P.M.).[4] A current of air is passed through the mixture at a rate of 2 liters per minute.[4] The pH is maintained at 7-8 by the continuous addition of diluted sulfuric acid.[4]
-
Work-up and Isolation: The reaction solution is treated with sulfuric acid to convert all sulfite to sulfate. The solution is then evaporated to precipitate most of the potassium sulfate. The mixture is neutralized with potassium hydroxide, and the precipitated potassium sulfate is filtered off in the cold. The filtrate is evaporated to dryness. The resulting potassium salt of 3-hydroxypropane-1-sulfonic acid is recrystallized from 90% alcohol.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 90-95% of theoretical | [4] |
| Reaction Temperature | 10-60 °C (maintained) | [4] |
| pH | 7-8 | [4] |
Logical Workflow for Allyl Alcohol Sulfonation
Caption: Workflow for the synthesis of potassium 3-hydroxypropane-1-sulfonate from allyl alcohol.
Ring-Opening of 1,3-Propane Sultone
Another significant historical route to hydroxypropanesulfonic acid salts is through the nucleophilic ring-opening of 1,3-propane sultone.[1] 1,3-Propane sultone itself can be synthesized from 3-hydroxypropanesulfonic acid, which is typically produced from allyl alcohol as described above.[2] The sultone is a cyclic sulfonate ester that is highly reactive towards nucleophiles.[2][5]
Reaction Scheme:
Key Historical Developments and Methodologies:
This method involves the hydrolysis of the sultone, which can be achieved with a suitable nucleophile such as sodium hydroxide in an aqueous solution.[1] The high reactivity of 1,3-propane sultone allows this reaction to proceed under relatively mild conditions.[2] While this method is effective, the starting material, 1,3-propane sultone, is a known toxic and carcinogenic compound, which has led to the preference for other methods in many applications.[2][5]
Experimental Protocol: Hydrolysis of 1,3-Propane Sultone
Detailed historical experimental protocols for the direct synthesis of hydroxypropanesulfonic acid salts from 1,3-propane sultone are less commonly documented in the context of large-scale historical production due to the hazards associated with the starting material. However, the general procedure involves:
-
Reaction: Dissolving 1,3-propane sultone in an aqueous solution of a stoichiometric amount of a base, such as sodium hydroxide.
-
Heating: Gently heating the mixture to facilitate the ring-opening reaction.
-
Isolation: Evaporation of the water to yield the sodium salt of 3-hydroxypropanesulfonic acid.
Quantitative Data:
Due to the nature of this reaction being a straightforward hydrolysis, the yields are generally high, often approaching quantitative levels under controlled conditions.
Logical Relationship for 1,3-Propane Sultone Hydrolysis
References
- 1. This compound | 3542-44-7 | Benchchem [benchchem.com]
- 2. What is 1,3-Propane sultone - Chemical Supplier Unilong [unilongindustry.com]
- 3. GB782094A - Process for the preparation of salts of 3-hydroxy-propane-1-sulphonic acid - Google Patents [patents.google.com]
- 4. US2806876A - Process for preparing salts of 3-hydroxypropane-1-sulfonic acid - Google Patents [patents.google.com]
- 5. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Sodium 3-Hydroxypropane-1-sulfonate in Conductive Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of sodium 3-hydroxypropane-1-sulfonate as a doping agent in the synthesis of conductive polymers. This document outlines its role in modulating polymer properties and offers step-by-step procedures for chemical and electrochemical polymerization of common conductive polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT), polypyrrole (PPy), and polyaniline (PANI).
Introduction
This compound is a versatile organic compound that can be employed as a dopant in the synthesis of intrinsically conductive polymers (ICPs). The incorporation of the 3-hydroxypropane-1-sulfonate anion into the polymer matrix during polymerization serves to stabilize the positive charges (polarons and bipolarons) formed along the polymer backbone, a process known as p-doping. The presence of the hydroxyl group and the sulfonate moiety can influence the resulting polymer's properties, including its electrical conductivity, solubility, hydrophilicity, and processability. These characteristics are crucial for applications in bioelectronics, sensors, and drug delivery systems.
Role of this compound in Conductive Polymer Synthesis
This compound acts as a source of counter-ions to balance the positive charges generated on the conductive polymer backbone during oxidative polymerization. The general mechanism involves the oxidation of the monomer, followed by the incorporation of the sulfonate anion to maintain charge neutrality. The hydroxyl group on the dopant can introduce hydrophilicity and potentially engage in hydrogen bonding, which can affect the polymer's morphology and its interaction with aqueous environments.
Data Presentation
The following tables summarize representative quantitative data for conductive polymers synthesized with various sulfonated dopants. While specific data for this compound is not extensively reported, these values from analogous systems provide a benchmark for expected performance.
Table 1: Representative Electrical Conductivity of Conductive Polymers with Sulfonate Dopants
| Conductive Polymer | Dopant | Synthesis Method | Conductivity (S/cm) |
| PEDOT | Polystyrene sulfonate (PSS) | Chemical Oxidation | 1 - 1000 |
| PEDOT | Sulfonated polyarylether sulfone (SPAES) | Chemical Oxidation | Up to ~60 |
| Polypyrrole (PPy) | p-tolyl sulfonic acid | Chemical Oxidation | ~42.7 |
| Polyaniline (PANI) | Sulfuric Acid | Chemical Oxidation | ~1.09 |
| Polyaniline (PANI) | Camphorsulfonic acid (CSA) | Chemical Oxidation | 10⁻² - 10⁰ |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₇NaO₄S |
| Molecular Weight | 162.14 g/mol |
| Melting Point | 260 °C (decomposes) |
| Solubility | Soluble in water |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of conductive polymers using this compound as a dopant. These protocols are based on established methods for similar sulfonated dopants. Researchers should optimize these conditions for their specific applications.
Protocol 1: Chemical Oxidative Synthesis of PEDOT doped with this compound
Objective: To synthesize a dispersion of poly(3,4-ethylenedioxythiophene) (PEDOT) doped with 3-hydroxypropane-1-sulfonate anions via chemical oxidative polymerization.
Materials:
-
3,4-ethylenedioxythiophene (EDOT) monomer
-
This compound
-
Sodium persulfate (Na₂S₂O₈)
-
Iron(III) sulfate (Fe₂(SO₄)₃) (optional, as catalyst)
-
Deionized (DI) water
-
Methanol
-
Acetone
Equipment:
-
Glass reactor with a magnetic stirrer and temperature control
-
Syringe pump or dropping funnel
-
Centrifuge
-
Dialysis membrane (MWCO 10-14 kDa)
-
Filtration apparatus
Procedure:
-
Dopant Solution Preparation: Dissolve a desired amount of this compound in DI water in the glass reactor to create an aqueous solution (e.g., 0.1 M). The molar ratio of dopant to monomer can be varied to optimize properties.
-
Monomer Addition: Add the EDOT monomer to the dopant solution with vigorous stirring. A typical molar ratio of EDOT to the sulfonate group is in the range of 1:1 to 1:2.5.
-
Initiation of Polymerization: Prepare a separate aqueous solution of the oxidant, sodium persulfate. The molar ratio of oxidant to monomer is typically around 1:1 to 1.5:1. If using an iron(III) sulfate catalyst, a small amount can be added to the monomer/dopant solution before the oxidant.
-
Slowly add the oxidant solution to the monomer/dopant mixture dropwise using a syringe pump or dropping funnel over a period of 30-60 minutes at a controlled temperature (e.g., 20-25 °C).
-
Polymerization Reaction: Allow the reaction to proceed with continuous stirring for 24 hours at room temperature. The solution should turn a deep blue/black color, indicating the formation of PEDOT.
-
Purification:
-
Terminate the reaction by adding methanol.
-
Purify the resulting PEDOT dispersion by repeated centrifugation and redispersion in DI water to remove unreacted monomer and oxidant byproducts.
-
Alternatively, purify the dispersion by dialysis against DI water for 48-72 hours, changing the water frequently.
-
-
Final Product: The final product is an aqueous dispersion of PEDOT doped with 3-hydroxypropane-1-sulfonate. The dispersion can be cast into films for characterization.
Protocol 2: Electrochemical Synthesis of Polypyrrole (PPy) doped with this compound
Objective: To deposit a film of polypyrrole (PPy) doped with 3-hydroxypropane-1-sulfonate anions onto a working electrode via electrochemical polymerization.
Materials:
-
Pyrrole monomer (freshly distilled)
-
This compound
-
Acetonitrile or DI water (as solvent)
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or gold)
-
Counter electrode (e.g., platinum mesh or carbon rod)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Nitrogen or Argon gas source for deaeration
Procedure:
-
Electrolyte Preparation: Prepare the electrolyte solution by dissolving the pyrrole monomer (e.g., 0.1 M) and this compound (e.g., 0.1 M) in the chosen solvent (acetonitrile or water).
-
Deaeration: Purge the electrolyte solution with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Electrochemical Cell Setup: Assemble the three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Electropolymerization:
-
Potentiostatic Method: Apply a constant potential (e.g., +0.8 V vs. Ag/AgCl) to the working electrode. The polymerization time will determine the thickness of the PPy film. A dark film will be observed growing on the working electrode.
-
Galvanostatic Method: Apply a constant current density (e.g., 1 mA/cm²) to the working electrode.
-
Cyclic Voltammetry Method: Cycle the potential between a lower limit (e.g., -0.2 V) and an upper limit (e.g., +0.8 V) for a set number of cycles. An increasing current with each cycle indicates polymer deposition.
-
-
Film Rinsing: After polymerization, carefully remove the working electrode from the cell and rinse it thoroughly with the pure solvent (acetonitrile or water) to remove any unreacted monomer and excess electrolyte.
-
Drying: Dry the PPy-coated electrode under a gentle stream of nitrogen or in a vacuum oven at a low temperature.
Visualizations
The following diagrams illustrate the conceptual workflows and relationships in the synthesis of conductive polymers using this compound.
Caption: Workflow for Chemical Oxidative Polymerization.
Caption: Workflow for Electrochemical Polymerization.
Caption: Conceptual Doping Mechanism.
Application Notes and Protocols: Sodium 3-hydroxypropane-1-sulfonate as a Dopant in Polypyrrole Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polypyrrole (PPy) is a widely studied conducting polymer with significant potential in biomedical applications, including biosensors and drug delivery systems, owing to its biocompatibility, stability, and tunable conductivity.[1] The properties of PPy films are intrinsically linked to the dopant anion incorporated into the polymer matrix during synthesis. This process, known as doping, creates charge carriers along the polymer backbone, rendering it electrically conductive.[2]
This document provides detailed application notes and protocols for the use of sodium 3-hydroxypropane-1-sulfonate as a dopant in the synthesis of PPy films. The presence of a hydroxyl group in this dopant is anticipated to enhance the hydrophilicity and biocompatibility of the resulting PPy films, making them particularly suitable for applications in aqueous environments and for interaction with biological systems.[1]
Signaling Pathways and Doping Mechanism
The fundamental principle behind the conductivity of polypyrrole lies in the creation of charge carriers along its backbone through oxidation. This process is stabilized by the incorporation of anionic dopants. The sulfonate group of this compound acts as the counter-ion to the positive charges (polarons and bipolarons) formed on the PPy chain during polymerization.
Caption: Doping mechanism of Polypyrrole with this compound.
Experimental Protocols
Chemical Synthesis of PPy Doped with this compound (PPy-OH)
This protocol is adapted from a study by Liu et al. (2024).[3][4][5]
Materials:
-
Pyrrole (Py)
-
This compound
-
Ammonium persulfate (APS)
-
Ethanol
-
Distilled water
-
Acetone
Procedure:
-
Dissolve 0.71 ml (10 mmol) of pyrrole and 3.24 g (20 mmol) of this compound in 100 ml of a 50% (v/v) ethanol/water solution.
-
Separately, prepare a solution of 4.56 g (20 mmol) of ammonium persulfate (APS) in a suitable amount of distilled water.
-
Cool the pyrrole and dopant solution to 0°C under vigorous magnetic stirring.
-
Slowly add the APS solution dropwise to the cooled pyrrole solution.
-
Continue stirring the reaction mixture for 12 hours at 0°C.
-
Quench the reaction by adding a 50% ethanol solution.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate thoroughly with distilled water, followed by ethanol, and then acetone, each three times.
-
Dry the resulting PPy-OH powder under vacuum.
Electrochemical Synthesis of PPy Films
This is a general protocol that can be adapted for the electrochemical deposition of PPy films doped with this compound.
Materials:
-
Pyrrole (Py)
-
This compound
-
Deionized water
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or stainless steel)
-
Counter electrode (e.g., platinum wire or graphite rod)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an aqueous electrolyte solution containing 0.1 M pyrrole and 0.1 M this compound.
-
Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Connect the electrodes to a potentiostat/galvanostat.
-
Deposit the PPy film onto the working electrode using either potentiostatic (constant potential) or galvanostatic (constant current) methods.
-
Potentiostatic Deposition: Apply a constant potential in the range of +0.6 V to +1.0 V (vs. Ag/AgCl). The deposition time will influence the film thickness.
-
Galvanostatic Deposition: Apply a constant current density in the range of 0.1 to 1.0 mA/cm². The total charge passed will determine the film thickness.
-
-
After deposition, rinse the PPy-coated electrode with deionized water to remove any unreacted monomer and excess dopant.
-
Dry the film at room temperature or in a low-temperature oven.
Caption: Experimental workflow for electrochemical synthesis of PPy films.
Data Presentation
Quantitative data for PPy films doped specifically with this compound is limited. The following tables provide a summary of expected properties based on the available information and data from PPy films doped with analogous sulfonate dopants such as p-toluene sulfonate (pTS) and dodecylbenzene sulfonate (DBS).
Table 1: Synthesis Parameters and Resulting Polymer Properties
| Parameter | Chemical Synthesis | Electrochemical Synthesis | Reference |
| Dopant | This compound | This compound | [3][4][5] |
| Pyrrole Conc. | ~0.1 M | 0.1 M | [3][4][5] |
| Dopant Conc. | ~0.2 M | 0.1 M | [3][4][5] |
| Oxidant | Ammonium Persulfate | N/A (Electrochemical) | [3][4][5] |
| Solvent | 50% Ethanol/Water | Water | [3][4][5] |
| Avg. Molecular Weight | 127,633 g/mol | Not Reported | [3] |
| Polydispersity Index | 2.67 | Not Reported | [3] |
Table 2: Expected Physicochemical Properties of Doped PPy Films (Comparative)
| Property | PPy-OH (Expected) | PPy-pTS | PPy-DBS | Reference |
| Conductivity (S/cm) | 1-100 | 10-150 | 1-50 | [6][7] |
| Electrochemical Stability | Good | Good | Moderate | [6] |
| Hydrophilicity | High | Moderate | Low | [1] |
| Biocompatibility | High | Good | Moderate | [1] |
Note: The values for PPy-OH are expected ranges based on the properties of similar sulfonate-doped PPy films and the anticipated effect of the hydroxyl group.
Characterization Protocols
Four-Point Probe for Conductivity Measurement
-
A four-point probe setup is used to measure the sheet resistance of the deposited PPy film.
-
The conductivity (σ) is calculated using the formula: σ = 1 / (R_s * t), where R_s is the sheet resistance and t is the film thickness.
Cyclic Voltammetry (CV) for Electrochemical Characterization
-
Perform CV in a monomer-free electrolyte solution (e.g., 0.1 M KCl).
-
Scan the potential within a range where the polymer is active (e.g., -0.8 V to +0.8 V vs. Ag/AgCl) at various scan rates.
-
The resulting voltammogram provides information on the redox behavior, stability, and capacitive properties of the film.
Fourier-Transform Infrared Spectroscopy (FTIR) for Structural Analysis
-
Acquire the FTIR spectrum of the PPy film.
-
Characteristic peaks for PPy include C-N stretching, C-C stretching, and N-H bending. The presence of sulfonate group vibrations (around 1020 cm⁻¹) from the dopant can also be confirmed.[4]
Applications in Drug Development
The hydrophilic nature and biocompatibility of PPy films doped with this compound make them promising candidates for various applications in drug development:
-
Controlled Drug Delivery: The redox-active nature of PPy allows for the electrically stimulated release of incorporated drug molecules. Anionic drugs can be used as dopants and released upon electrochemical reduction of the polymer backbone.
-
Biosensors: The conductive PPy matrix can be used to immobilize enzymes or antibodies for the detection of specific biomolecules. The hydroxyl groups on the dopant may aid in the covalent attachment of these biorecognition elements.
-
Scaffolds for Tissue Engineering: The biocompatible and conductive properties of these films can support cell adhesion and proliferation, making them suitable for use as scaffolds in tissue regeneration.
Caption: Application pathways for PPy doped with this compound.
References
- 1. This compound | 3542-44-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A reconfigurable integrated smart device for real-time monitoring and synergistic treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pure.skku.edu [pure.skku.edu]
Application Notes and Protocols for Electroplating Intermediates Derived from Sodium 3-Hydroxypropane-1-sulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of electroplating intermediates derived from sodium 3-hydroxypropane-1-sulfonate. This document details their synthesis, mechanisms of action, and applications in nickel and copper electroplating, supported by experimental protocols and performance data.
Introduction to Sulfopropylated Electroplating Intermediates
This compound is a key precursor for synthesizing a class of organic additives used in electroplating baths. These additives, often referred to as sulfopropylated intermediates, are instrumental in achieving bright, level, and ductile metal deposits. Their primary functions include grain refinement, leveling of the coating, and enhancing the throwing power of the plating bath. These intermediates are widely employed in decorative and functional plating applications across various industries, including automotive, electronics, and aerospace.
The core structure of these intermediates typically features a sulfonate group, which imparts water solubility and influences the electrochemical behavior at the cathode surface. The versatility of this compound allows for the synthesis of a range of derivatives with specific functionalities, tailored for either nickel or copper plating processes.
Application in Nickel Electroplating
In nickel electroplating, derivatives of this compound, such as Pyridinium Hydroxy Propyl Sulfobetaine (PPS-OH), are primarily utilized as strong leveling agents. They play a crucial role in producing brilliant, smooth, and uniform nickel coatings, especially in high-current-density areas.
Mechanism of Action: Leveling in Nickel Plating
Leveling agents function by selectively adsorbing onto microscopic peaks on the substrate surface. This adsorption inhibits the deposition of nickel ions at these high points, allowing for a higher rate of deposition in the microscopic valleys. Over time, this differential deposition rate leads to a smoothing or "leveling" of the surface. Pyridine derivatives, like PPS-OH, are particularly effective due to their chemical structure, which facilitates strong adsorption on the cathode.
Figure 1: Leveling mechanism of PPS-OH in nickel electroplating.
Performance Data
The performance of nickel plating baths is significantly enhanced by the addition of sulfopropylated intermediates. The following table summarizes typical performance characteristics.
| Intermediate | Concentration (mg/L) | Effect on Appearance | Leveling Performance | Current Density Range |
| PPS-OH | 50 - 500 | Produces extremely brilliant, white-bright coatings. | Excellent, especially in high and medium current density regions.[1][2] | Wide operating window. |
| BOSS | 0.05 - 0.2 (ml/L) | Results in a clear, bright white deposit. | High-speed brightening and leveling, particularly in low current density areas.[3] | Suitable for barrel and rack plating. |
Experimental Protocols
This protocol describes a one-pot synthesis method for PPS-OH.
Materials:
-
Sodium metabisulfite
-
Sodium sulfite
-
Deionized water
-
Polyether F-6 (catalyst)
-
Citric acid (complexing agent)
-
Epichlorohydrin
-
Pyridine
-
Triethylamine (impurity remover)
-
Stabilizers (e.g., 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Vitamin C derivative
Procedure:
-
In a reaction vessel, dissolve sodium metabisulfite in deionized water at room temperature with stirring.
-
Add sodium sulfite to adjust the pH of the solution to 5.2-5.5.
-
Add the catalyst (Polyether F-6) and complexing agent (citric acid).
-
Heat the mixture to 60-70°C under a nitrogen atmosphere.
-
Slowly add epichlorohydrin dropwise. An exothermic reaction will occur. This ring-opening reaction forms 3-chloro-2-hydroxy propanesulfonate.[4]
-
To the resulting solution, add pyridine and reflux the mixture.
-
After the reflux, add triethylamine and continue the reaction for 1 hour to remove impurities.
-
Dehydrate and decolorize the solution.
-
Adjust the pH to 2-5.
-
Add stabilizers to obtain the final aqueous solution of PPS-OH.[4]
The Hull cell is a valuable tool for evaluating the performance of plating bath additives across a range of current densities.[4][5][6][7][8][9][10][11]
Materials:
-
267 mL Hull cell
-
Nickel anode
-
Polished brass or steel cathode panel
-
Watts-type nickel plating bath (Nickel Sulfate, Nickel Chloride, Boric Acid)
-
PPS-OH solution
-
Rectifier
-
Air agitation source
Procedure:
-
Prepare the Watts-type nickel plating bath according to standard formulations.
-
Heat the bath to the desired operating temperature (typically 50-60°C).
-
Add the desired concentration of PPS-OH to the bath (e.g., 100 mg/L).
-
Place the nickel anode and the prepared cathode panel into the Hull cell.
-
Fill the Hull cell with 267 mL of the prepared plating solution.
-
Apply moderate air agitation.
-
Apply a current of 2 amperes for 5-10 minutes.
-
Remove the cathode panel, rinse with deionized water, and dry.
-
Examine the panel for brightness, leveling, and any defects across the current density range. A standard bright nickel panel should be bright over the complete range and exhibit good leveling.[9][10]
Application in Copper Electroplating
In acid copper electroplating, derivatives of this compound, such as Sodium 3-mercaptopropanesulfonate (MPS) and Bis-(sodium sulfopropyl)-disulfide (SPS), act as brighteners and accelerators. They are crucial for achieving fine-grained, ductile, and bright copper deposits, particularly in the fabrication of printed circuit boards (PCBs) and for decorative applications.
Mechanism of Action: Acceleration in Copper Plating
MPS and SPS accelerate the copper deposition rate through a catalytic mechanism. The thiol group (-SH) in MPS adsorbs onto the copper cathode surface. Simultaneously, the sulfonate group (-SO₃⁻) complexes with copper ions in the electrolyte. This, in conjunction with chloride ions, forms an active intermediate complex that facilitates electron transfer and increases the rate of copper ion reduction.[12]
Figure 2: Acceleration mechanism of MPS in copper electroplating.
Performance Data
The addition of sulfopropylated intermediates significantly improves the properties of electrolytic copper foils and coatings.
| Intermediate | Concentration (mg/L) | Gloss (GU) | Tensile Strength (MPa) | Key Benefits |
| MPS | 3.0 | 291 | - | High gloss, grain refinement.[12] |
| SPS | 3.0 | 263 | - | Bright, level, and ductile deposits. |
| DPS | 4.0 | 243 | - | Improves gloss and tensile strength. |
| TPS | 3.0 (with 4.0 mg/L HEC) | 215 | 578 | Reduces pinholes in copper foil. |
Data for 6 µm electrolytic copper foil.
Experimental Protocols
Materials:
-
2-mercaptothiazoline
-
Sodium hydroxide (NaOH)
-
Ethanol
-
1,3-propanesultone
Procedure:
-
In a flask, dissolve 2-mercaptothiazoline and NaOH in ethanol.
-
Slowly add a solution of 1,3-propanesultone in ethanol dropwise over 20 minutes.
-
Allow the reaction to proceed for 4 hours.
-
Filter the reaction mixture to remove the solvent.
-
Recrystallize the resulting solid to obtain the TPS product.
Materials:
-
Copper sulfate pentahydrate (CuSO₄·5H₂O)
-
Sulfuric acid (H₂SO₄)
-
Chloride ions (from HCl or NaCl)
-
Gelatin
-
Hydroxyethyl cellulose (HEC)
-
Sulfonate-containing additive (e.g., MPS, SPS, DPS, or TPS)
-
Titanium cathode
-
Copper anode
Procedure:
-
Prepare the basic electrolyte by dissolving copper sulfate and sulfuric acid in deionized water.
-
Add the specified concentrations of chloride ions, gelatin, and HEC.
-
Introduce the desired sulfonate-containing additive at the target concentration.
-
Perform electrodeposition onto the titanium cathode at a controlled current density and temperature.
-
After the desired plating time to achieve the target thickness (e.g., 6 µm), remove the copper foil from the cathode.
-
Rinse and dry the foil before performance testing (e.g., gloss, tensile strength).
Conclusion
Electroplating intermediates derived from this compound are indispensable for modern nickel and copper plating processes. They offer a versatile platform for synthesizing additives that provide specific functionalities, leading to high-quality metal deposits with desirable properties. The detailed protocols and performance data presented in these notes serve as a valuable resource for researchers and professionals in the field of electroplating and materials science. Further research and development in this area can lead to the creation of even more efficient and environmentally friendly plating additives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. electroplating.alfa-chemistry.com [electroplating.alfa-chemistry.com]
- 4. Novel Pyridine Oxime-Based Complexing Agents for Enhanced Corrosion Resistance in Zinc–Nickel Alloy Electroplating: Mechanisms and Applications [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. alertsales.com [alertsales.com]
- 9. nmfrc.org [nmfrc.org]
- 10. sterc.org [sterc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. jadechemwh.com [jadechemwh.com]
protocol for the synthesis of 1,3-propane sultone from sodium 3-hydroxypropane-1-sulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1,3-propane sultone, a versatile reagent in organic synthesis, starting from sodium 3-hydroxypropane-1-sulfonate. The protocol is divided into two main stages: the acidification of the sodium salt to yield 3-hydroxypropanesulfonic acid, and the subsequent cyclodehydration to the final product, 1,3-propane sultone.
Overview of the Synthesis Pathway
The synthesis of 1,3-propane sultone from this compound is a two-step process. The first step involves the protonation of the sulfonate salt using a strong acid to form the free sulfonic acid. The second step is an intramolecular esterification (lactonization) where the hydroxyl group attacks the sulfonic acid moiety, eliminating a molecule of water to form the cyclic sultone. This dehydration is typically achieved by heating the 3-hydroxypropanesulfonic acid under vacuum.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of 1,3-propane sultone.
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Intermediate | 3-Hydroxypropanesulfonic acid | |
| Final Product | 1,3-Propane Sultone | |
| Molecular Formula | C₃H₆O₃S | [1] |
| Molecular Weight | 122.14 g/mol | [1] |
| Boiling Point | 112 °C at 1.4 mmHg | |
| Melting Point | 31 °C | [2] |
| Density | 1.39 g/cm³ | [2] |
| Typical Yield | 95% | [2][3][4] |
| Purity (Post-distillation) | >99% |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 1,3-propane sultone from this compound.
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Anhydrous n-butanol or absolute ethanol
-
Round-bottom flask
-
Distillation apparatus
-
Vacuum pump
-
Heating mantle
-
Stir bar and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Protocol 1: Acidification of this compound
-
Acidification: In a round-bottom flask, dissolve this compound in a minimal amount of water. Cool the flask in an ice bath.
-
Slowly add concentrated hydrochloric acid or sulfuric acid to the solution with constant stirring until the pH is strongly acidic (pH 1-2).
-
Extraction: Add n-butanol or absolute ethanol to the acidified solution and stir vigorously. The 3-hydroxypropanesulfonic acid will move to the organic layer, while the inorganic salts (NaCl or Na₂SO₄) will precipitate.
-
Separation: Separate the organic layer containing the 3-hydroxypropanesulfonic acid. If a precipitate forms, filter the mixture and collect the filtrate.
-
Solvent Removal: Remove the n-butanol or ethanol from the organic layer using a rotary evaporator to obtain crude 3-hydroxypropanesulfonic acid.
Protocol 2: Cyclodehydration to 1,3-Propane Sultone
-
Setup: Transfer the crude 3-hydroxypropanesulfonic acid to a clean, dry round-bottom flask equipped with a stir bar and set up for vacuum distillation.
-
Dehydration and Distillation: Heat the flask in an oil bath while applying a high vacuum (-0.1 MPa). The intramolecular dehydration and cyclization to 1,3-propane sultone will occur.[5]
-
The 1,3-propane sultone product will distill over. Collect the fraction that boils at approximately 112 °C under reduced pressure. The literature also reports collection temperatures between 205-230°C during vacuum distillation.[2]
-
Purification: The collected 1,3-propane sultone can be further purified by redistillation if necessary.
-
Storage: 1,3-propane sultone is a moisture-sensitive and reactive compound and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 1,3-propane sultone from its sodium salt.
Caption: Workflow for the synthesis of 1,3-propane sultone.
Logical Relationship of Components
This diagram shows the relationship between the starting material, intermediate, and the final product in the synthesis.
Caption: Chemical transformation from reactant to product.
References
Application Notes and Protocols for Anionic Probes Utilizing Sodium 3-hydroxypropane-1-sulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anionic fluorescent probes are indispensable tools in cellular and in vivo imaging, offering enhanced water solubility and specific localization to extracellular environments or cell surfaces. The introduction of sulfonate groups is a key strategy in the design of these probes, as it imparts a negative charge, preventing passive diffusion across the plasma membrane.[1] This characteristic is particularly advantageous for selectively visualizing cell surface proteins and studying plasma membrane dynamics. Sodium 3-hydroxypropane-1-sulfonate serves as a valuable building block for introducing a hydrophilic, anionic sulfonate moiety onto a fluorophore core. Its terminal hydroxyl group allows for covalent attachment to a variety of fluorescent scaffolds through reactions like etherification. These sulfonated dyes exhibit improved brightness and reduced internalization in live cells compared to their non-sulfonated or zwitterionic counterparts.[2][3]
This document provides detailed application notes and protocols for the preparation and utilization of anionic probes synthesized with this compound. It includes a hypothetical, yet chemically sound, synthetic protocol, comparative data on the properties of sulfonated probes, and workflows for their application in biological imaging.
Advantages of Sulfonation in Fluorescent Probes
The incorporation of sulfonate groups, for instance via reagents like this compound, offers several key advantages for fluorescent probes intended for biological applications.
Data Presentation: Comparison of Sulfonated and Non-Sulfonated Probes
The introduction of sulfonate groups significantly alters the physicochemical and photophysical properties of a fluorophore. The following table summarizes typical differences between a generic non-sulfonated cyanine dye and its sulfonated analogue.
| Property | Non-Sulfonated Cyanine Probe | Sulfonated Cyanine Probe (Anionic) | Reference / Rationale |
| Water Solubility | Low; requires organic co-solvents (e.g., DMSO, DMF) for stock solutions and labeling reactions. | High; readily soluble in aqueous buffers. | The ionic sulfonate group imparts hydrophilicity.[4] |
| Cell Permeability | Often cell-permeable, leading to intracellular staining. | Generally cell-impermeable, restricting labeling to the cell surface. | The negative charge of the sulfonate group prevents passive diffusion across the lipid bilayer.[1] |
| Aggregation | Prone to aggregation (H-aggregates) in aqueous solutions, which can lead to fluorescence quenching. | Reduced tendency to aggregate in aqueous media, leading to more stable fluorescence. | Electrostatic repulsion between the negatively charged sulfonate groups prevents close packing of the dye molecules.[4] |
| Molar Extinction Coefficient (ε) | High (e.g., ~250,000 cm⁻¹M⁻¹) | Similar to non-sulfonated version (e.g., ~250,000 cm⁻¹M⁻¹) | The core chromophore responsible for light absorption is largely unaffected by the sulfonate group. |
| Fluorescence Quantum Yield (Φ) | Can be high in organic solvents but often reduced in aqueous buffers due to aggregation. | Can be higher and more stable in aqueous buffers due to reduced aggregation. | Reduced quenching effects in aqueous environments lead to more efficient fluorescence emission. |
| Application | Intracellular labeling, organic-phase applications. | Cell-surface labeling, in vivo imaging where cell impermeability is desired. | The distinct localization patterns are a direct consequence of their differing cell permeability.[2][3] |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Anionic Cyanine Probe
This protocol describes a plausible synthesis of an anionic cyanine probe by reacting a cyanine dye precursor containing a leaving group with this compound via a Williamson ether synthesis.
Materials:
-
A cyanine dye with a reactive leaving group (e.g., chloro-substituted indole moiety on a Cy5 backbone, hereafter "Cy5-Cl")
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous diethyl ether
-
Reverse-phase HPLC system for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Preparation of the Alkoxide: a. In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents). b. Add anhydrous DMF to dissolve the sulfonate. c. To this solution, carefully add sodium hydride (1.1 equivalents) portion-wise at 0°C. d. Allow the reaction mixture to stir at room temperature for 1 hour. This will deprotonate the hydroxyl group to form the more nucleophilic alkoxide.
-
Nucleophilic Substitution Reaction: a. In a separate flask, dissolve the chloro-substituted cyanine dye precursor, Cy5-Cl (1 equivalent), in anhydrous DMF. b. Slowly add the solution of the prepared this compound alkoxide to the Cy5-Cl solution at room temperature. c. Heat the reaction mixture to 60-70°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. Quench the reaction by the slow addition of water. c. Precipitate the crude product by adding the reaction mixture dropwise to a large volume of cold diethyl ether. d. Collect the precipitate by filtration or centrifugation. e. Purify the crude product using reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid. f. Collect the fractions containing the desired product and lyophilize to obtain the pure anionic probe.
-
Characterization: a. Confirm the identity and purity of the final product using high-resolution mass spectrometry and ¹H NMR.
Protocol 2: Characterization and Application in Cell Imaging
This protocol outlines the steps for characterizing the synthesized anionic probe and using it for plasma membrane staining in live cells.
Materials:
-
Synthesized anionic probe
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live cells (e.g., HeLa or MDA-MB-231) cultured on glass-bottom dishes
-
Confocal microscope with appropriate laser lines and emission filters
Procedure:
-
Spectroscopic Characterization: a. Prepare a stock solution of the purified probe in water or PBS. b. Determine the absorption and emission spectra in PBS using a spectrophotometer and a fluorometer to identify the excitation and emission maxima. c. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl). d. Determine the fluorescence quantum yield (Φ) relative to a standard dye (e.g., Cy5).
-
Live Cell Staining: a. Culture cells to 70-80% confluency on glass-bottom dishes. b. Prepare a working solution of the anionic probe in cell culture medium (e.g., 50-100 nM). c. Remove the old medium from the cells and wash once with PBS. d. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C. e. For wash-free imaging, proceed directly to microscopy. For washed imaging, gently wash the cells two times with fresh, pre-warmed medium or PBS.
-
Confocal Microscopy: a. Place the dish on the stage of a confocal microscope. b. Excite the probe at its maximum absorption wavelength and collect the emission at its maximum emission wavelength. c. Acquire images, focusing on the cell periphery to observe plasma membrane staining. d. As a control, image unstained cells to assess autofluorescence.
Visualized Workflows and Pathways
Experimental Workflow for Probe Synthesis and Application
The following diagram illustrates the overall workflow from the synthesis of the anionic probe to its application in live-cell imaging.
Signaling Pathway: General Use in Plasma Membrane Studies
Anionic probes do not typically participate in a specific signaling pathway themselves. Instead, they are tools to visualize the plasma membrane, which is the site of numerous signaling events. For example, they can be used to monitor changes in cell morphology during processes like apoptosis or to track the localization of membrane-associated proteins.
The diagram below illustrates the role of an anionic probe in the context of studying Receptor-Ligand interactions at the plasma membrane.
References
Application Notes and Protocols for HPLC Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 3-chloro-2-hydroxypropane-1-sulfonate is an important anionic compound utilized in various industrial and research applications, including the preparation of negatively charged probe particles for studying the nanoporosity of cellulosic fibers. Accurate and reliable analytical methods are crucial for its quantification in different matrices. This document provides detailed high-performance liquid chromatography (HPLC) methods for the analysis of sodium 3-chloro-2-hydroxypropane-1-sulfonate, catering to different detection capabilities.
Two primary methods are presented: one utilizing an Evaporative Light Scattering Detector (ELSD) for universal applicability, and another employing a UV detector for laboratories equipped with this common detection system. Both methods leverage a mixed-mode stationary phase for robust separation.
HPLC Methodologies
Method 1: Mixed-Mode HPLC with ELSD Detection
This method is suitable for the direct analysis of sodium 3-chloro-2-hydroxypropane-1-sulfonate, which lacks a strong UV chromophore. The use of a mixed-mode column allows for a combination of reversed-phase and anion-exchange retention mechanisms, providing excellent separation of the analyte from other ionic and non-ionic species.[1]
Method 2: Mixed-Mode HPLC with UV Detection
For laboratories where ELSD is not available, a UV detector can be employed at a low wavelength (200 nm).[1] This method also utilizes a mixed-mode column to achieve the necessary retention and separation of this highly polar and anionic compound.[1]
Quantitative Data Summary
The following tables summarize the typical quantitative performance characteristics of the described HPLC methods. Disclaimer: The data presented in these tables are illustrative and based on typical performance for similar analytes under the specified conditions. Actual results may vary and should be established through in-house method validation.
Table 1: Quantitative Data for HPLC-ELSD Method
| Parameter | Typical Value |
| Retention Time (min) | 4.2 |
| Linearity (R²) | ≥ 0.995 (Log-Log) |
| Limit of Detection (LOD) | 5 µg/mL |
| Limit of Quantification (LOQ) | 15 µg/mL |
| Precision (%RSD, n=6) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
Table 2: Quantitative Data for HPLC-UV Method (200 nm)
| Parameter | Typical Value |
| Retention Time (min) | 3.8 |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | 1 µg/mL |
| Limit of Quantification (LOQ) | 3 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of sodium 3-chloro-2-hydroxypropane-1-sulfonate reference standard.
-
Dissolve in 10 mL of the mobile phase diluent (e.g., Water/Acetonitrile, 90/10 v/v) in a volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase diluent to cover the desired concentration range (e.g., 10-200 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a known volume of the mobile phase diluent.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Instrumentation and Conditions
Method 1: HPLC-ELSD
-
Column: Newcrom BH, 3.2 x 100 mm, 3 µm, 100 Å[1]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Buffer: 40 mM Ammonium Formate, pH 3.0[1]
-
-
Gradient: Isocratic
-
Composition: 90% A / 10% B
-
Flow Rate: 0.5 mL/min[1]
-
Detector: ELSD
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
-
Injection Volume: 10 µL
Method 2: HPLC-UV
-
Column: Newcrom BH, 3.2 x 100 mm, 3 µm, 100 Å[1]
-
Mobile Phase:
-
A: Water with 0.2% Sulfuric Acid[1]
-
B: Acetonitrile
-
-
Gradient: Isocratic
-
Composition: 90% A / 10% B
-
Flow Rate: 0.5 mL/min[1]
-
Detector: UV/Vis
-
Wavelength: 200 nm[1]
-
Injection Volume: 10 µL
Experimental Workflow Diagram
Caption: Experimental workflow for HPLC analysis.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationships in method selection.
References
Application Notes and Protocols for Sodium 3-Hydroxypropane-1-Sulfonate in Enhanced Oil Recovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhanced Oil Recovery (EOR) techniques are critical for maximizing hydrocarbon extraction from mature reservoirs. Chemical EOR, particularly the use of surfactants, plays a pivotal role in mobilizing residual oil trapped by capillary forces. Sodium 3-hydroxypropane-1-sulfonate, a hydroxyalkane sulfonate, is a chemical compound with potential applications in EOR formulations. While specific performance data for this compound is limited in publicly available research, its structure suggests a role as a co-surfactant or hydrotrope in complex surfactant blends designed to lower interfacial tension (IFT) and alter rock wettability, thereby improving oil displacement efficiency.
This document provides a detailed overview of the anticipated role of this compound, supported by data from analogous sulfonate surfactants used in EOR. It also includes comprehensive experimental protocols for evaluating its efficacy in a laboratory setting.
Principle of Surfactant-Based Enhanced Oil Recovery
Surfactant flooding in EOR primarily aims to reduce the interfacial tension between the injected aqueous phase and the crude oil. This reduction in IFT allows for the mobilization of oil droplets that are otherwise trapped in the pore throats of the reservoir rock. Additionally, surfactants can alter the wettability of the rock surface, making it more water-wet and facilitating the displacement of oil by the injected fluid.
The effectiveness of a surfactant formulation is dependent on various reservoir conditions, including temperature, salinity of the formation brine, and the composition of the crude oil. Therefore, extensive laboratory testing is required to optimize surfactant blends for specific reservoir applications.
Quantitative Data on Sulfonate Surfactants in EOR
Table 1: Interfacial Tension (IFT) Reduction by Various Sulfonate Surfactants
| Surfactant Type | Oil Phase | Brine Salinity (ppm) | Temperature (°C) | IFT (mN/m) | Reference |
| Petroleum Sulfonate | Crude Oil | 20,000 | 70 | < 0.01 | [1] |
| Internal Olefin Sulfonate (IOS) | Heptane | 65,000 - 116,000 (NaCl) | 20 - 90 | Ultra-low | Not Specified |
| Alkyl Benzene Sulfonate | Decane | Not Specified | 25 | ~0.1 | [2] |
| N-ethoxy Sulfonate | Not Specified | High Salinity | High Temperature | Stable and Soluble | [3] |
Table 2: Oil Recovery Enhancement with Sulfonate Surfactant Flooding
| Surfactant System | Core Type | Initial Oil Saturation (%) | Additional Oil Recovery (% OOIP) | Reference |
| Petroleum Sulfonate Solution | Sandstone | Not Specified | 15 - 25 | Not Specified |
| Internal Olefin Sulfonate (IOS) Blend | Dolomite | Not Specified | Significant Improvement | [4] |
| Nonionic-Anionic & Petroleum Sulfonate | Not Specified | Not Specified | 7.57 (after polymer flooding) | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound in EOR research.
Interfacial Tension (IFT) Measurement
Objective: To determine the effectiveness of this compound in reducing the interfacial tension between crude oil and brine.
Apparatus:
-
Spinning drop tensiometer
-
Syringes and needles
-
Glass vials
-
Analytical balance
-
Magnetic stirrer and stir bars
Procedure:
-
Solution Preparation:
-
Prepare synthetic brine solution mimicking the target reservoir's water composition.
-
Prepare stock solutions of this compound in the synthetic brine at various concentrations (e.g., 0.1, 0.5, 1.0, 2.0 wt%).
-
If testing as a co-surfactant, prepare blends with other surfactants (e.g., internal olefin sulfonates, alkyl benzene sulfonates) in varying ratios.
-
-
Instrument Calibration: Calibrate the spinning drop tensiometer according to the manufacturer's instructions.
-
Measurement:
-
Fill the capillary tube of the tensiometer with the prepared surfactant solution (the denser phase).
-
Inject a small droplet of the crude oil (the less dense phase) into the center of the capillary tube.
-
Rotate the capillary tube at a specific angular velocity. The oil droplet will elongate due to centrifugal force.
-
The instrument's software will capture the droplet's image and calculate the IFT based on the droplet shape, rotational speed, and the density difference between the two phases.
-
Conduct measurements at various temperatures and salinities to simulate reservoir conditions.
-
-
Data Analysis: Record the IFT values for each concentration and condition. Plot IFT as a function of surfactant concentration to determine the critical micelle concentration (CMC) and the minimum achievable IFT.
Wettability Alteration Test (Contact Angle Measurement)
Objective: To assess the ability of this compound to alter the wettability of reservoir rock from oil-wet to water-wet.
Apparatus:
-
Goniometer with an environmental chamber
-
Core plugs from the target reservoir or representative rock type (e.g., Berea sandstone, Indiana limestone)
-
Crude oil
-
Surfactant solutions
-
Polishing equipment
Procedure:
-
Core Plug Preparation:
-
Cut and polish small, flat sections from the core plugs.
-
Clean the rock surfaces thoroughly with solvents (e.g., toluene, methanol) and dry them in an oven.
-
-
Aging:
-
Saturate the cleaned and dried rock sections with the synthetic brine.
-
Submerge the brine-saturated rock sections in the crude oil and age them at reservoir temperature for a specified period (e.g., 2-4 weeks) to establish an oil-wet condition.
-
-
Contact Angle Measurement:
-
Place the aged rock section in the goniometer's environmental chamber filled with the surfactant solution.
-
Carefully place a droplet of crude oil on the rock surface.
-
The goniometer's camera will capture the image of the oil droplet on the rock surface immersed in the surfactant solution.
-
The software will measure the contact angle at the oil-water-rock interface. A contact angle less than 90° indicates a water-wet system, while an angle greater than 90° indicates an oil-wet system.
-
Repeat the measurement at different locations on the rock surface and with different surfactant concentrations.
-
-
Data Analysis: Compare the contact angles of the rock in brine versus the surfactant solutions. A significant decrease in the contact angle indicates a shift towards water-wetness.
Core Flooding Test
Objective: To evaluate the oil recovery efficiency of a surfactant solution containing this compound under simulated reservoir conditions.
Apparatus:
-
Core flooding system (including core holder, pumps, pressure transducers, temperature controller, and fraction collector)
-
Reservoir core plug
-
Crude oil
-
Brine and surfactant solutions
Procedure:
-
Core Preparation:
-
Clean and dry the core plug and measure its porosity and permeability.
-
Saturate the core with synthetic brine.
-
-
Initial Oil Saturation:
-
Inject crude oil into the brine-saturated core until no more brine is produced. This establishes the initial oil saturation (Soi).
-
-
Waterflooding (Secondary Recovery):
-
Inject brine into the core at a constant rate to simulate secondary recovery until oil production ceases. The remaining oil saturation is the residual oil saturation after waterflooding (Sorw).
-
-
Surfactant Flooding (Tertiary Recovery):
-
Inject the optimized surfactant solution (containing this compound) into the core at a constant rate.
-
Collect the effluent in the fraction collector and measure the volume of oil and water produced in each fraction.
-
-
Polymer Drive (Optional but Recommended):
-
To improve sweep efficiency, a polymer solution is often injected after the surfactant slug to push the mobilized oil bank towards the production end.
-
-
Data Analysis:
-
Calculate the oil recovery factor as a percentage of the original oil in place (OOIP) at each stage of the experiment.
-
Plot the oil recovery and pressure drop across the core as a function of the injected pore volumes.
-
The incremental oil recovery due to surfactant flooding is the key performance indicator.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
References
Application Notes and Protocols: Experimental Setup for the Sulfonation of Allyl Alcohol with Sodium Bisulfite
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide detailed experimental protocols and quantitative data for the synthesis of sodium allyl sulfonate, focusing on the sulfonation of allyl alcohol using sodium bisulfite. This document also includes established industrial methods starting from allyl chloride for context and comparison.
Introduction
Sodium allyl sulfonate (SAS) is a versatile olefinic monomer containing both a double bond and a sulfonic acid group. These functional groups allow it to be used in a wide range of applications, including as a comonomer in the production of acrylic fibers to improve dyeability, as a brightener in nickel electroplating baths, and in the synthesis of water treatment agents, oilfield drilling additives, and polymeric surfactants.[1][2]
Industrially, SAS is commonly synthesized through the reaction of allyl chloride with sodium sulfite or metabisulfite.[1] However, processes utilizing the less hazardous and more readily available allyl alcohol are of significant interest. This document outlines two primary proposed mechanisms for the direct sulfonation of allyl alcohol and provides detailed protocols for its synthesis, alongside a well-documented method using allyl chloride as a starting material.
Proposed Reaction Mechanisms for Allyl Alcohol Sulfonation
The direct sulfonation of allyl alcohol with sodium bisulfite is not as straightforward as the substitution reaction with allyl chloride. Two plausible mechanisms are proposed: a free-radical addition and an acid-catalyzed substitution.
Free-Radical Addition Pathway
In this mechanism, a radical initiator (e.g., a persulfate/iron(II) system) generates a bisulfite radical (•HSO₃). This radical then adds across the double bond of allyl alcohol, followed by hydrogen abstraction to yield the final product. This method often allows for lower reaction temperatures.[3]
Acid-Catalyzed Substitution Pathway
Allylic alcohols can undergo substitution reactions under acidic conditions.[4] The hydroxyl group is first protonated to form a good leaving group (H₂O). Departure of the water molecule generates a resonance-stabilized allylic carbocation. This cation is then attacked by the nucleophilic bisulfite ion to form sodium allyl sulfonate.
Caption: Fig 1. Proposed mechanisms for allyl alcohol sulfonation.
Experimental Protocols
This section details two protocols for the synthesis of sodium allyl sulfonate. Protocol 1 describes an established industrial method starting from allyl chloride. Protocol 2 outlines a proposed method for the direct sulfonation of allyl alcohol based on a free-radical initiated reaction.
Protocol 1: Synthesis from Allyl Chloride in a Microchannel Reactor
This protocol is adapted from a patented industrial method that utilizes a microchannel reactor to achieve high yield and efficiency.[5][6] The reaction involves allyl chloride, sodium metabisulfite (which forms sodium bisulfite in situ), and sodium hydroxide.
Caption: Fig 2. Workflow for SAS synthesis from allyl chloride.
Methodology:
-
Preparation of Sodium Metabisulfite Solution: In a suitable vessel, dissolve 930 g of 97% food-grade sodium metabisulfite in 2500 g of deionized water. Heat the mixture to 50°C and stir until the solid is completely dissolved.
-
Addition of Catalysts: To the solution from step 1, add 0.3 g of a phase transfer catalyst (e.g., triethylbenzylammonium chloride) and 0.3 g of a polymerization inhibitor (e.g., p-tert-butyl catechol). Stir until uniformly mixed.
-
Pumping of Reagents: Simultaneously pump the following three streams into a microchannel reactor using high-precision pumps:
-
The sodium metabisulfite mixture at a rate of 100 g/min .
-
A 30% sodium hydroxide solution at a rate of 36.44 g/min .
-
Allyl chloride (730 g total) at a rate of 21.28 g/min .
-
-
Reaction: Maintain the reaction temperature within the microchannel reactor at 40°C. Adjust the back pressure valve to maintain a system pressure of 0.3 MPa.
-
Work-up and Analysis: The crude product exiting the reactor is passed through a fine filter. The resulting clear liquid is collected. The concentration of sodium allyl sulfonate in the final product can be determined by HPLC analysis.
Data Summary for Protocol 1:
| Parameter | Value | Reference(s) |
| Reactants | ||
| Sodium Metabisulfite (97%) | 930 g | [5] |
| Deionized Water | 2500 g | [5] |
| Allyl Chloride | 730 g | [5] |
| Sodium Hydroxide Solution | 30% (w/w) | [5] |
| Phase Transfer Catalyst | 0.3 g | [5][6] |
| Polymerization Inhibitor | 0.3 g | [5][6] |
| Reaction Conditions | ||
| Temperature | 40°C | [5] |
| Pressure | 0.3 MPa (approx. 2250 Torr) | [5] |
| Pumping Rates | ||
| Metabisulfite Mix | 100 g/min | [5] |
| NaOH Solution | 36.44 g/min | [5] |
| Allyl Chloride | 21.28 g/min | [5] |
| Results | ||
| Product Concentration | 25.03% | [5] |
| Yield (based on allyl chloride) | 98.93% | [5] |
Protocol 2: Proposed Synthesis from Allyl Alcohol via Free-Radical Initiation
This proposed protocol is adapted from a method used for the sulfonation of allyl-terminated oligomers, which employs a free-radical initiator system at mild temperatures.[3] This approach is suitable for the direct conversion of allyl alcohol.
Methodology:
-
Initial Setup: In a one-liter, three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 300 g of deionized water and 58 g (1.0 mol) of allyl alcohol.
-
Bisulfite Addition (Initial): To the aqueous allyl alcohol solution at 20°C, add 290 g (approx. 1.25 mol, or 20% of the total) of an 84% sodium bisulfite solution. Stir to ensure a single, clear phase.
-
pH Adjustment: Adjust the pH of the mixture to approximately 2.5 - 3.5 by slowly adding 98% sulfuric acid.
-
Initiator Addition:
-
Add a solution of 0.5 g of ferrous sulfate heptahydrate dissolved in 10 ml of water.
-
Follow with the addition of 25 g of a 25% aqueous solution of sodium persulfate. An exotherm of a few degrees should be observed within 5-10 minutes, indicating the start of the reaction.
-
-
Bisulfite Addition (Main): After the initial exotherm subsides (approx. 20-30 minutes), begin the controlled addition of the remaining 1160 g (approx. 5.0 mol) of the 84% sodium bisulfite solution via the addition funnel over 1-2 hours. Maintain the reaction temperature between 20°C and 40°C using a water bath for cooling if necessary.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 2-3 hours at room temperature. The reaction is complete when the concentration of bisulfite stabilizes, which can be monitored by titration.
-
Work-up: The resulting solution contains sodium allyl sulfonate. Depending on the required purity, it can be used as is or subjected to further purification steps such as neutralization and concentration under reduced pressure.[2]
Data Summary for Protocol 2 (Proposed):
| Parameter | Value | Reference(s) |
| Reactants | ||
| Allyl Alcohol | 58 g (1.0 mol) | (Stoichiometric basis) |
| Sodium Bisulfite Solution (84%) | 1450 g (6.25 mol total) | [3] |
| Ferrous Sulfate Heptahydrate | 0.5 g | [3] |
| Sodium Persulfate (25% aq. sol.) | 25 g | [3] |
| Sulfuric Acid (98%) | To pH 2.5 - 3.5 | [3] |
| Deionized Water | 300 g (initial) | (Formulation basis) |
| Reaction Conditions | ||
| Initial Temperature | 15 - 25°C | [3] |
| Max Temperature during addition | < 40°C | [3] |
| Pressure | Atmospheric | (Standard lab conditions) |
| Results | ||
| Expected Yield | High (specific value requires experimental validation) |
Disclaimer: The provided protocols, especially Protocol 2, are intended for use by qualified researchers and scientists. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions may need to be optimized for specific laboratory setups.
References
- 1. What is Sodium allylsulfonate used for?_Chemicalbook [chemicalbook.com]
- 2. SODIUM ALLYL SULFONATE - Ataman Kimya [atamanchemicals.com]
- 3. US5117041A - Sulfonation process - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sodium allylsulfonate synthesis - chemicalbook [chemicalbook.com]
- 6. CN109232329A - A kind of synthetic method of Sodium Allyl Sulfonate - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis and Pharmaceutical Applications of Specialized Hydroxy Sulfonate Surfactants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential pharmaceutical applications of specialized hydroxy sulfonate surfactants. These surfactants, characterized by the presence of both a hydroxyl and a sulfonate group, offer unique properties beneficial for various drug formulation and delivery challenges. This document includes detailed experimental protocols for their synthesis, a summary of their key physicochemical properties, and explores their potential applications in enhancing drug solubility and in the development of advanced drug delivery systems.
Introduction to Hydroxy Sulfonate Surfactants
Hydroxy sulfonate surfactants are a class of amphiphilic molecules that possess a hydrophilic head group containing both a highly polar sulfonate moiety and a hydrogen-bonding hydroxyl group. This dual functionality, combined with a tunable hydrophobic tail, imparts unique properties such as high water solubility, low critical micelle concentration (CMC), and excellent tolerance to hard water.[1] These characteristics make them promising candidates for various pharmaceutical applications, including the solubilization of poorly water-soluble drugs, and as components in advanced drug delivery systems.[2][3] Bio-based synthesis routes are also being explored, enhancing their appeal from a sustainability perspective.[4][5]
Synthesis of Specialized Hydroxy Sulfonate Surfactants
A versatile and selective method for the synthesis of hydroxy sulfonate surfactants involves the use of cyclic sulfates as epoxide analogs.[5][6] This approach allows for the controlled introduction of hydroxy and ether functionalities. A general synthetic scheme is presented below, followed by a detailed experimental protocol based on the work of Rist and Carlsen.[5][6]
General Synthetic Workflow
The synthesis can be conceptually divided into the formation of the main chain and the subsequent addition of side chains to introduce hydroxy groups.
Caption: General workflow for the synthesis of hydroxy sulfonate surfactants.
Experimental Protocol: Synthesis of a Dodecyl-based Hydroxy Sulfonate Surfactant
This protocol describes the synthesis of a hydroxy sulfonate surfactant with a dodecyl hydrophobic tail.
Materials:
-
1,2-Dodecanediol
-
Thionyl chloride
-
Ruthenium(III) chloride hydrate
-
Sodium periodate
-
3-Hydroxypropane-1-sulfonic acid sodium salt
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (2M)
-
Dichloromethane
-
Sodium bicarbonate
-
Brine
-
Sodium sulfate (anhydrous)
Procedure:
Step 1: Synthesis of 1,2-Dodecane Cyclic Sulfate
-
Preparation of Cyclic Sulfite: To a solution of 1,2-dodecanediol in dichloromethane, slowly add thionyl chloride at 0 °C. Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Oxidation to Cyclic Sulfate: Dissolve the crude cyclic sulfite in a mixture of dichloromethane and water. Add a catalytic amount of Ruthenium(III) chloride hydrate. Cool the mixture in an ice bath and add sodium periodate portion-wise. Stir vigorously until the reaction is complete.[5]
-
Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the cyclic sulfate.[5]
Step 2: Synthesis of the Hydroxy Sulfonate Main Chain
-
To a solution of 3-hydroxypropane-1-sulfonic acid sodium salt in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 1,2-dodecane cyclic sulfate in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir until the starting material is consumed (monitored by HPLC).[5]
-
Cool the reaction mixture and quench with water.
-
Hydrolysis: Add 2M hydrochloric acid and reflux the mixture to hydrolyze the intermediate sulfate-sulfonate.[5]
-
Purification: After cooling, the product can be isolated by extraction and purified by chromatography to yield the desired hydroxy sulfonate surfactant.
Physicochemical Properties
The unique molecular structure of hydroxy sulfonate surfactants results in desirable physicochemical properties for pharmaceutical applications. A key example is sodium 5-hydroxyhexadecane-4-sulfonate, a bio-based internal olefin sulfonate (IOS), which demonstrates both high water solubility and a low critical micelle concentration (CMC).[1][4][7]
| Property | Surfactant | Value | Conditions | Reference(s) |
| Critical Micelle Concentration (CMC) | Sodium 5-hydroxyhexadecane-4-sulfonate | 3.00 x 10⁻³ mol/dm³ | 26.0 °C, Aqueous Solution | [1][4] |
| Surface Tension at CMC (γCMC) | Sodium 5-hydroxyhexadecane-4-sulfonate | 35.5 mN/m | 26.0 °C, Aqueous Solution | [1][4] |
| Krafft Point (Kp) | Sodium 5-hydroxyhexadecane-4-sulfonate | 25.6 °C | 1.00 wt% Aqueous Solution | [1][4] |
| Yield (for a related synthesis) | Dodecyl-based hydroxy sulfonate | Generally satisfactory | See protocol | [5][6] |
Pharmaceutical Applications
The favorable properties of hydroxy sulfonate surfactants make them attractive for addressing challenges in drug development, particularly for poorly water-soluble drugs, which represent a significant portion of new chemical entities.[8][9]
Enhanced Solubilization of Poorly Soluble Drugs
The primary application of these surfactants in pharmaceuticals is to enhance the solubility and dissolution of hydrophobic drugs.[2][10] Above their CMC, surfactant molecules self-assemble into micelles, which can encapsulate poorly soluble drug molecules in their hydrophobic core, thereby increasing the drug's apparent solubility in aqueous media.[8][9][11]
Mechanism of Micellar Solubilization:
Caption: Micellar solubilization of a poorly soluble drug by hydroxy sulfonate surfactants.
Protocol for Determining Molar Solubilization Capacity:
-
Prepare a series of aqueous solutions of the hydroxy sulfonate surfactant at concentrations above its CMC in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add an excess amount of the poorly soluble drug to each surfactant solution.
-
Equilibrate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure saturation.
-
Separate the undissolved drug by centrifugation or filtration.
-
Determine the concentration of the solubilized drug in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the total drug solubility against the surfactant concentration. The slope of the linear portion of the graph above the CMC represents the molar solubilization capacity.
Applications in Drug Delivery Systems
Hydroxy sulfonate surfactants can be incorporated as excipients in various drug delivery systems to improve their performance.
-
Oral Formulations: By increasing the dissolution rate of poorly soluble drugs in the gastrointestinal tract, these surfactants can enhance their oral bioavailability.[2][3] They can be used in tablet and capsule formulations, as well as in self-emulsifying drug delivery systems (SEDDS).
-
Topical and Transdermal Delivery: Surfactants can act as penetration enhancers by interacting with the lipids in the stratum corneum, thereby facilitating the delivery of drugs through the skin.[12] The presence of the hydroxyl group may offer favorable interactions with the skin.
-
Parenteral Formulations: For intravenous administration, these surfactants can be used to formulate poorly soluble drugs into stable aqueous solutions, preventing precipitation upon dilution in the bloodstream.[13] Their high water solubility and potential for low toxicity are advantageous in this context.
Conclusion
Specialized hydroxy sulfonate surfactants represent a promising class of excipients for pharmaceutical formulation and drug delivery. Their unique chemical structure provides advantageous physicochemical properties, such as efficient micellization and high solubility. The synthetic protocols provided herein offer a basis for their preparation and further investigation. Future research should focus on elucidating the structure-activity relationships for drug solubilization and conducting comprehensive toxicological studies to fully establish their potential in clinical applications.
References
- 1. Thermodynamically stable structure of hydroxy alkane sulfonate surfactant monomers in water achieving high water solubility and a low CMC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20160304767A1 - Internal olefin sulfonate composition and use thereof in enhanced oil recovery - Google Patents [patents.google.com]
- 3. ijpjournal.com [ijpjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 6. Synthesis of Hydroxy Sulfonate Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamically stable structure of hydroxy alkane sulfonate surfactant monomers in water achieving high water solubility and a low CMC - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. Sodium 2-hydroxy-3-((prop-2-en-1-yl)oxy)propane-1-sulfonate--prop-2-enoic acid (1/1/1) | C9H15NaO7S | CID 23674268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. actascientific.com [actascientific.com]
- 13. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Sodium 3-Hydroxypropane-1-sulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude sodium 3-hydroxypropane-1-sulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain several impurities depending on the synthetic route. Common impurities include:
-
Inorganic salts: Such as sodium sulfite, sodium bisulfite, and sodium sulfate, which are often remnants from the synthesis process.[1]
-
Unreacted starting materials: Residual allyl alcohol or other precursors.
-
Dimeric byproduct: 4-oxa-heptane-1,7-disulfonic acid can form during synthesis. Commercially available 3-hydroxypropane-1-sulfonic acid has been observed to be in a 2:1 mixture with this dimer.[2]
-
Water: The product is hygroscopic and can retain water.
Q2: What is the most common method for purifying crude this compound?
A2: Recrystallization is the most frequently cited method for the purification of this compound.[1][2] Ethanol-water mixtures are commonly used as the solvent system.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be determined using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the main compound and detecting impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify organic impurities.[2][4]
-
Ion Chromatography: This method is suitable for quantifying the sulfonate content and detecting anionic impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield After Recrystallization | The product is too soluble in the chosen solvent system. | - Adjust the solvent ratio. Increase the proportion of the anti-solvent (e.g., ethanol) in the ethanol-water mixture. - Ensure the dissolution temperature is as low as possible to just dissolve the solid. - Cool the solution slowly to promote crystal growth and then chill thoroughly in an ice bath before filtration. |
| Product Fails to Crystallize | - The solution is not supersaturated. - Presence of impurities inhibiting crystallization. | - Concentrate the solution by evaporating some of the solvent. - Try adding a seed crystal of pure this compound. - Perform a pre-purification step, such as an activated carbon treatment, to remove impurities that may be hindering crystallization. |
| Oily Precipitate Forms Instead of Crystals | - The solvent system is not optimal. - The cooling rate is too fast. | - Use a different solvent or a different ratio of solvents. - Allow the solution to cool slowly at room temperature before placing it in a colder environment. - Try scratching the inside of the flask with a glass rod to induce crystallization. |
| Persistent Inorganic Salt Impurities | Inorganic salts are co-precipitating with the product. | - Select a solvent system where the inorganic salts are highly soluble, and the desired product has lower solubility at cold temperatures. A higher proportion of ethanol in an ethanol-water mixture can help leave inorganic salts in the mother liquor.[1] |
| Presence of Dimeric Impurity (4-oxa-heptane-1,7-disulfonic acid) | The dimeric impurity has similar solubility to the product. | - Multiple recrystallizations may be necessary to reduce the level of the dimeric impurity. - Consider chromatographic purification methods for higher purity requirements. |
| Product is a Sticky Solid or Difficult to Dry | Residual solvent or water is present. | - After filtration, wash the crystals with a volatile solvent in which the product is insoluble (e.g., cold absolute ethanol or diethyl ether). - Dry the product under vacuum at an elevated temperature (e.g., 50-60 °C). - For stubborn water retention, azeotropic distillation with toluene can be employed.[2] |
Quantitative Data Summary
| Purification Method | Solvent/Conditions | Achieved Purity/Yield | Reference |
| Recrystallization (Potassium Salt) | 90% Alcohol | 90-95% of theoretical amount | [1] |
| Recrystallization (Sodium Salt) | Ethanol-Water | >99% |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol-Water
This protocol is a general guideline for the recrystallization of crude this compound containing inorganic salt impurities.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Beaker or Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: In a beaker or Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot deionized water with stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the aqueous solution is still hot, slowly add ethanol until the solution becomes slightly turbid. If it becomes too turbid, add a small amount of hot water to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Removal of Water by Azeotropic Distillation
This protocol is suitable for samples that are difficult to dry and retain significant amounts of water.
Materials:
-
This compound
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
Procedure:
-
Setup: Place the this compound in a round-bottom flask and add toluene. Assemble the Dean-Stark apparatus with the condenser.
-
Heating: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.
-
Water Removal: The condensed azeotrope will collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the flask.
-
Completion: Continue the distillation until no more water collects in the trap.
-
Solvent Removal: Allow the apparatus to cool. Remove the toluene under reduced pressure to obtain the dry this compound.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. US2806876A - Process for preparing salts of 3-hydroxypropane-1-sulfonic acid - Google Patents [patents.google.com]
- 2. Synthesis of Hydroxy Sulfonate Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Sodium 3-hydroxypropane-1-sulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sodium 3-hydroxypropane-1-sulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are three main routes for the synthesis of this compound:
-
Sulfonation of Allyl Alcohol: This is a common method involving the reaction of allyl alcohol with sodium bisulfite, typically in the presence of an initiator like oxygen or a peroxide.[1][2]
-
Ring-Opening of 1,3-Propane Sultone: This route involves the nucleophilic attack of a sodium-containing base, such as sodium hydroxide, on 1,3-propane sultone to open the cyclic ester.[1]
-
Substitution of 3-Chloro-1-propanol: In this method, 3-chloro-1-propanol is reacted with sodium sulfite under alkaline conditions, where the sulfite ion displaces the chloride ion.[1]
Q2: What is the most common side product in the synthesis of this compound?
A2: A frequently encountered side product, particularly in the synthesis from allyl alcohol, is the dimeric impurity, 4-oxa-heptane-1,7-disulfonic acid.[3][4] This can form in significant amounts, in some cases leading to a product mixture of the desired monomer and the dimer.[3][4]
Q3: What are the ideal reaction conditions for the synthesis from allyl alcohol?
A3: To optimize the reaction and minimize side products, the synthesis from allyl alcohol should be conducted under specific conditions. The reaction is typically carried out in an aqueous solution at a temperature not exceeding 40°C and under neutral to weakly alkaline conditions (up to pH 7.5).[2] It is also recommended to gradually add the allyl alcohol to an excess of the bisulfite solution.[1]
Q4: How can I purify the final product?
A4: Purification of this compound can be achieved through several methods. Recrystallization from a suitable solvent, such as ethanol, is a common technique to remove inorganic salts and other impurities.[5][6] After the reaction, adjusting the pH to remove unreacted sulfite as sulfur dioxide, followed by concentration and precipitation of inorganic salts with ethanol, is an effective purification strategy.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure an excess of sodium bisulfite is used (20-60% excess is recommended).[6] Maintain vigorous stirring to ensure proper mixing.[6] Check that the initiator (e.g., air, peroxide) is present and active.[2] |
| Suboptimal pH. | Continuously monitor and maintain the pH in the neutral to weakly alkaline range (up to 7.5) by adding an acid to neutralize the alkali generated during the reaction.[2][6] | |
| High reaction temperature. | Maintain the reaction temperature below 40°C to prevent side reactions.[2] | |
| High levels of dimeric impurity (4-oxa-heptane-1,7-disulfonic acid) | Acidic conditions during synthesis or workup. | Strictly maintain the pH in the recommended neutral to weakly alkaline range. |
| High reaction temperature. | Adhere to the recommended temperature limit of 40°C.[2] | |
| Inappropriate reactant ratio. | Use an excess of sodium bisulfite to favor the desired reaction pathway.[6] | |
| Presence of unreacted allyl alcohol | Insufficient reaction time or initiator. | Extend the reaction time and ensure the presence of an effective initiator. The reaction is considered complete when the distinctive odor of allyl alcohol is no longer present.[5] |
| Product contaminated with inorganic salts (e.g., sodium sulfate) | Inefficient purification. | After acidification to remove sulfite, neutralize and concentrate the solution. Add ethanol to precipitate the inorganic salts, which have low solubility in ethanol, and then filter.[5] |
Experimental Protocols
Synthesis of this compound from Allyl Alcohol
This protocol is adapted from established methods.[5][6]
Materials:
-
Sodium bisulfite
-
Sodium sulfite
-
Allyl alcohol
-
10% Sulfuric acid
-
10% Sodium hydroxide solution
-
Ethanol
-
Deionized water
Procedure:
-
Prepare Reactant Solutions:
-
Solution A: Dissolve 1.83 g of sodium bisulfite and 12.0 g of sodium sulfite in 40 ml of deionized water.
-
Solution B: Dissolve 5.9 g of distilled allyl alcohol in 20 ml of deionized water.
-
-
Reaction Setup:
-
In a 250 ml three-neck flask equipped with a stirrer, add 0.92 g of sodium sulfite and 20 ml of deionized water.
-
-
Reaction:
-
With vigorous stirring, simultaneously add Solution A and Solution B dropwise to the flask over 90 minutes at room temperature.
-
After the addition is complete, increase the temperature to 90-100°C and maintain for 3-4 hours, keeping the pH between 7 and 8.
-
The reaction is complete when the smell of allyl alcohol is no longer detectable.
-
-
Workup and Purification:
-
Cool the reaction mixture and adjust the pH to 3-4 with 10% sulfuric acid to remove unreacted sulfite and bisulfite as SO2.
-
Concentrate the mixture using a rotary evaporator until a white film appears.
-
Neutralize the concentrated mixture with 10% sodium hydroxide solution.
-
Concentrate the neutral mixture again until a white solid appears.
-
Add ethanol to the mixture to precipitate inorganic salts, then filter to collect the filtrate.
-
The filtrate contains the desired this compound. The product can be obtained by evaporation of the solvent.
-
Visualizations
Reaction Pathways
Caption: Primary synthesis routes for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. This compound | 3542-44-7 | Benchchem [benchchem.com]
- 2. GB782094A - Process for the preparation of salts of 3-hydroxy-propane-1-sulphonic acid - Google Patents [patents.google.com]
- 3. Synthesis of Hydroxy Sulfonate Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. US2806876A - Process for preparing salts of 3-hydroxypropane-1-sulfonic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Allyl Alcohol Sulfonation
Welcome to the technical support center for the sulfonation of allyl alcohol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and resolve common issues encountered during the synthesis of allyl sulfonate.
Troubleshooting Guide
This guide addresses specific problems that may arise during the sulfonation of allyl alcohol.
Q1: Low or no yield of the desired allyl sulfonate product.
A1: Several factors can contribute to a low or nonexistent yield. Consider the following troubleshooting steps:
-
Inadequate Sulfonating Agent: The reactivity of the sulfonating agent is critical. For a less reactive alcohol, a stronger agent might be necessary.
-
Sulfur Trioxide Complexes (e.g., Pyridine-SO₃): These are generally mild and effective. Ensure the complex is fresh and has been stored under anhydrous conditions. Decomposition of the reagent can lead to poor results.
-
Chlorosulfonic Acid (ClSO₃H): This is a more reactive and aggressive reagent. While it can improve yields, it may also lead to more side products if the reaction is not carefully controlled.[1][2]
-
Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid can be used, but it often leads to side reactions like dehydration and charring, especially at elevated temperatures.[3]
-
-
Reaction Temperature: Temperature plays a crucial role in the reaction rate and selectivity.
-
If the reaction is too slow, a moderate increase in temperature may be beneficial. For pyridine-SO₃ complexes, reactions are often run between room temperature and 80-90°C.[3]
-
However, excessive heat can lead to decomposition of the product and the formation of tars.[3] Careful temperature control using a jacketed reactor is recommended.[3]
-
-
Moisture Contamination: Sulfonating agents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.
-
Poor Quality Starting Materials: Impurities in allyl alcohol or the solvent can interfere with the reaction. Use high-purity, dry reagents and solvents.
Q2: Formation of a dark-colored reaction mixture or charring.
A2: Darkening of the reaction mixture or charring is a common sign of decomposition, often caused by:
-
Excessive Heat: As mentioned above, high temperatures can lead to the degradation of the starting material and product.[3] Maintain strict temperature control.
-
Aggressive Reagent: Using a highly reactive sulfonating agent like concentrated sulfuric acid with oleum can easily cause charring if the addition is not slow and the temperature is not well-controlled.[3]
-
Prolonged Reaction Time: Even at optimal temperatures, extended reaction times can lead to the formation of byproducts and decomposition. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR) to determine the optimal reaction time.
Q3: Presence of significant amounts of unreacted allyl alcohol.
A3: If a significant amount of starting material remains, consider the following:
-
Insufficient Sulfonating Agent: Ensure you are using a sufficient molar excess of the sulfonating agent. A common starting point is a 1.05 to 1.5 molar equivalent of the sulfonating agent to the alcohol.[2]
-
Reaction Time: The reaction may not have reached completion. Try extending the reaction time and monitoring the progress.
-
Poor Mixing: In heterogeneous reactions, ensure efficient stirring to maximize the contact between reactants.
Q4: Difficulty in isolating and purifying the allyl sulfonate product.
A4: The workup and purification process can be challenging due to the properties of the product.
-
Hydrolysis: Allyl sulfonates can be labile to acidic or basic conditions, leading to hydrolysis back to allyl alcohol. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.
-
Residual Pyridine: When using a pyridine-SO₃ complex, removing the last traces of pyridine can be difficult. Washing with a cold, dilute acid solution can help, but be mindful of potential product hydrolysis. An azeotropic distillation with a suitable solvent like toluene may also be effective.[3]
-
Solubility: The solubility of the resulting sulfonate salt can be an issue. If the product is poorly soluble in organic solvents, this can make extraction and purification difficult. The use of a tributylamine-SO₃ complex can increase the lipophilicity of the intermediate sulfate ester, improving its solubility in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sulfonating agent for allyl alcohol?
A1: The choice of sulfonating agent depends on the desired reactivity and the sensitivity of your substrate.
-
For a milder reaction with fewer side products, a sulfur trioxide-pyridine complex is a good choice.[4]
-
If higher reactivity is needed and side reactions can be controlled, chlorosulfonic acid can be used.[1][2]
-
Sulfamic acid is another mild and selective reagent, particularly useful for sulfating alcohols.[2]
Q2: What are the optimal reaction temperatures for allyl alcohol sulfonation?
A2: The optimal temperature will vary with the chosen sulfonating agent.
-
With a pyridine-SO₃ complex , reactions are often conducted between 0°C to room temperature, and in some cases up to 90°C to drive the reaction to completion.[3]
-
When using chlorosulfonic acid , the reaction is highly exothermic and typically requires cooling to maintain a temperature between 0°C and 5°C during the addition.[5]
Q3: What solvents are suitable for this reaction?
A3: The choice of solvent is crucial for reaction success.
-
Aprotic solvents such as pyridine (which also acts as a catalyst and acid scavenger), dimethylformamide (DMF) , dichloromethane (DCM) , and chloroform are commonly used.[5]
-
It is critical that the solvent is anhydrous to prevent the decomposition of the sulfonating agent.
Q4: How can I monitor the progress of the reaction?
A4: You can monitor the reaction using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to qualitatively track the consumption of the starting material (allyl alcohol) and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide quantitative information on the conversion.
Data Presentation
Table 1: Effect of Solvent on the Yield of Sulfonated Alcohols
| Entry | Solvent | Yield (%) |
| 1 | Acetic Acid | 80 - 92 |
| 2 | Dichloromethane | < 50 |
| 3 | Acetonitrile | < 50 |
| 4 | Toluene | < 50 |
Note: This data is generalized from the sulfonation of various alcohols and indicates that protic solvents like acetic acid can be highly effective in some cases. However, for allyl alcohol, aprotic solvents are more commonly cited to avoid side reactions with the double bond.[6]
Experimental Protocols
Protocol 1: Sulfonation of Allyl Alcohol using Sulfur Trioxide-Pyridine Complex
Materials:
-
Allyl alcohol (freshly distilled)
-
Sulfur trioxide-pyridine complex
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve allyl alcohol (1.0 eq) in anhydrous pyridine (5-10 volumes) and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve the sulfur trioxide-pyridine complex (1.2 eq) in anhydrous pyridine.
-
Add the solution of the sulfur trioxide-pyridine complex dropwise to the allyl alcohol solution over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material.
-
The aqueous layer containing the pyridinium salt of allyl sulfonate can then be used as is, or the product can be isolated by removing the water under reduced pressure.
Protocol 2: Sulfonation of Allyl Alcohol using Chlorosulfonic Acid
Materials:
-
Allyl alcohol (freshly distilled)
-
Chlorosulfonic acid (freshly distilled)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine
-
Ice-salt bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve allyl alcohol (1.0 eq) and anhydrous triethylamine (1.5 eq) in anhydrous DCM (10 volumes).
-
Cool the solution to -10°C to 0°C using an ice-salt bath.
-
Add chlorosulfonic acid (1.1 eq) dropwise to the solution over 30-60 minutes, ensuring the temperature does not rise above 5°C. The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
After the addition is complete, stir the reaction mixture at 0°C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride precipitate.
-
The filtrate containing the allyl sulfonate can be carefully concentrated under reduced pressure at low temperature. Further purification may be required.
Visualizations
Caption: Experimental workflow for the sulfonation of allyl alcohol.
Caption: Troubleshooting logic for low product yield in allyl alcohol sulfonation.
References
- 1. Sulfation of synthetic linear primary alcohols with chlorosulfonic acid | Semantic Scholar [semanticscholar.org]
- 2. chemithon.com [chemithon.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.pageplace.de [api.pageplace.de]
- 6. researchgate.net [researchgate.net]
challenges in the scale-up of sodium 3-hydroxypropane-1-sulfonate production
Welcome to the technical support center for the production of sodium 3-hydroxypropane-1-sulfonate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during synthesis and scale-up. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction: Particularly in the synthesis from allyl alcohol and sodium bisulfite, insufficient reaction time or initiator concentration can lead to low conversion.[1] | - Increase reaction time: Monitor the reaction progress using techniques like HPLC to ensure it goes to completion. - Optimize initiator concentration: If using an initiator (e.g., H₂O₂, Na₂S₂O₈), ensure it is added at the correct molar ratio (e.g., 0.001-0.5 mol ratio to allyl alcohol).[1] - Improve mixing: Inadequate agitation can lead to localized concentration gradients and poor reaction kinetics. Ensure vigorous stirring, especially during the gradual addition of reactants.[2] |
| Side reactions: Formation of byproducts, such as the dimer 4-oxa-heptane-1,7-disulfonic acid, consumes starting materials and reduces the yield of the desired product.[3] | - Strict temperature control: Maintain the reaction temperature within the optimal range (e.g., 20-60°C). Higher temperatures can favor side reactions.[1][4] - pH control: For the allyl alcohol route, maintain a neutral to weakly alkaline pH (up to 7.5) to minimize side reactions. Continuously neutralize any alkali generated during the reaction.[4][5] | |
| Poor reactant stoichiometry: An incorrect ratio of reactants, such as an insufficient excess of sodium bisulfite, can limit the conversion of allyl alcohol. | - Use a slight excess of bisulfite: An excess of 20-60% of the sulfite is often recommended to ensure the complete reaction of the limiting reagent.[2] - Gradual addition of limiting reagent: Add the allyl alcohol slowly to the bisulfite solution to maintain a constant excess of bisulfite throughout the reaction.[2][4] | |
| High Impurity Levels (e.g., presence of dimer) | Suboptimal reaction conditions: As with low yield, incorrect temperature and pH can promote the formation of the 4-oxa-heptane-1,7-disulfonic acid dimer.[3] | - Re-optimize reaction conditions: Review and tighten the control over temperature and pH as described above. |
| Presence of water in certain reaction steps: For some synthesis routes, water can contribute to side reactions. | - Use dry solvents: When specified in the protocol, ensure that solvents like DMF are anhydrous.[3] | |
| Product Discoloration | Uncontrolled reaction temperature: High temperatures can lead to the formation of colored impurities. | - Ensure adequate cooling: Especially during exothermic reaction steps, have a cooling system in place to maintain the desired temperature.[2] |
| Difficulty in Purification/Isolation | Presence of inorganic salts: The use of excess bisulfite and subsequent neutralization can lead to a high concentration of inorganic salts in the crude product. | - Recrystallization from alcohol: The product can be recrystallized from alcohol (e.g., 90% ethanol) to separate it from inorganic salts.[2] - Ion exchange chromatography: For removal of salts and to obtain the free acid, ion exchange can be an effective method.[1] |
| Co-precipitation of impurities: The desired product and impurities may have similar solubilities, making separation by simple crystallization difficult. | - Azeotropic distillation: To remove water before final purification steps, azeotropic distillation with a solvent like toluene can be employed.[3] - Continuous extraction: For challenging separations, continuous liquid-liquid extraction (e.g., with isoamyl alcohol) can be used to isolate the product.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The reaction of allyl alcohol with sodium bisulfite or sodium pyrosulfite, often in the presence of an initiator, is a widely used industrial method.[3][4] This process is typically carried out in an aqueous medium.[4]
Q2: What is the primary byproduct I should be concerned about, and how can I minimize its formation?
A2: A common and significant byproduct is the dimer 4-oxa-heptane-1,7-disulfonic acid.[3] Its formation is often promoted by suboptimal reaction conditions. To minimize it, maintain strict control over temperature (ideally between 20-60°C) and pH (neutral to weakly alkaline for the allyl alcohol route).[1][4]
Q3: My yield is consistently low. What are the first parameters I should investigate?
A3: Start by checking your reaction stoichiometry, ensuring a slight excess of the sulfonating agent (e.g., sodium bisulfite).[2] Also, verify that the reaction is going to completion by monitoring it over time. Finally, ensure that your temperature and pH are within the optimal range to avoid side reactions that consume your starting materials.[4]
Q4: Are there more efficient, modern synthesis methods being explored?
A4: Yes, the use of microchannel reactors is a promising approach to improve reaction efficiency and reduce waste.[1][4] This method allows for better control over reaction parameters and can lead to higher purity products.[4]
Q5: What are the recommended purification techniques for obtaining a high-purity product?
A5: Common purification methods include recrystallization from alcohol to remove inorganic salts.[2] For more challenging purifications, continuous extraction with a suitable solvent like isoamyl alcohol can be effective.[3] In some cases, ion exchange chromatography is used, particularly if the free sulfonic acid is desired as an intermediate.[1]
Key Experimental Protocols
Protocol 1: Synthesis from Allyl Alcohol and Sodium Bisulfite
This method is a common industrial approach.
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, prepare an aqueous solution of sodium bisulfite. An excess of 20-60% over the molar amount of allyl alcohol is recommended.[2]
-
Initiator: If an initiator is used (e.g., hydrogen peroxide), it can be added to the bisulfite solution.
-
Reactant Addition: While vigorously stirring the bisulfite solution, gradually add allyl alcohol from the addition funnel. Maintain the reaction temperature between 20-60°C.[1] Cooling may be necessary to control the exothermic reaction.
-
pH Control: During the addition of allyl alcohol, the pH of the reaction mixture may increase. Continuously neutralize the generated alkali by adding an acid (e.g., sulfuric acid) to maintain a neutral to weakly alkaline pH (up to 7.5).[4][5]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC) until the allyl alcohol is consumed.
-
Work-up and Purification:
-
The crude reaction mixture will contain the product, unreacted bisulfite, and sodium sulfate.
-
The solution can be concentrated by evaporation.
-
The product is then typically purified by recrystallization from a solvent like 90% alcohol to separate it from the inorganic salts.[2]
-
Protocol 2: Synthesis via Ring-Opening of 1,3-Propane Sultone
This method utilizes a different starting material but is also a viable route.
-
Reaction Setup: In a reaction vessel, prepare an aqueous solution of a sodium-containing nucleophile, such as sodium hydroxide or sodium sulfite.[4]
-
Reactant Addition: Slowly add 1,3-propane sultone to the stirred solution.
-
Temperature and pH Control: Maintain control over the reaction temperature and pH to maximize the yield of the desired product and minimize the formation of byproducts.[4]
-
Reaction Completion: Allow the reaction to proceed until the 1,3-propane sultone is consumed.
-
Purification: The product can be isolated and purified by methods such as crystallization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthesis pathway from allyl alcohol.
Caption: Troubleshooting flowchart for low yield.
Caption: General experimental workflow diagram.
References
- 1. Preparation method of 3-hydroxypropanesulfonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. US2806876A - Process for preparing salts of 3-hydroxypropane-1-sulfonic acid - Google Patents [patents.google.com]
- 3. Synthesis of Hydroxy Sulfonate Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 3542-44-7 | Benchchem [benchchem.com]
- 5. GB782094A - Process for the preparation of salts of 3-hydroxy-propane-1-sulphonic acid - Google Patents [patents.google.com]
removing impurities from commercially available sodium 3-hydroxypropane-1-sulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available sodium 3-hydroxypropane-1-sulfonate. The following sections detail common impurities, purification protocols, and solutions to potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in technical-grade this compound?
A1: Commercially available this compound, particularly technical grade, can contain several impurities stemming from its synthesis. The primary synthesis routes involve the reaction of allyl alcohol with sodium bisulfite or the ring-opening of 1,3-propane sultone.[1][2][3]
Common impurities include:
-
3,3'-Oxydi(propanesulfonic acid): A dimeric ether impurity that can be present in significant amounts, sometimes as high as 40% in the corresponding acid form.
-
1,3-Propane sultone: A carcinogenic and reactive intermediate that may remain unreacted in the final product, typically at levels up to 0.1%.[4][5]
-
Unreacted starting materials: Residual allyl alcohol, sodium bisulfite, or other reagents used in the synthesis.[1]
-
Inorganic salts: Such as sodium sulfate, which can be a byproduct of the reaction or neutralization steps.[2]
Q2: What is the recommended method for purifying this compound?
A2: Recrystallization is the most common and effective method for purifying this compound.[1] An ethanol-water solvent system is often effective. For the closely related potassium salt, recrystallization from 90% alcohol has been shown to yield a product with 90-95% purity.[2]
Q3: How can I assess the purity of my this compound sample?
A3: The purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the main compound and its impurities.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities, such as the dimeric ether.[1]
-
Melting Point: A pure compound will have a sharp melting point range, while impurities will broaden and depress it.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low recovery of crystals after recrystallization. | 1. Too much solvent was used, preventing the solution from becoming saturated upon cooling.[4][7]2. The cooling process was too rapid, leading to the formation of fine, difficult-to-filter crystals.[2]3. The compound has significant solubility in the cold solvent.[4] | 1. Reduce the amount of solvent used to dissolve the crude product. The minimum amount of hot solvent should be used.2. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.3. Ensure the rinsing solvent is ice-cold to minimize redissolving the product.[4] |
| The product "oils out" instead of crystallizing. | The solubility of the compound is too high in the chosen solvent system, or the solution is supersaturated.[5] | 1. Try a different solvent or a solvent mixture. An ethanol/water mixture is a good starting point.[1]2. Scratch the inside of the flask with a glass rod to induce crystallization.3. Add a seed crystal of pure this compound.[5] |
| The crystals appear foam-like or are difficult to handle. | This can be related to the solvent choice and the rate of crystallization. | 1. Change the recrystallization solvent. Different solvents can affect crystal morphology.[8]2. Try recrystallizing with stirring to influence crystal shape and size.[8] |
| NMR or HPLC analysis shows persistent impurities after recrystallization. | The impurity has similar solubility to the desired product in the chosen solvent system. | 1. Perform a second recrystallization.2. Experiment with different solvent systems to find one that better separates the impurity.3. For small-scale, high-purity requirements, preparative HPLC may be an option.[9] |
Quantitative Data on Impurities
The following table summarizes potential impurities and their reported levels in commercially available products.
| Impurity | Typical Concentration | Analytical Method | Reference |
| 3,3'-Oxydi(propanesulfonic acid) | Up to ~40% (in the acid form) | NMR | |
| 1,3-Propane sultone | ≤ 0.1% | Not specified | |
| Water | ~20% (in the acid form) | Not specified |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may need optimization based on the initial purity of the starting material.
-
Dissolution: In a fume hood, weigh out the crude this compound and place it in an Erlenmeyer flask. Add a minimal amount of a 9:1 ethanol:water solution. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If insoluble impurities remain, proceed to hot filtration.
-
Hot Filtration (if necessary): If insoluble material is present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their decomposition point (the melting point is reported as 260 °C with decomposition).[9][10]
HPLC Analysis for Purity Assessment
This is a starting point for method development. The optimal conditions may vary depending on the available instrumentation and column.
-
Column: A mixed-mode or reverse-phase C18 column can be suitable.[6][11]
-
Mobile Phase: A gradient of acetonitrile and water with a buffer such as ammonium formate or a small amount of acid (e.g., phosphoric or formic acid) can be used to separate the polar analyte and impurities.[6][11]
-
Detector: An Evaporative Light Scattering Detector (ELSD) is suitable for this non-chromophoric compound. UV detection at low wavelengths (~200 nm) may also be possible.[6]
-
Standard Preparation: Prepare a standard solution of known concentration of a reference standard of this compound to quantify the purity of the sample.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting recrystallization issues.
References
- 1. This compound | 3542-44-7 | Benchchem [benchchem.com]
- 2. US2806876A - Process for preparing salts of 3-hydroxypropane-1-sulfonic acid - Google Patents [patents.google.com]
- 3. GB782094A - Process for the preparation of salts of 3-hydroxy-propane-1-sulphonic acid - Google Patents [patents.google.com]
- 4. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]
- 5. 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications_Chemicalbook [chemicalbook.com]
- 6. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102199112A - Preparation method for sodium allyl sulfosuccinic alkyl ester - Google Patents [patents.google.com]
- 11. Sodium 3-chloro-2-hydroxypropane-1-sulfonate | SIELC Technologies [sielc.com]
Technical Support Center: Managing the Hygroscopic Nature of Hydroxy Sulfonate Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic nature of hydroxy sulfonate products. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What does it mean if a hydroxy sulfonate product is described as hygroscopic?
A1: Hygroscopic substances have a strong affinity for moisture and readily absorb water vapor from the surrounding atmosphere.[1][2] This can lead to various challenges in handling, storage, and experimentation, as the uptake of water can alter the product's physical and chemical properties.[3][4]
Q2: What are the common consequences of improper handling of hygroscopic hydroxy sulfonate products?
A2: Improper handling can lead to several undesirable outcomes, including:
-
Physical Changes: Caking, clumping, or deliquescence (dissolving in the absorbed water).[1][5]
-
Chemical Degradation: Hydrolysis of the active pharmaceutical ingredient (API), leading to reduced potency and the formation of impurities.[6][7]
-
Inaccurate Measurements: The absorbed water contributes to the total weight, leading to errors in concentration calculations and dosage formulations.[8][9]
-
Altered Performance: Changes in dissolution rates, bioavailability, and overall stability of the final product.[10][11]
Q3: How should I store hygroscopic hydroxy sulfonate products?
A3: Proper storage is crucial to maintain the integrity of hygroscopic compounds. Recommended storage conditions include:
-
Airtight Containers: Store the product in tightly sealed containers to minimize exposure to ambient humidity.[12][13]
-
Desiccators: For smaller quantities or highly sensitive materials, storage in a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) is recommended.[13][14]
-
Controlled Environment: If possible, store the products in a controlled environment with low relative humidity.[15]
-
Inert Atmosphere: For extremely sensitive hydroxy sulfonate products, storage in a glove box under an inert atmosphere (e.g., nitrogen or argon) is the best practice.[16][17]
Q4: Can I dry a hydroxy sulfonate product that has absorbed moisture?
A4: In some cases, it may be possible to dry a hygroscopic product that has absorbed water.[12] Gentle heating in a vacuum oven is a common method. However, it is critical to ensure that the heating temperature will not cause thermal degradation of the compound. Always consult the product's technical data sheet for information on thermal stability. Note that this may not fully restore the original properties of the material.[12]
Troubleshooting Guides
Issue 1: Inaccurate and Inconsistent Weighing Results
Problem: The weight of the hydroxy sulfonate product on the analytical balance is continuously increasing, making it impossible to get an accurate measurement.[9][18]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Exposure to Ambient Humidity | The product is absorbing moisture from the air during weighing. | Minimize the time the container is open. Work quickly to transfer the desired amount. For highly hygroscopic materials, weigh inside a glove box with a controlled, low-humidity atmosphere.[8][15] |
| Static Electricity | Static charges on the container or weighing vessel can interfere with the balance reading. | Use an anti-static gun or ionizer to dissipate static charges before and during weighing. Utilize a weighing vessel made of anti-static material. |
| Balance Instability | Vibrations or drafts in the laboratory can affect the balance's stability. | Ensure the analytical balance is placed on a stable, vibration-free surface and is protected from air currents by using the draft shield. |
| Temperature Differences | A temperature difference between the sample and the weighing chamber can cause air currents, leading to unstable readings. | Allow the product to equilibrate to the ambient temperature of the balance before weighing.[9] |
Issue 2: Physical Changes in the Product (Caking, Clumping)
Problem: The once free-flowing hydroxy sulfonate powder has formed clumps or a solid cake, making it difficult to handle and dispense.[5]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Improper Storage | The product has been exposed to high humidity during storage. | Review storage conditions. Ensure containers are tightly sealed and stored in a dry environment, preferably in a desiccator or a humidity-controlled cabinet.[13][14] |
| Frequent Container Opening | Repeatedly opening the container in a humid environment introduces moisture. | Aliquot the bulk material into smaller, single-use containers to minimize the number of times the main container is opened. |
| Inadequate Packaging | The packaging material is not providing a sufficient barrier against moisture. | Transfer the product to a container with a better seal, such as one with a PTFE-lined cap. For long-term storage, consider heat-sealing the container inside a foil pouch with a desiccant.[14] |
Quantitative Data Presentation
The following table provides illustrative data on the hygroscopicity of two hypothetical hydroxy sulfonate products, "Product A" and "Product B," at 25°C, as determined by Dynamic Vapor Sorption (DVS) analysis. This data helps to classify the hygroscopic nature of the compounds according to the European Pharmacopoeia (Ph. Eur.) classification.[7][19]
| Relative Humidity (%) | Product A: % Weight Gain (Sorption) | Product B: % Weight Gain (Sorption) | Hygroscopicity Class (Ph. Eur.) |
| 0 | 0.00 | 0.00 | - |
| 20 | 0.15 | 0.50 | - |
| 40 | 0.35 | 1.50 | - |
| 60 | 0.80 | 3.50 | - |
| 80 | 1.80 | 14.50 | Product A: Slightly Hygroscopic, Product B: Hygroscopic |
| 90 | 2.50 | 18.00 | - |
Hygroscopicity Classification (Ph. Eur.) based on weight gain at 25°C and 80% RH for 24 hours: [7]
-
Non-hygroscopic: ≤ 0.12%
-
Slightly hygroscopic: > 0.12% and < 2%
-
Hygroscopic: ≥ 2% and < 15%
-
Very hygroscopic: ≥ 15%
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol outlines the steps for determining the water content of a hygroscopic hydroxy sulfonate product using volumetric Karl Fischer titration.[4][6][15]
Materials and Equipment:
-
Karl Fischer Titrator (volumetric)
-
Titration cell
-
Karl Fischer reagent (one-component or two-component system)
-
Anhydrous methanol or other suitable solvent
-
Gastight syringe for sample introduction
-
Analytical balance
-
The hygroscopic hydroxy sulfonate sample
Procedure:
-
System Preparation:
-
Ensure the titration cell is clean and dry.
-
Add the appropriate volume of anhydrous solvent to the titration cell.
-
Pre-titrate the solvent to a stable, low-drift endpoint to remove any residual moisture.
-
-
Titer Determination:
-
Accurately weigh a known amount of a certified water standard (e.g., sodium tartrate dihydrate) or inject a known volume of a liquid water standard.
-
Titrate the standard to the endpoint.
-
The instrument software will calculate the titer of the Karl Fischer reagent (mg of water per mL of titrant). Perform this in triplicate to ensure accuracy.
-
-
Sample Analysis:
-
In a controlled environment (ideally a glove box or a low-humidity room), accurately weigh an appropriate amount of the hydroxy sulfonate sample. The sample size will depend on the expected water content.[13]
-
Quickly and carefully transfer the sample into the titration vessel.
-
Seal the vessel and start the titration.
-
The titration will proceed until all the water in the sample has reacted.
-
-
Calculation:
-
The instrument's software will calculate the percentage of water in the sample based on the volume of titrant used, the titer, and the sample weight.
-
Troubleshooting Common Karl Fischer Titration Issues: [8][12][13]
| Problem | Possible Cause | Solution |
| Drifting Endpoint | The titration cell is not properly sealed, allowing ambient moisture to leak in. | Check all seals, septa, and tubing connections for leaks. Replace any worn parts. |
| Inaccurate Results | Incorrect titer value. | Re-determine the titer of the Karl Fischer reagent using a fresh, certified water standard. |
| Incomplete dissolution of the sample. | Choose a more suitable solvent or use a homogenizer to aid in dissolution. | |
| "Over-Titration" Alarm | Excess iodine is present in the cell. | This can be caused by a faulty electrode or poor stirring. Clean the electrode and ensure the stirrer is functioning correctly.[8] |
Protocol 2: Characterization of Hygroscopicity by Dynamic Vapor Sorption (DVS)
This protocol describes the use of DVS to generate a moisture sorption isotherm for a hydroxy sulfonate product.[14][20][21]
Materials and Equipment:
-
Dynamic Vapor Sorption (DVS) analyzer
-
Microbalance with high sensitivity
-
The hygroscopic hydroxy sulfonate sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (typically 5-20 mg) into the DVS sample pan.[22]
-
Place the sample pan onto the DVS microbalance.
-
-
Experimental Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Program the DVS instrument with the desired relative humidity (RH) profile. A typical experiment involves a drying step, followed by a stepwise increase in RH (e.g., from 0% to 90% in 10% increments) for the sorption phase, and then a stepwise decrease in RH for the desorption phase.[3][20]
-
-
Data Collection:
-
The DVS instrument will automatically expose the sample to each RH step and record the change in mass over time until equilibrium is reached at each step.[20] The equilibrium is typically defined by a stable mass reading over a set period.
-
-
Data Analysis:
Visualizations
Caption: Experimental workflow for handling and analyzing hygroscopic hydroxy sulfonate products.
References
- 1. scientificgear.com [scientificgear.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tainstruments.com [tainstruments.com]
- 6. public.jenck.com [public.jenck.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. scientificgear.com [scientificgear.com]
- 9. aqualab.com [aqualab.com]
- 10. tainstruments.com [tainstruments.com]
- 11. quveon.com [quveon.com]
- 12. Karl Fischer titration troubleshooting | Metrohm [metrohm.com]
- 13. youtube.com [youtube.com]
- 14. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. xylemanalytics.com [xylemanalytics.com]
- 17. reddit.com [reddit.com]
- 18. aqualab.com [aqualab.com]
- 19. researchgate.net [researchgate.net]
- 20. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 21. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 22. measurlabs.com [measurlabs.com]
- 23. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]
preventing dimmer formation in 3-hydroxypropane-1-sulfonic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxypropane-1-sulfonic acid. The primary focus is on preventing the formation of the common dimer impurity, 4-oxa-heptane-1,7-disulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the common dimer byproduct in the synthesis of 3-hydroxypropane-1-sulfonic acid?
A1: The most frequently encountered dimer byproduct is 4-oxa-heptane-1,7-disulfonic acid. This impurity arises from an etherification reaction between molecules of the starting materials or the product. Published analyses of commercial 3-hydroxypropane-1-sulfonic acid have shown that this dimer can be a significant impurity, sometimes constituting a 2:1 mixture with the desired monomer.[1]
Q2: What is the likely mechanism of dimer formation?
A2: The formation of 4-oxa-heptane-1,7-disulfonic acid is an etherification reaction. Two primary mechanisms are plausible under typical synthesis conditions:
-
Acid-Catalyzed Etherification: Under acidic conditions, the hydroxyl group of 3-hydroxypropane-1-sulfonic acid can be protonated, forming a good leaving group (water). A nucleophilic attack by the hydroxyl group of another molecule of 3-hydroxypropane-1-sulfonic acid then leads to the formation of the ether linkage.
-
Williamson-like Ether Synthesis: In neutral to weakly alkaline conditions, a small equilibrium concentration of the alkoxide of 3-hydroxypropane-1-sulfonic acid may be present. This alkoxide can then act as a nucleophile. While less likely to react with another alcohol directly, it could potentially react with a more electrophilic species in the reaction mixture.
Q3: How can I detect and quantify the presence of the dimer?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are effective techniques for both detecting and quantifying the 4-oxa-heptane-1,7-disulfonic acid dimer.[1] These methods allow for the resolution of the monomer and dimer, enabling an assessment of the reaction's success in minimizing this byproduct.
Troubleshooting Guide: Dimer Formation
Issue: High levels of 4-oxa-heptane-1,7-disulfonic acid detected in the final product.
This troubleshooting guide will help you identify and address the potential causes of excessive dimer formation during the synthesis of 3-hydroxypropane-1-sulfonic acid.
| Potential Cause | Recommended Action | Rationale |
| Incorrect pH Control | Maintain a neutral to weakly alkaline pH (7.0-8.0) throughout the reaction.[2] This can be achieved by the continuous and controlled addition of a dilute acid (e.g., sulfuric acid) to neutralize the alkali that is formed during the reaction. | Acidic conditions can promote the acid-catalyzed etherification mechanism, which is a primary pathway for dimer formation. Conversely, strongly basic conditions could favor other side reactions. |
| Suboptimal Reaction Temperature | Maintain the reaction temperature below 40°C. A range of 10-30°C is often optimal. | Higher temperatures can increase the rate of the etherification side reaction, leading to a higher proportion of the dimer.[3] |
| High Local Concentration of Reactants | Add the allyl alcohol gradually to the bisulfite solution over an extended period. Ensure vigorous stirring to promote rapid dispersion of the reactants. | A high local concentration of allyl alcohol or the product can increase the likelihood of intermolecular reactions that lead to the dimer. Gradual addition and efficient mixing help to maintain a low, steady-state concentration of the reactants.[2] |
| Incorrect Stoichiometry | Use a slight excess of the bisulfite salt relative to the allyl alcohol. | Maintaining an excess of the sulfonating agent helps to ensure that the primary reaction (sulfonation of allyl alcohol) is favored over the secondary reaction (etherification). |
Data on Reaction Parameters and Dimer Formation
The following table summarizes the expected impact of key reaction parameters on the formation of the 4-oxa-heptane-1,7-disulfonic acid dimer. The quantitative values are illustrative and based on the general principles of ether formation reactions. Actual percentages will vary depending on the specific experimental setup.
| Parameter | Condition | Expected Monomer Yield | Expected Dimer Formation |
| pH | Acidic (pH < 6) | Low | High |
| Neutral (pH 7-8) | High | Low | |
| Basic (pH > 9) | Moderate | Moderate to High | |
| Temperature | Low (10-20°C) | High | Low |
| Moderate (20-40°C) | High | Moderate | |
| High (> 50°C) | Decreasing | High | |
| Allyl Alcohol Addition | All at once | Moderate | High |
| Gradual addition | High | Low | |
| Stirring | Low speed | Moderate | Moderate to High |
| High speed (vigorous) | High | Low |
Experimental Protocols
Optimized Synthesis of 3-Hydroxypropane-1-sulfonic Acid (Minimizing Dimer Formation)
This protocol incorporates best practices to minimize the formation of the 4-oxa-heptane-1,7-disulfonic acid dimer.
Materials:
-
Allyl alcohol
-
Sodium bisulfite
-
Sodium sulfite
-
Sulfuric acid (dilute solution, e.g., 1 M)
-
Deionized water
-
pH meter
-
Reaction vessel with overhead stirrer, dropping funnel, and temperature probe
Procedure:
-
Prepare the Bisulfite Solution: In the reaction vessel, dissolve sodium bisulfite and a smaller amount of sodium sulfite in deionized water. The initial pH of this solution should be in the neutral to slightly alkaline range.
-
Set Reaction Temperature: Cool the bisulfite solution to the desired reaction temperature, ideally between 10°C and 20°C, using an ice bath.
-
Gradual Addition of Allyl Alcohol: Begin vigorous stirring of the bisulfite solution. Slowly add the allyl alcohol dropwise from the dropping funnel over a period of 2-4 hours.
-
Maintain pH: Throughout the addition of allyl alcohol, continuously monitor the pH of the reaction mixture. The reaction will tend to become more alkaline. Maintain the pH between 7.0 and 8.0 by the controlled, dropwise addition of dilute sulfuric acid.
-
Reaction Monitoring: After the addition of allyl alcohol is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours. The progress of the reaction can be monitored by techniques such as HPLC to confirm the consumption of allyl alcohol.
-
Work-up and Isolation: Once the reaction is complete, the product can be isolated. This may involve acidification to remove unreacted sulfites, followed by neutralization and purification steps. The specific work-up procedure will depend on the desired salt form of the final product.
Visualizations
Caption: Reaction pathways for the synthesis of 3-hydroxypropane-1-sulfonic acid and the formation of the dimer byproduct.
Caption: Troubleshooting workflow for minimizing dimer formation in 3-hydroxypropane-1-sulfonic acid synthesis.
References
addressing poor solubility of reactants in surfactant synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor reactant solubility in surfactant synthesis. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reactants are immiscible or have very low solubility in the chosen solvent system. What are the primary strategies to overcome this?
A1: Poor reactant solubility is a frequent hurdle. The initial step is to systematically evaluate several techniques to enhance solubility and facilitate the reaction. The primary strategies include:
-
Co-solvency: Introducing a small amount of a secondary solvent (co-solvent) that is miscible with the primary solvent to increase the solubility of a non-polar reactant.[1]
-
Hydrotropy: Adding a high concentration of a substance called a hydrotrope to increase the aqueous solubility of poorly soluble organic compounds.[2][3]
-
Micellar Catalysis: Using a surfactant to form micelles that act as nanoreactors, encapsulating hydrophobic reactants and increasing their local concentration in the reaction medium.[4][5]
-
Phase-Transfer Catalysis (PTC): Employing a catalyst to shuttle a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the other reactant is soluble, thus enabling the reaction to occur at the interface or in the bulk of the second phase.[6][7]
Q2: How do I choose the right co-solvent for my system?
A2: The selection of a co-solvent depends on altering the polarity of the primary solvent to better dissolve your reactant(s).[8] Common co-solvents for aqueous systems are water-miscible organic solvents like short-chain alcohols.[1] The key is to find a co-solvent that can dissolve the hydrophobic compound but is also miscible in the primary solvent, creating a homogeneous solution.[1] An experimental screening process is often necessary to determine the optimal co-solvent and its concentration. A remarkable improvement in product yield can be observed with the right co-solvent, but excessive amounts can sometimes dilute reactants and slow the reaction.[9]
Q3: What is the mechanism of micellar catalysis and what type of surfactant should I use?
A3: Micellar catalysis utilizes surfactants which, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles in a solvent (typically water).[5] These micelles have a hydrophobic core and a hydrophilic exterior. Hydrophobic reactants are partitioned into the core, effectively creating a high local concentration and providing a suitable microenvironment for the reaction to proceed, often at a faster rate than in traditional organic solvents.[10]
The choice of surfactant is critical. The catalytic potential often follows the order: non-ionic > anionic > cationic surfactants.[11] Non-ionic surfactants like Tween 40 or specially designed "designer" surfactants such as TPGS-750-M are often highly effective and versatile for various organic syntheses.[10][11]
Q4: When is Phase-Transfer Catalysis (PTC) the most appropriate method?
A4: PTC is ideal for reactions where you have two reactants that are soluble in two different immiscible liquid phases (e.g., one in water, one in an organic solvent) or for solid-liquid reactions.[7][12] The PTC functions like a detergent, transporting an ionic reactant from the aqueous phase into the organic phase to react.[6] This method avoids the need for expensive, and often hazardous, solvents to create a single phase and can significantly accelerate reaction rates.[6] Common PTCs are quaternary ammonium ('quat') salts and phosphonium salts.[6]
Q5: How does temperature affect the solubility of my reactants?
A5: Temperature is a critical parameter. For most solid reactants, solubility increases as the temperature rises.[13][14] This is because the dissolution process is often endothermic, meaning it requires energy (heat) to break the bonds within the solid's crystal lattice.[13] However, this is not universal. If the dissolving process is exothermic (releases heat), increasing the temperature can actually decrease solubility.[13] It is crucial to experimentally determine the temperature-solubility profile for your specific reactants.
Q6: Can agitation or stirring speed impact my reaction if I have poor solubility?
A6: Yes, absolutely. In any two-phase system (liquid-liquid or solid-liquid), the reaction rate is often limited by the mass transfer of reactants across the phase boundary. Increasing the agitation or stirring speed increases the interfacial area between the phases, which in turn enhances the transfer of reactants and can significantly increase the overall reaction rate.[15]
Data Summary Tables
Table 1: Comparison of Key Solubility Enhancement Techniques
| Technique | Principle of Operation | Common Agents/Conditions | Advantages | Disadvantages |
| Co-solvency | A water-miscible organic solvent is added to the aqueous phase to reduce its polarity and increase the solubility of hydrophobic compounds.[9] | Ethanol, Propylene Glycol, Polyethylene Glycols (PEGs).[1] | Simple to implement; effective for many compounds. | May require large amounts of co-solvent; can complicate downstream processing. |
| Hydrotropy | A high concentration of a hydrotropic agent is used to enhance the aqueous solubility of poorly soluble solutes through weak, non-covalent interactions.[2][16] | Sodium Benzoate, Sodium Salicylate, Urea, Niacinamide.[2] | Does not require chemical modification of the drug; often uses safe, inexpensive agents.[3] | Requires high concentrations of the hydrotrope; mechanism is not always fully understood. |
| Micellar Catalysis | Surfactants form micelles that act as "nanoreactors," solubilizing hydrophobic reactants in their core, thus increasing local reactant concentration and reaction rate.[5][10] | Non-ionic surfactants (e.g., Tween 80, TPGS-750-M), Anionic (e.g., SDS), Cationic (e.g., CTAB).[4][11] | Green chemistry approach (uses water); can dramatically increase reaction rates; catalyst and solvent can be recycled.[10] | Surfactant removal from the final product can be challenging; requires careful selection of surfactant type.[17] |
| Phase-Transfer Catalysis (PTC) | A catalyst transports a reactant across the interface of two immiscible phases, allowing it to react with a substrate in the other phase.[6] | Quaternary Ammonium Salts (e.g., Benzyltriethylammonium chloride), Phosphonium Salts.[6] | Eliminates the need for a single-phase solvent system; mild reaction conditions; often high yields.[6] | Catalyst can sometimes be difficult to separate from the product; catalyst poisoning can occur. |
Table 2: Common Hydrotropes and Co-solvents
| Class | Examples | Typical Use Case |
| Hydrotropes | Sodium Benzoate, Sodium Citrate, Urea, Niacinamide, Sodium Salicylate.[2][18] | Increasing the aqueous solubility of poorly water-soluble drugs and organic compounds without using organic solvents.[3] |
| Co-solvents | Ethanol, Propylene Glycol, Glycerin, Isopropyl Alcohol, Polyethylene Glycols (PEGs).[1][19] | Blended with a primary solvent (like water) to create a solution with the desired polarity for dissolving hydrophobic reactants, especially in pharmaceutical formulations.[1] |
Experimental Protocols
Protocol 1: Screening for an Effective Co-solvent
-
Preparation: Prepare stock solutions of your poorly soluble reactant in a range of potential co-solvents (e.g., ethanol, isopropanol, PEG 400).
-
Titration: In a series of vials, place a known amount of your primary solvent (e.g., water).
-
Addition: Slowly add a measured volume of the reactant/co-solvent stock solution to each vial while stirring.
-
Observation: Observe the point at which the solution becomes cloudy or precipitation occurs. This indicates the solubility limit.
-
Selection: The co-solvent system that dissolves the highest concentration of the reactant without precipitation is selected for further optimization.
-
Optimization: Vary the ratio of co-solvent to the primary solvent to find the optimal balance that maximizes reactant solubility while still enabling an efficient reaction rate.
Protocol 2: Implementing Micellar Catalysis
-
Surfactant Selection: Choose a surfactant for screening. Non-ionic surfactants like TPGS-750-M are a good starting point.[10]
-
Solution Preparation: Prepare an aqueous solution of the selected surfactant. A typical starting concentration is 2% by weight in water.[10]
-
Reactant Addition: Add the reactants for the surfactant synthesis directly to the aqueous surfactant solution. The hydrophobic reactant should be solubilized within the micelles.
-
Reaction: Stir the mixture at the desired reaction temperature (often, reactions can be run at room temperature).[10] Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, GC, TLC).
-
Workup: After the reaction is complete, the product can typically be extracted from the aqueous phase using a minimal amount of an organic solvent (e.g., ethyl acetate). The aqueous surfactant solution can often be recycled.[10]
Visual Guides and Workflows
Caption: A logical workflow for systematically addressing issues of poor reactant solubility.
Caption: Micelles act as nanoreactors to solubilize hydrophobic reactants in an aqueous medium.
Caption: A catalyst shuttles a reactant between immiscible phases to facilitate a reaction.
References
- 1. Cosolvent - Wikipedia [en.wikipedia.org]
- 2. jetir.org [jetir.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Aqueous Micelles as Solvent, Ligand, and Reaction Promoter in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is Micellar Catalysis Green Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. Phase transfer catalysis | PPTX [slideshare.net]
- 8. solubility enhancement techniques.. | PPTX [slideshare.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. acsgcipr.org [acsgcipr.org]
- 11. Surfactant micelles as microreactors for the synthesis of quinoxalines in water: scope and limitations of surfactant catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. ajptonline.com [ajptonline.com]
- 17. Surfactant technology applied toward an active pharmaceutical ingredient: more than a simple green chemistry advance - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC02371H [pubs.rsc.org]
- 18. pnrjournal.com [pnrjournal.com]
- 19. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Conductive Polymer Doping
Welcome to the technical support center for conductive polymer doping. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the doping process, ensuring more consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My doped polymer films show significant batch-to-batch variation in conductivity. What are the primary factors I should investigate?
A1: Inconsistent conductivity is a common challenge in conductive polymer doping. The primary factors to investigate are:
-
Dopant Concentration: The concentration of the dopant has a direct and significant impact on the conductivity of the polymer.[1][2] Initially, as the dopant concentration increases, so does the conductivity. However, beyond an optimal point, conductivity can plateau or even decrease due to increased scattering of charge carriers or changes in the polymer's morphology.[1][3]
-
Temperature: Temperature influences several aspects of the doping process. It can affect the solubility of the dopant, the rate of the doping reaction, and the mobility of charge carriers within the polymer matrix.[4][5] Inconsistent temperature control during doping and film preparation can lead to variability.
-
Solvent System: The choice of solvent can significantly impact the final morphology of the polymer film, which in turn affects its electrical properties.[6][7][8] Different solvents can lead to variations in polymer chain conformation, crystallinity, and the uniformity of dopant distribution.
-
Doping Time: The duration of the doping process is critical. Insufficient time may lead to incomplete doping, while excessive time might cause over-doping or degradation of the polymer.
-
Atmospheric Conditions: The presence of moisture and oxygen can affect the stability of both the dopant and the doped polymer, potentially leading to de-doping or side reactions that alter the conductivity.
Q2: How does dopant concentration specifically affect the conductivity of the polymer?
A2: The relationship between dopant concentration and conductivity is not always linear. Here's a breakdown of the typical effects:
-
Low to Moderate Doping: In this range, increasing the dopant concentration generally leads to a proportional increase in conductivity. This is because more charge carriers (polarons, bipolarons) are introduced into the polymer backbone.[1][9]
-
Optimal Doping: There is typically an optimal dopant concentration at which the highest conductivity is achieved.
-
High Doping Levels: At very high concentrations, several phenomena can occur that may limit or reduce conductivity:
-
Carrier Scattering: An excess of dopant ions can act as scattering centers, impeding the movement of charge carriers and thus reducing mobility.[1]
-
Morphological Changes: High dopant concentrations can disrupt the packing of polymer chains, leading to a more disordered morphology that is less favorable for charge transport.[3]
-
Saturation: The number of available sites on the polymer chain for doping can become saturated, meaning further increases in dopant concentration will not lead to a corresponding increase in charge carriers.[9]
-
Q3: Can the choice of solvent lead to inconsistent doping results even if all other parameters are kept constant?
A3: Absolutely. The solvent plays a crucial role in determining the solid-state morphology of the polymer film, which is intimately linked to its electrical conductivity.[6][8] Research has shown that even with the same polymer and dopant, using different solvents can result in films with varying degrees of crystallinity and molecular orientation.[6] For instance, a solvent that promotes a more ordered, crystalline film structure will generally lead to higher conductivity due to more efficient charge transport pathways.[6] In contrast, a solvent that results in an amorphous film can hinder charge carrier mobility. Therefore, inconsistent solvent choice or variations in solvent purity can be a significant source of variability in doping results.
Q4: What is the influence of temperature on the doping process and the final conductivity?
A4: Temperature is a critical parameter that can have multiple effects on the doping process:
-
Increased Carrier Mobility: At moderate temperatures, increased thermal energy can enhance the mobility of charge carriers, leading to higher conductivity.[5]
-
Dopant Solubility and Diffusion: Higher temperatures generally increase the solubility of the dopant and its rate of diffusion into the polymer matrix, which can lead to more efficient and uniform doping.
-
Thermal De-doping: At elevated temperatures, some dopants can become less effective or even be expelled from the polymer matrix, a process known as thermal de-doping, which reduces conductivity.[5]
-
Polymer Degradation: Exposing the polymer to temperatures beyond its thermal stability limit can cause irreversible degradation of the polymer backbone, leading to a significant loss of conductivity.[5]
The conductivity of doped conductive polymers generally decreases with decreasing temperature, which is in contrast to conventional metals.[9]
Troubleshooting Guides
Issue 1: Low Conductivity After Doping
If you are observing consistently low conductivity in your doped polymer films, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low conductivity.
Issue 2: Inconsistent Conductivity Between Batches
For high variability in conductivity across different batches, use this logical guide to pinpoint the source of inconsistency:
Caption: Troubleshooting guide for inconsistent conductivity.
Data Presentation
Table 1: Effect of Dopant Concentration on Conductivity of Poly(3-methyl thiophene)
| Dopant (FeCl3) Concentration (M) | DC Conductivity (S/cm) at 300 K |
| 0.2 | Low |
| 0.4 | Increased |
| 0.6 | Further Increased |
| 0.8 | Maximum |
| 1.0 | Slow down in increase |
Source: Based on data from Applied Biochemistry and Biotechnology, 2001.[10]
Table 2: Influence of Solvent on the Electrical Conductivity of a Thiophene-Based Polymer
| Solvent | Film Crystallinity | Carrier Mobility | Electrical Conductivity (S/cm) |
| Chloroform | High | High | up to 408 |
| Chlorobenzene | Lower | Lower | Lower than Chloroform |
Source: Based on data from a 2022 study on the influence of solvent-dependent morphology.[6][8]
Table 3: Effect of Synthesis Temperature on the Conductivity of Poly(3-methyl thiophene) (Doping Level 0.4 M)
| Synthesis Temperature (K) | Conductivity |
| 300 | Base |
| 280 | Increased |
| 270 | Further Increased |
Source: Based on data from Applied Biochemistry and Biotechnology, 2001.[10]
Experimental Protocols
Protocol 1: Standardized Doping of a Conductive Polymer Film
This protocol provides a general framework for doping a conductive polymer film. Specific parameters should be optimized for your particular polymer-dopant system.
Materials:
-
Conductive polymer film (e.g., PEDOT:PSS, Polyaniline) on a substrate
-
Dopant solution (e.g., an acid, oxidizing agent, or reducing agent in a suitable solvent)
-
Inert solvent for rinsing (e.g., isopropanol, deionized water)
-
Inert gas (e.g., nitrogen or argon)
-
Petri dish or other suitable container
-
Tweezers
-
Timer
-
Hot plate or oven with temperature control
Procedure:
-
Preparation:
-
Work in a clean, controlled environment (e.g., a glovebox or a fume hood with controlled humidity).
-
Ensure all glassware and tools are clean and dry.
-
Prepare the dopant solution to the desired concentration. Ensure the dopant is fully dissolved.
-
-
Doping:
-
Place the polymer film on its substrate into the petri dish.
-
Pour the dopant solution into the petri dish, ensuring the entire film is submerged.
-
Start the timer for the desired doping duration.
-
Maintain a constant temperature throughout the doping process using a hot plate or oven.
-
-
Rinsing:
-
After the specified doping time, carefully remove the film from the dopant solution using tweezers.
-
Immediately immerse the film in a beaker containing the inert rinsing solvent to remove any excess dopant from the surface.
-
Gently agitate the film in the rinsing solvent for a predetermined time (e.g., 30-60 seconds).
-
-
Drying:
-
Remove the film from the rinsing solvent.
-
Dry the film using a gentle stream of inert gas.
-
For complete solvent removal, you may need to anneal the film at a specific temperature for a set duration. This step should be performed in a controlled atmosphere to prevent de-doping.
-
-
Characterization:
-
Measure the conductivity of the doped film using a four-point probe or other suitable technique.
-
Characterize the film's morphology and structure using techniques such as Atomic Force Microscopy (AFM), X-ray Diffraction (XRD), or UV-Vis spectroscopy to correlate physical properties with electrical performance.
-
Protocol 2: Characterization of Doped Polymer Films using Four-Point Probe Measurement
Objective: To accurately measure the sheet resistance and calculate the conductivity of a doped conductive polymer film.
Equipment:
-
Four-point probe measurement setup
-
Source measure unit (SMU)
-
Sample stage
-
Computer with control and data acquisition software
Procedure:
-
Sample Preparation:
-
Ensure the doped polymer film is clean and dry.
-
The film should be uniform in thickness and larger than the area covered by the four probes.
-
-
Setup and Calibration:
-
Place the sample on the measurement stage.
-
Carefully lower the four-point probe head onto the surface of the film, ensuring all four probes make good contact.
-
Set the desired current to be applied through the outer two probes. The current should be low enough to avoid heating the sample but high enough to get a measurable voltage.
-
-
Measurement:
-
Apply the constant current (I) through the two outer probes.
-
Measure the voltage (V) across the two inner probes.
-
Record the current and voltage values.
-
Repeat the measurement at several different locations on the film to check for uniformity.
-
-
Calculation:
-
Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I) (This formula is for an infinitely large, thin sheet. Correction factors may be needed for finite sample sizes.)
-
Measure the thickness (t) of the polymer film using a profilometer or other suitable method.
-
Calculate the bulk conductivity (σ) using the formula: σ = 1 / (Rs * t)
-
-
Data Reporting:
-
Report the average conductivity and the standard deviation from the measurements taken at different locations on the film.
-
Note the measurement parameters (applied current, temperature, and humidity).
-
By systematically addressing the factors outlined in this technical support center, researchers can improve the consistency and reliability of their conductive polymer doping experiments, leading to more accurate and reproducible results.
References
- 1. How Doping Concentration Affects Semiconductor Behavior - Engineer Fix [engineerfix.com]
- 2. How Does Doping Affect Conductivity? → Question [energy.sustainability-directory.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. The Effect of the Solvents on Electrical Properties of POT Conducting Polymer [macs.semnan.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Electrical and Electrochemical Properties of Conducting Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of synthesis temperature and doping level on conductivity and structure of poly(3-methyl thiophene) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Sulfonating Agents for Researchers and Drug Development Professionals
The introduction of a sulfonate group (–SO₃H) into organic molecules is a critical transformation in the synthesis of a vast array of compounds, from detergents to vital pharmaceuticals like sulfa drugs.[1] The choice of sulfonating agent is paramount, as it dictates reaction efficiency, selectivity, safety, and the feasibility of scaling up a process. This guide provides an objective comparison of common sulfonating agents, with a special focus on the synthesis of functionalized aliphatic sulfonates like sodium 3-hydroxypropane-1-sulfonate, and provides the experimental context needed for informed decision-making in a research and development setting.
While not a sulfonating agent itself, This compound is a versatile chemical intermediate whose synthesis provides an excellent case study for sulfonation reactions.[2] It is a bifunctional molecule featuring both a hydroxyl and a sulfonate group, making it a valuable building block.[3] Its synthesis is most commonly achieved through the reaction of allyl alcohol with sodium bisulfite.[2][4]
This guide will compare the reagents used for such syntheses, including sulfur trioxide complexes, chlorosulfonic acid, and sodium bisulfite, evaluating their performance based on reactivity, substrate scope, and handling requirements.
Performance Comparison of Common Sulfonating Agents
The selection of a sulfonating agent is a trade-off between reactivity, selectivity, and safety. Harsher reagents may offer higher reactivity but often lead to byproducts and require stringent safety measures. Milder reagents, such as sulfur trioxide-amine complexes, provide greater control and are suitable for sensitive substrates.[5]
| Sulfonating Agent | Typical Substrates | Relative Reactivity | Key Advantages | Key Disadvantages |
| Chlorosulfonic Acid (ClSO₃H) | Alcohols, Aromatic Compounds, Amines[6] | Very High | Strong agent with good yields; versatile for sulfation and sulfonation.[6] | Highly corrosive and reacts violently with water; can lead to chlorination as a side reaction.[6][7] |
| Sulfur Trioxide Pyridine (Py·SO₃) | Alcohols, Amines, Acid-Sensitive Heterocycles[5][8] | Moderate | Mild and selective; suitable for sensitive molecules; reduces risk of degradation.[5][9] | Can be difficult to remove pyridine post-reaction; potential toxicity from pyridine contamination.[10] |
| Sulfur Trioxide DMF (DMF·SO₃) | Alcohols (e.g., Tyrosine), Polysaccharides[11][12] | Moderate | Good for sulfating hydroxyl groups; work-up can be easier than with Py·SO₃.[12] | Less stable than Py·SO₃; requires careful handling. |
| Sulfur Trioxide Trimethylamine (Me₃N·SO₃) | Alcohols, Amines[10][13] | Moderate | Mild reagent; effective for sulfamation of primary amines.[14] | Can be less reactive than other SO₃ complexes for certain substrates. |
| Sodium Bisulfite (NaHSO₃) | Alkenes (e.g., Allyl Alcohol)[2] | Low | Cost-effective; used in radical addition reactions for specific products like hydroxy-sulfonates.[2] | Limited to specific reaction types (e.g., anti-Markovnikov addition); often requires an initiator.[15] |
| Sulfuric Acid (H₂SO₄) / Oleum | Aromatic Compounds[1] | High to Very High | Low cost; effective for simple aromatic sulfonation.[1] | Reversible reaction; often requires harsh conditions (high temp); can lead to polysulfonation and oxidation.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the sulfonation of different substrates using the agents discussed.
Protocol 1: Synthesis of this compound using Sodium Bisulfite
This method is based on the radical addition of sodium bisulfite to allyl alcohol.
Materials:
-
Allyl alcohol
-
Sodium bisulfite (NaHSO₃)
-
Sodium sulfite (Na₂SO₃)
-
Deionized water
-
Initiator (e.g., sodium persulfate, Na₂S₂O₈)[16]
Procedure:
-
Prepare an aqueous solution of sodium bisulfite and sodium sulfite in a reaction vessel equipped with a stirrer and temperature control. The neutral sulfite helps maintain a pH between 7 and 8.[2]
-
Separately, prepare a mixture of allyl alcohol, deionized water, and the initiator.[16]
-
Slowly add the allyl alcohol mixture to the vigorously stirred bisulfite solution. The reaction is exothermic and the temperature should be maintained, typically not exceeding 40°C.[4]
-
For industrial-scale synthesis, this process can be run continuously through a micro-channel reactor to ensure efficient mixing and heat transfer, leading to high yields.[2][16]
-
The reaction progress is monitored for the consumption of allyl alcohol.
-
Upon completion, the resulting solution contains this compound, which can be isolated by evaporation and recrystallization.[17]
Protocol 2: Sulfation of an Alcohol using Sulfur Trioxide Pyridine Complex
This protocol describes a general procedure for the O-sulfation of a primary or secondary alcohol.
Materials:
-
Alcohol substrate
-
Sulfur trioxide pyridine complex (Py·SO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF, Dichloromethane)[18]
-
Aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the alcohol substrate in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen).
-
In a separate flask, dissolve the Py·SO₃ complex in the same anhydrous solvent. A typical molar ratio is 1.5 to 3 equivalents of the complex per hydroxyl group.
-
Slowly add the Py·SO₃ solution to the alcohol solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by slowly adding it to a cold saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.
-
The sulfonated product, now in its sodium salt form, remains in the aqueous layer and can be isolated via lyophilization or ion-exchange chromatography.
Protocol 3: Aromatic Sulfonation using Chlorosulfonic Acid
This protocol is for the sulfonation of an activated aromatic ring. Extreme caution must be exercised.
Materials:
-
Aromatic substrate (e.g., anisole)
-
Chlorosulfonic acid (ClSO₃H)
-
Anhydrous chlorinated solvent (e.g., Dichloromethane)
-
Crushed ice
-
Saturated sodium chloride solution
Procedure:
-
Dissolve the aromatic substrate in the anhydrous solvent in a three-necked flask equipped with a dropping funnel and a gas trap (to capture HCl gas) under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chlorosulfonic acid (typically 1.1 equivalents) dropwise via the dropping funnel. The reaction evolves HCl gas.[6]
-
After the addition is complete, stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Very carefully and slowly, pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid. This step is highly exothermic.
-
Separate the organic layer. Wash the organic layer with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aryl sulfonyl chloride, which can be hydrolyzed to the sulfonic acid if desired.
Visualizations of Workflows and Relationships
Diagrams created using Graphviz help to clarify complex workflows and the relationships between different chemical entities.
Caption: A generalized workflow for a typical sulfonation reaction.
Caption: Relationship between reactivity and selectivity for sulfonating agents.
References
- 1. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 2. This compound | 3542-44-7 | Benchchem [benchchem.com]
- 3. Buy 3-Hydroxypropane-1-sulfonic acid (EVT-291433) | 15909-83-8 [evitachem.com]
- 4. GB782094A - Process for the preparation of salts of 3-hydroxy-propane-1-sulphonic acid - Google Patents [patents.google.com]
- 5. rscspecialitychemicals.org.uk [rscspecialitychemicals.org.uk]
- 6. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 7. The Positive Impact of Chlorosulfonic Acid Uses [marutifinechem.com]
- 8. lifechempharma.com [lifechempharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. Use of dimethylformamide–sulphur trioxide complex as a sulphating agent of tyrosine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. ozonespecialities.com [ozonespecialities.com]
- 14. researchgate.net [researchgate.net]
- 15. CN104803967A - Method for preparing 1,3-propane sultone - Google Patents [patents.google.com]
- 16. Preparation method of 3-hydroxypropanesulfonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 17. US2806876A - Process for preparing salts of 3-hydroxypropane-1-sulfonic acid - Google Patents [patents.google.com]
- 18. Page loading... [guidechem.com]
A Comparative Guide to the Validation of HPLC Methods for Sulfonate Compound Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of sulfonate compounds. The information presented is curated to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods. This document details experimental protocols and presents quantitative performance data to support objective comparison of various analytical approaches.
Understanding the Landscape of Sulfonate Analysis
Sulfonate compounds, characterized by the R-SO₃⁻ functional group, are a diverse class of organic molecules with wide-ranging applications, from surfactants and detergents like sodium lauryl sulfate (SLS) and linear alkylbenzene sulfonates (LAS) to active pharmaceutical ingredients (APIs) and their impurities. Accurate and reliable quantification of these compounds is critical for quality control, environmental monitoring, and ensuring the safety and efficacy of pharmaceutical products. HPLC is a powerful and versatile technique for this purpose, offering various separation and detection modes tailored to the specific properties of the sulfonate analyte.
The validation of these HPLC methods is a crucial step to ensure the reliability and accuracy of the results. This process, guided by international standards such as the ICH guidelines, establishes the performance characteristics of an analytical procedure.[1][2][3][4][5]
Comparative Analysis of Validated HPLC Methods
This section provides a detailed comparison of different HPLC methods used for the analysis of various sulfonate compounds. The data presented below has been compiled from a variety of validated methods, highlighting key performance parameters to aid in method selection.
Performance Data for Anionic Surfactant Analysis
The following table summarizes the performance characteristics of validated HPLC methods for the determination of common anionic sulfonate surfactants.
| Analyte | HPLC Method | Column | Mobile Phase | Detector | Linearity (mg/L) | Correlation Coefficient (r²) | LOD (mg/L) | LOQ (mg/L) | Recovery (%) |
| Linear Alkylbenzene Sulfonates (LAS) | RP-HPLC | Acclaim Surfactant | Acetonitrile/Water with buffer | UV | 5 - 100 | > 0.9991 | 0.04 (as 0.15 mg/kg in textile) | - | High |
| LAS (C10-C13) | RP-HPLC | C18 | Methanol/Water with 1.5mM ammonium acetate (80:20 v/v) | UV | - | - | 0.0015 - 0.0115 | - | - |
| LAS (C10-C13) | RP-HPLC | - | - | FLD | 10 - 200 | 0.995 - 0.997 | 0.09 - 0.56 | 0.30 - 1.87 | 97.17 - 98.84 |
| Sodium Lauryl Sulfate (SLS) | RP-HPLC | - | - | RID | 10 - 300 | 0.9994 | 0.07 | 2.33 | 97.94 |
| Alpha Olefin Sulfonate (AOS) | RP-HPLC | - | - | ELSD | - | 0.9940 | 16.55 | 21.83 | 96.11 |
| Un-sulfated alcohols in SLS | RP-HPLC | Waters Symmetry C18 (150 x 4.6 mm, 5 µm) | Acetonitrile/Water (70:30 v/v) | RID | - | > 0.999 | - | - | - |
Performance Data for Sulfonated Compounds in Environmental and Pharmaceutical Matrices
This table presents data from HPLC methods developed for the analysis of sulfonates in more complex matrices, often requiring higher sensitivity.
| Analyte | HPLC Method | Column | Mobile Phase | Detector | Linearity | Correlation Coefficient (r²) | LOD | LOQ | Recovery (%) |
| Perfluorooctane sulfonate (PFOS) in river water | LC/APPI-MS | Reversed-phase | - | MS | - | - | 5.35 pg/mL | 17.86 pg/mL | - |
| p-Toluenesulfonamide (p-TSA), o-Toluenesulfonamide (o-TSA), Benzenesulfonamide (BSA) in water | HPLC-MS/MS | - | - | MS/MS | - | - | - | 0.02 - 0.2 µg/L | 62 - 115 |
| 17 Sulfonamides in various water matrices | UPLC-MS/MS | Waters BEH C18 (2.1 x 100 mm, 1.7 µm) | Acetonitrile/Ammonium acetate buffer with formic acid | MS/MS | 0.05 - 100 µg/L | - | 0.01 - 0.05 ng/L | - | 79 - 118 |
Detailed Experimental Protocols
Reproducibility is a cornerstone of validated analytical methods. This section outlines the detailed experimental protocols for some of the key methods cited in the comparison tables.
Method 1: Analysis of Linear Alkylbenzene Sulfonates (LAS) in Textiles by RP-HPLC-UV
This method is adapted from a procedure designed to be a lower-cost alternative to LC-MS/MS.[1]
-
Instrumentation : UltiMate 3000 Dual Gradient HPLC system with UV detector.
-
Column : Acclaim Surfactant column.
-
Mobile Phase : A gradient of acetonitrile and water containing a buffer.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 225 nm.
-
Sample Preparation :
-
Accurately weigh 0.25 g of finely cut textile sample into a sample container.
-
Add 5 mL of methanol and seal the container.
-
Sonicate for 30 minutes at 75 °C.
-
Cool to room temperature and filter the extract through a 0.22 µm nylon membrane filter.
-
The filtrate is then ready for injection. An online Solid-Phase Extraction (SPE) step can be used for sample enrichment to achieve lower detection limits.[1]
-
-
Validation Parameters :
-
Linearity : Established in the range of 5 µg/mL to 100 µg/mL.
-
Limit of Detection (LOD) : Determined to be 0.15 mg/kg based on a signal-to-noise ratio of 3.
-
Method 2: Analysis of Anionic Surfactants in Dishwashing Detergents by HPLC with Various Detectors
This protocol outlines a multi-detector approach for the simultaneous analysis of LAS, SLS, and AOS.[4]
-
Instrumentation : HPLC system equipped with Fluorescence (FLD), Refractive Index (RID), and Evaporative Light Scattering (ELSD) detectors.
-
Column : A suitable reversed-phase column (e.g., C18).
-
Mobile Phase : A gradient of acetonitrile and water.
-
Flow Rate : 1.0 mL/min.
-
Detection :
-
LAS: FLD (Excitation/Emission wavelengths optimized for the phenyl group).
-
SLS: RID.
-
AOS: ELSD.
-
-
Sample Preparation :
-
Accurately weigh a portion of the dishwashing detergent.
-
Dissolve in the initial mobile phase composition.
-
Filter through a 0.45 µm filter before injection.
-
-
Validation Parameters :
-
Linearity, LOD, LOQ, and Recovery : Determined for each surfactant with its respective detector as detailed in the performance table.
-
Method 3: Ion-Pair Chromatography for Aromatic Sulfonates
Ion-pair chromatography is a powerful technique for retaining and separating highly polar sulfonate compounds on reversed-phase columns.[6][7][8][9]
-
Instrumentation : HPLC with UV or Mass Spectrometry (MS) detector.
-
Column : C18 or C8 reversed-phase column.
-
Mobile Phase : An aqueous/organic mobile phase (e.g., acetonitrile/water or methanol/water) containing an ion-pairing reagent. A common choice for anionic sulfonates is a quaternary ammonium salt like tetrabutylammonium (TBA) bromide or a simpler amine like triethylamine. The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters to optimize.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection is common for aromatic sulfonates. For non-chromophoric sulfonates or for higher selectivity and sensitivity, MS detection can be employed. When using non-volatile ion-pairing reagents with MS, an online suppressor system may be necessary to remove the ion-pairing agent before the eluent enters the MS source.[6]
-
Sample Preparation : Dissolve the sample in the mobile phase or a compatible solvent and filter before injection.
Visualization of Method Validation Workflow and Performance Comparison
To further clarify the processes and comparisons, the following diagrams are provided.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Determination of linear alkylbenzene sulfonates in water samples by liquid chromatography-UV detection and confirmation by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 산업식품공학(Food Engineering Progress) [foodengprog.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
comparative study of surfactants derived from different hydroxyalkane sulfonates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of surfactants derived from different hydroxyalkane sulfonates. It is intended to be an objective resource, offering a clear comparison of their performance based on available experimental data. This document summarizes key performance indicators, details relevant experimental methodologies, and visualizes the structural relationships of these compounds.
Introduction to Hydroxyalkane Sulfonate Surfactants
Hydroxyalkane sulfonates are a class of anionic surfactants characterized by a hydrocarbon tail, a sulfonate headgroup, and a hydroxyl group along the alkyl chain. Their structure and composition can be tailored to achieve a range of desirable properties, including excellent surface activity, good water solubility, and high foaming capacity. These surfactants are key components in various commercial surfactant mixtures, such as alpha-olefin sulfonates (AOS) and internal olefin sulfonates (IOS).
AOS are produced by the sulfonation of alpha-olefins, resulting in a mixture primarily composed of alkene sulfonates and hydroxyalkane sulfonates.[1] They are known for their excellent foaming and cleaning properties.[1] IOS, derived from the sulfonation of internal olefins, feature a more branched structure due to the random positioning of the hydrophilic sulfonate and hydroxyl groups along the alkyl chain. This branching tends to increase the critical micelle concentration (CMC) but can lead to a more significant reduction in surface tension.[2]
This guide will delve into the performance of specific, pure hydroxyalkane sulfonate compounds to provide a clearer understanding of their structure-property relationships.
Comparative Performance Data
The following table summarizes key performance metrics for different hydroxyalkane sulfonates and related surfactants. The data has been compiled from various studies to facilitate a direct comparison.
| Surfactant Name | Abbreviation | Alkyl Chain Length | Isomer Type | Krafft Point (°C) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γCMC) (mN/m) |
| Sodium 2-hydroxydodecane-1-sulfonate | C12-1S-2OH | 12 | 2-hydroxy-1-sulfonate | 67.5[2][3] | Not Available | Not Available |
| Sodium 5-hydroxyhexadecane-4-sulfonate | C16-4S-5OH | 16 | 5-hydroxy-4-sulfonate | 25.6[2][3] | 3.00[2][4] | 38.2[2][4] |
| Sodium 2-hydroxyhexadecane-1-sulfonate | C16-1S-2OH | 16 | 2-hydroxy-1-sulfonate | 88.0[2][3] | Not Available | Not Available |
| Sodium Dodecyl Sulfate (Reference) | C12 AS | 12 | Alkyl Sulfate | Not Available | 8.3[5] | ~38[2][4] |
| Sodium Tetradecyl Sulfate (Reference) | C14 AS | 14 | Alkyl Sulfate | Not Available | 2.1[5] | ~35[2][4] |
| Sodium Hexadecyl Sulfate (Reference) | C16 AS | 16 | Alkyl Sulfate | Not Available | 0.6[2][4] | ~32[2][4] |
Key Performance Insights
-
Effect of Isomerism: A comparison of the two C16 isomers, C16-4S-5OH and C16-1S-2OH, reveals a significant difference in their Krafft points. The internal placement of the hydrophilic groups in C16-4S-5OH results in a much lower Krafft point (25.6 °C) compared to the terminal placement in C16-1S-2OH (88.0 °C).[2][3] This indicates that the internal isomer is more soluble in water at lower temperatures.[2][3]
-
Effect of Alkyl Chain Length: While a direct homologous series is not available, comparing C12-1S-2OH and C16-1S-2OH shows that the longer alkyl chain leads to a higher Krafft point, as expected.[2][3] Generally, for a homologous series of surfactants, the CMC decreases with increasing alkyl chain length.
-
Comparison with Alkyl Sulfates: The C16 internal olefin sulfonate, C16-4S-5OH, exhibits a CMC (3.00 mM) that is higher than C14 and C16 alkyl sulfates but lower than C12 alkyl sulfate.[2][4] This suggests that its aggregation behavior is influenced by its unique branched structure.[2] Its surface tension at the CMC (38.2 mN/m) is comparable to that of C12 alkyl sulfate.[2][4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of surfactant performance. Below are protocols for key experiments.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC and the surface tension at the CMC (γCMC) are fundamental parameters for characterizing surfactants. The equilibrium surface tension is measured using a tensiometer, often by the Wilhelmy plate method.
Protocol:
-
Prepare a series of aqueous solutions of the hydroxyalkane sulfonate surfactant with varying concentrations.
-
Use a tensiometer equipped with a platinum Wilhelmy plate to measure the surface tension of each solution at a constant temperature (e.g., 25 °C).
-
Allow each measurement to equilibrate until the surface tension value stabilizes (fluctuation < 0.1 mN/m over a defined period).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at the point of inflection in the resulting curve, where the surface tension plateaus.
-
The γCMC is the value of the surface tension in the plateau region above the CMC.
Foamability and Foam Stability Test (Modified Ross-Miles Method)
This method assesses the ability of a surfactant solution to form foam and the stability of that foam over time.
Protocol for Foamability:
-
Prepare a standard concentration of the surfactant solution in a graduated cylinder.
-
Agitate the solution under controlled conditions (e.g., by sparging a gas like nitrogen or air at a fixed flow rate for a specific duration).
-
Immediately after agitation, measure the initial foam volume.
Protocol for Foam Stability:
-
After generating the foam as described above, start a timer.
-
Record the time it takes for the foam volume to decrease to half of its initial volume. This is reported as the foam half-life, a measure of foam stability.
Emulsification Index (E24) Measurement
The emulsification index is a measure of a surfactant's ability to form a stable emulsion between an aqueous and an oil phase.
Protocol:
-
In a graduated test tube, mix equal volumes of the aqueous surfactant solution and a specific oil (e.g., kerosene or a model hydrocarbon).
-
Vortex the mixture vigorously for a set period (e.g., 2 minutes) to form an emulsion.
-
Allow the mixture to stand undisturbed for 24 hours.
-
After 24 hours, measure the height of the emulsion layer and the total height of the liquid column.
-
Calculate the Emulsification Index (E24) using the following formula:
E24 (%) = (Height of emulsion layer / Total height of liquid column) x 100
Visualization of Surfactant Structures
The following diagrams illustrate the structural classification of hydroxyalkane sulfonate surfactants.
Caption: Classification of Hydroxyalkane Sulfonate Surfactants.
Caption: Workflow for Surfactant Performance Evaluation.
References
- 1. Thermodynamically stable structure of hydroxy alkane sulfonate surfactant monomers in water achieving high water solubility and a low CMC - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01046H [pubs.rsc.org]
- 2. Thermodynamically stable structure of hydroxy alkane sulfonate surfactant monomers in water achieving high water solubility and a low CMC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. Sodium;2-hydroxyhexadecane-1-sulfonate | C16H33NaO4S | CID 23675609 - PubChem [pubchem.ncbi.nlm.nih.gov]
performance comparison of different dopants in conductive polymers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of dopants is a critical factor in tailoring the performance of conductive polymers for a wide array of applications, from flexible electronics and bio-sensors to energy storage. This guide provides an objective comparison of the performance of various dopants in three of the most extensively studied conductive polymers: Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS), Polyaniline (PANI), and Polypyrrole (PPy). The comparisons are supported by experimental data on electrical conductivity, thermal stability, and processability, with detailed methodologies for key experiments.
The Role of Doping in Conductive Polymers
In their pristine state, most conjugated polymers act as semiconductors or insulators. The process of "doping" introduces charge carriers onto the polymer backbone, dramatically increasing their electrical conductivity by orders of magnitude.[1][2] This is not a process of introducing atomic impurities as in silicon semiconductors, but rather a charge-transfer reaction involving an oxidant or reductant (the dopant).[1][3]
Dopants can be classified in several ways:
-
By Charge Carrier: p-type dopants remove electrons to create positive charge carriers (holes), while n-type dopants add electrons to create negative charge carriers.[1][2][4] p-type doping is more common and generally results in more stable materials.[1]
-
By Chemical Nature: Dopants can be small molecules (e.g., iodine, FeCl₃), inorganic acids (e.g., H₂SO₄), organic acids (e.g., sulfonic acids), or even large polymeric species (e.g., PSS).[1][4]
The choice of dopant profoundly influences not only conductivity but also the polymer's stability, processability, and morphology.[1]
References
- 1. Electrical and Electrochemical Properties of Conducting Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conducting polymers: a comprehensive review on recent advances in synthesis, properties and applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07800J [pubs.rsc.org]
- 3. jetir.org [jetir.org]
- 4. Effect of Doping on Conjugated Polymer – Advances in Polymer Science [ncstate.pressbooks.pub]
A Comparative Guide to Assessing the Purity of Synthesized Sodium 3-hydroxypropane-1-sulfonate Against Commercial Standards
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensuring the validity and reproducibility of experimental results. This guide provides an objective comparison of synthesized sodium 3-hydroxypropane-1-sulfonate against established commercial standards, supported by detailed experimental protocols for purity assessment.
This compound is a valuable intermediate in organic synthesis, notably in the production of surfactants and as a component in electroplating solutions.[1][2] Its purity can be influenced by the synthetic route, which commonly includes the reaction of allyl alcohol with sodium bisulfite or the ring-opening of 1,3-propane sultone.[1][3] This guide outlines key analytical techniques to quantify the purity of the synthesized compound and compares it to commercially available standards.
Experimental Protocols for Purity Assessment
Accurate determination of purity requires a multi-faceted analytical approach. The following are standard methodologies for the characterization of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the target compound and the identification of impurities.[1]
-
¹H NMR (Proton NMR):
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Analysis: The ¹H NMR spectrum of pure this compound is expected to show three distinct signals corresponding to the three sets of non-equivalent protons on the propane chain.[1] Integration of these signals should correspond to the expected proton ratios. The presence of unexpected signals may indicate impurities, such as the common dimeric byproduct, 4-oxa-heptane-1,7-disulfonic acid.[3][4]
-
-
¹³C NMR (Carbon-13 NMR):
-
Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.6 mL of D₂O.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Analysis: The spectrum should display three signals for the three unique carbon atoms in the molecule.[1] Additional peaks would suggest the presence of carbon-containing impurities.
-
2. High-Performance Liquid Chromatography (HPLC)
HPLC is a quantitative method used to determine the purity of a sample by separating the main compound from its impurities.[1][3]
-
Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is suitable.
-
Column: A mixed-mode column, such as a Newcrom BH, can be effective for separating the constituent ions.[5]
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water with a buffer like ammonium formate.[5]
-
Sample Preparation: Prepare a standard solution of known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare the synthesized sample at the same concentration.
-
Analysis: Inject the standard and sample solutions. The purity of the synthesized compound is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
3. Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and sulfur in the sample, which can be compared to the theoretical values for this compound (C₃H₇NaO₄S).
-
Instrumentation: An automated elemental analyzer.
-
Sample Preparation: The sample must be thoroughly dried to remove any residual solvent or moisture.
-
Analysis: The experimentally determined percentages of C, H, and S are compared to the theoretical values (C: 22.22%, H: 4.35%, S: 19.77%). Significant deviation may indicate the presence of impurities.[3]
Data Presentation: Purity Comparison
The following table summarizes the expected purity data for a synthesized batch of this compound compared against two grades of commercial standards.
| Parameter | Synthesized this compound (Typical) | Commercial Standard (Technical Grade) | Commercial Standard (High Purity) |
| Purity by HPLC (%) | 95.0 - 99.0 | ≥ 80.0[6] | ≥ 99.0[7] |
| ¹H NMR | Conforms to structure; may show minor impurity peaks | Conforms to structure; may show significant impurity peaks | Conforms to structure; minimal to no impurity peaks |
| Elemental Analysis (% Deviation from Theoretical) | C: ± 0.4, H: ± 0.4, S: ± 0.4 | C: > ± 0.4, H: > ± 0.4, S: > ± 0.4 | C: ≤ ± 0.3, H: ≤ ± 0.3, S: ≤ ± 0.3 |
| Appearance | White to off-white solid | White to yellowish solid | White crystalline solid |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
References
- 1. This compound | 3542-44-7 | Benchchem [benchchem.com]
- 2. Preparation method of 3-hydroxypropanesulfonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis of Hydroxy Sulfonate Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH | SIELC Technologies [sielc.com]
- 6. This compound [oakwoodchemical.com]
- 7. Sodium 3-hydroxypropane-1-sulphonate | 3542-44-7 [chemicalbook.com]
Unveiling Molecular Architecture: A Guide to Cross-Validation of NMR and Mass Spectrometry Data for Structural Confirmation
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as two of the most powerful and ubiquitous analytical techniques for this purpose. While each provides a wealth of structural information, their true potential is unlocked when used in a complementary and orthogonal manner. This guide provides a comprehensive comparison of NMR and MS for structural confirmation, detailing experimental protocols and showcasing how the cross-validation of their data leads to a higher degree of confidence in structural assignments.
Quantitative Comparison of NMR and Mass Spectrometry
The selection of an analytical technique is often guided by its quantitative performance characteristics. The following table summarizes key quantitative parameters for NMR and mass spectrometry in the context of small molecule structural analysis.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Sensitivity | Lower (typically μg to mg)[7] | Higher (typically pg to ng)[1] |
| Resolution | High, allows for differentiation of isomers | Very high mass resolution is achievable, but may not distinguish all isomers |
| Sample Amount | Larger amounts required (mg range) | Very small amounts required (μg to pg range) |
| Experiment Time | Longer (minutes to hours per experiment)[8] | Shorter (seconds to minutes per sample) |
| Quantitative Accuracy | Highly quantitative with proper calibration | Can be quantitative, but often requires extensive calibration |
| Structural Information | Detailed connectivity (through-bond and through-space), stereochemistry[2][3][4] | Molecular weight, elemental formula, fragmentation patterns (substructures)[5][6] |
| Sample State | Solution or solid-state | Typically requires ionization from solution or solid |
| Destructive? | Non-destructive[7] | Destructive[7] |
Experimental Protocols
Confident structural elucidation relies on the meticulous execution of experimental protocols. Below are detailed methodologies for acquiring high-quality NMR and MS data for the purpose of structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Structural Elucidation
A comprehensive NMR analysis for structural elucidation of a small molecule typically involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments.
1. Sample Preparation:
-
Dissolve 1-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to avoid interfering signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. 1D NMR Data Acquisition:
-
¹H NMR: This is the foundational NMR experiment.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 8-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-5 seconds
-
-
Information Gained: Provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity).[2][4]
-
-
¹³C NMR: Provides information on the carbon framework of the molecule.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm
-
Number of Scans: 256-2048 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-10 seconds
-
-
Information Gained: Reveals the number of chemically distinct carbon atoms and their chemical environment.[3]
-
3. 2D NMR Data Acquisition:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
Pulse Sequence: 'hsqcedetgpsisp2.3'
-
Information Gained: Each cross-peak represents a direct one-bond C-H connection, providing a powerful tool for assigning carbon and proton resonances.[8]
-
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (typically 2-3 bonds).
-
Pulse Sequence: 'hmbcgplpndqf'
-
Information Gained: Cross-peaks reveal long-range C-H correlations, which are crucial for connecting different spin systems and piecing together the overall molecular structure.[2]
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space.
-
Pulse Sequence: 'noesygpph' or 'roesygpph'
-
Information Gained: Cross-peaks indicate through-space proximity of protons, which is essential for determining stereochemistry and conformation.[8]
-
Mass Spectrometry (MS) Protocol for Structural Confirmation
Mass spectrometry experiments are designed to determine the molecular weight and elemental composition, and to generate fragment ions that provide clues about the molecule's substructures.
1. Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-100 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, water).
-
The choice of solvent depends on the ionization technique to be used.
2. Ionization:
-
Select an appropriate ionization method based on the analyte's polarity and thermal stability.
-
Electrospray Ionization (ESI): Suitable for polar and non-volatile molecules. The sample solution is sprayed through a high-voltage capillary, creating charged droplets from which ions are desorbed.[10]
-
Atmospheric Pressure Chemical Ionization (APCI): Best for less polar and more volatile compounds. The sample is vaporized and then ionized by a corona discharge.[10]
-
3. Mass Analysis:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
Analyzer: High-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap are preferred to obtain accurate mass measurements.
-
Information Gained: The peak with the highest mass-to-charge ratio (m/z) often corresponds to the molecular ion ([M]⁺ or [M]⁻) or a protonated/deprotonated molecule ([M+H]⁺ or [M-H]⁻). Accurate mass data allows for the determination of the elemental composition.[5]
-
-
Tandem Mass Spectrometry (MS/MS or MSⁿ): This technique is used to fragment the molecular ion and analyze the resulting fragment ions.
-
Procedure: The molecular ion is selected in the first mass analyzer, fragmented in a collision cell (e.g., through collision-induced dissociation - CID), and the fragment ions are analyzed in the second mass analyzer.
-
Collision Energy: The energy used for fragmentation is a critical parameter and may need to be optimized to generate a rich fragmentation spectrum.
-
Information Gained: The fragmentation pattern provides a "fingerprint" of the molecule and allows for the identification of characteristic substructures and functional groups.[11][12]
-
Cross-Validation Workflow and Data Integration
The power of combining NMR and MS lies in the cross-validation of the data to build a single, consistent structural hypothesis. The following diagram illustrates a typical workflow for this process.
In this workflow, data from both NMR and MS analyses are independently interpreted to propose a preliminary structural hypothesis. This hypothesis is then rigorously tested through cross-validation. For example, the molecular formula determined by high-resolution MS must be consistent with the number and types of atoms identified by ¹³C and ¹H NMR. Furthermore, the fragmentation patterns observed in the MS/MS spectra should be explainable by the proposed structure, and the substructures suggested by the fragments should align with the spin systems and connectivities determined from the 2D NMR data. Any inconsistencies lead to a refinement of the hypothesis until a single structure that satisfies all the experimental data is identified.
Conclusion
The structural confirmation of small molecules is a critical step in many scientific disciplines, particularly in drug discovery and development. While both NMR and mass spectrometry are powerful techniques in their own right, their combined use provides a level of certainty that is often unattainable with a single method. By leveraging the orthogonal and complementary nature of these two analytical giants, researchers can confidently and accurately elucidate complex molecular structures, paving the way for a deeper understanding of chemical and biological systems. The detailed protocols and integrated workflow presented in this guide offer a robust framework for achieving high-confidence structural confirmation.
References
- 1. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 2. emerypharma.com [emerypharma.com]
- 3. wiley.com [wiley.com]
- 4. azooptics.com [azooptics.com]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule-NMR | Swedish NMR Centre, University of Gothenburg [gu.se]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uab.edu [uab.edu]
- 11. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 12. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to Catalytic Allyl Alcohol Sulfonation: Efficiency and Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of allyl sulfonates is a critical step in the development of various organic compounds. This guide provides a comparative overview of different catalytic strategies for the sulfonation of allyl alcohol, presenting available experimental data and detailed protocols to inform catalyst selection and process optimization.
While direct comparative studies on the catalytic sulfonation of allyl alcohol to allyl sulfonic acid are limited in publicly available literature, this guide synthesizes information from related reactions, primarily the synthesis of sodium allyl sulfonate, and explores potential catalytic systems for direct sulfonation.
Comparison of Catalytic Systems for Allyl Sulfonate Synthesis
The synthesis of allyl sulfonates can be broadly approached via two main routes: the reaction of an allyl halide with a sulfite salt, often facilitated by a phase transfer catalyst, and the direct sulfonation of allyl alcohol. This section summarizes the performance of catalysts in the synthesis of sodium allyl sulfonate, a key derivative.
| Catalyst Type | Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Phase Transfer Catalyst | N-benzyl-N,N,N-triethylammonium chloride | Allyl chloride, Sodium metabisulfite, Sodium hydroxide | Water | 40 - 50 | - | 98.93 | [1] |
| Phase Transfer Catalyst | Polyethylene glycol 600 & Methoxy polyethylene glycol | Anhydrous sodium sulfite, Allyl chloride | - | 55 | 1.5 h | High (not quantified) | [2] |
| Micellar Catalyst | Methoxy polyethylene glycol methacrylates | Allyl chloride, Sodium sulfite | Aqueous | - | - | Effective (not quantified) | [3] |
| Homogeneous Catalyst | Copper | Dichloroethane, Sodium sulfite | - | - | - | 81 (for sodium chloroethyl sulfonate) | [4] |
Note: The data presented above is for the synthesis of sodium allyl sulfonate from allyl chloride, not the direct sulfonation of allyl alcohol. The copper catalyst data is for a related Strecker reaction to highlight its potential.
Potential Catalysts for Direct Allyl Alcohol Sulfonation
While direct experimental data is scarce, solid acid catalysts, particularly sulfonic acid-functionalized resins, are promising candidates for the direct sulfonation of allyl alcohol. These catalysts are widely used in various acid-catalyzed reactions involving alcohols and alkenes.
-
Sulfonic Acid Resins (e.g., Amberlyst-15, Dowex-50): These are strong acid catalysts with a high concentration of sulfonic acid groups.[5][6][7][8][9][10][11] Their porous structure allows for good reactant accessibility. They have been successfully employed in esterification, etherification, and isomerization reactions of alcohols and alkenes.[7][8]
-
Transition Metal-Catalyzed Systems: Palladium, iron, and tungsten complexes have been shown to catalyze the formation of allylic sulfones from allylic alcohols and sulfinic acids, a related C-S bond formation reaction.[12][13] This suggests their potential applicability in direct sulfonation with a suitable sulfonating agent.
Experimental Protocols
Synthesis of Sodium Allyl Sulfonate using a Phase Transfer Catalyst
This protocol is based on the principles described in the synthesis of sodium allyl sulfonate using a phase transfer catalyst.[1]
Materials:
-
Allyl chloride
-
Sodium metabisulfite
-
Sodium hydroxide
-
N-benzyl-N,N,N-triethylammonium chloride (phase transfer catalyst)
-
Deionized water
-
Polymerization inhibitor (e.g., p-tert-butylcatechol)
Procedure:
-
Prepare an aqueous solution of sodium metabisulfite and the polymerization inhibitor.
-
Add the phase transfer catalyst to the sodium metabisulfite solution and mix thoroughly.
-
In a suitable reactor, simultaneously feed the sodium metabisulfite mixture, a sodium hydroxide solution, and allyl chloride.
-
Maintain the reaction temperature between 40-50°C.
-
After the reaction is complete, the crude product can be filtered to remove any solid byproducts.
-
The resulting solution contains sodium allyl sulfonate.
General Protocol for a Solid Acid Catalyzed Sulfonation (Hypothetical)
This is a generalized protocol for the potential use of a solid acid catalyst like Amberlyst-15 for the direct sulfonation of allyl alcohol. Optimization of reaction conditions would be necessary.
Materials:
-
Allyl alcohol
-
Sulfonating agent (e.g., sulfur trioxide or a complex thereof)
-
Solid acid catalyst (e.g., Amberlyst-15, pre-activated)
-
Anhydrous, non-reactive solvent (e.g., dichloromethane, 1,4-dioxane)
Procedure:
-
In a flame-dried, inert atmosphere reactor, suspend the pre-activated solid acid catalyst in the anhydrous solvent.
-
Cool the suspension to a low temperature (e.g., 0°C or lower).
-
Slowly add the sulfonating agent to the stirred suspension.
-
Add allyl alcohol dropwise to the reaction mixture, maintaining the low temperature.
-
Allow the reaction to proceed at the controlled temperature, monitoring the progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Upon completion, filter the reaction mixture to recover the catalyst.
-
The filtrate containing the allyl sulfonic acid can then be worked up as required.
Signaling Pathways and Experimental Workflows
To visualize the logic of catalyst comparison and a typical experimental workflow, the following diagrams are provided.
Caption: Logical workflow for comparing catalyst efficiency in allyl alcohol sulfonation.
Caption: General experimental workflow for catalytic allyl alcohol sulfonation.
References
- 1. Sodium allylsulfonate synthesis - chemicalbook [chemicalbook.com]
- 2. CN108675947B - Synthesis method of sodium allylsulfonate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amberlyst-15 supported zirconium sulfonate as an efficient catalyst for Meerwein–Ponndorf–Verley reductions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. digital.csic.es [digital.csic.es]
- 12. researchgate.net [researchgate.net]
- 13. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
evaluation of the stability of polymers doped with different counterions
A comprehensive evaluation of the stability of conductive polymers doped with various counterions is crucial for their application in fields ranging from organic electronics to drug delivery. The choice of counterion significantly influences the thermal, mechanical, and electrical stability of the polymer backbone. This guide provides a comparative analysis of the stability of commonly used conducting polymers—Polyaniline (PANI), Polypyrrole (PPy), and Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)—doped with different counterions, supported by experimental data from peer-reviewed literature.
Executive Summary
The stability of a doped conducting polymer is intrinsically linked to the nature of the counterion introduced during the doping process. Counterions not only compensate for the charge on the polymer chain but also affect the polymer's morphology, interchain interactions, and susceptibility to environmental degradation. This guide summarizes key stability parameters, including thermal degradation temperatures, mechanical properties, and conductivity retention, to aid researchers in selecting the optimal polymer-counterion system for their specific application.
Thermal Stability Assessment
Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature. The onset of decomposition and the temperature at which significant weight loss occurs are critical parameters for assessing thermal stability.
Below is a summary of thermal stability data for Polyaniline (PANI) doped with different counterions. The data indicates that the nature of the dopant significantly influences the degradation profile of the polymer. For instance, PANI doped with p-toluene sulfonic acid (pTSA) exhibits a higher degradation temperature compared to its undoped emeraldine base (EB) form, suggesting that the presence of the pTSA counterion enhances the thermal stability of the polymer backbone[1]. TGA curves for PANI generally show multiple weight loss stages, corresponding to the loss of moisture, the removal of the dopant, and the degradation of the polymer chain[1][2].
Table 1: Thermal Stability of Polyaniline (PANI) Doped with Various Counterions
| Polymer | Counterion/Dopant | Onset Degradation Temperature (°C) | Key Observations | Reference |
| PANI | Emeraldine Base (Undoped) | ~160-163 | Two-stage weight loss: moisture and polymer degradation. | [1] |
| PANI | p-toluene sulfonic acid (pTSA) | ~170-173 | Three-stage weight loss: dopant removal, moisture loss, and polymer degradation. Enhanced stability. | [1] |
| PANI | Hydrochloric Acid (HCl) | Varies with concentration | Increased doping concentration can lead to changes in thermal stability. | [3] |
Mechanical Integrity of Doped Polymers
The mechanical properties of conducting polymers, such as tensile strength and Young's modulus, are critical for applications requiring flexibility and durability. The incorporation of counterions can alter these properties by affecting the polymer chain packing and morphology.
Polypyrrole (PPy) is known for its good electrical properties, but its mechanical brittleness can be a limitation. The choice of counterion can influence its mechanical performance. For example, electrochemically synthesized PPy films have been reported to exhibit high tensile strength, but can also be brittle[4]. The mechanical properties can be modified by forming composites or by selecting specific dopants that plasticize the polymer.
Table 2: Mechanical Properties of Polypyrrole (PPy) Doped with Different Counterions
| Polymer | Counterion/Dopant | Young's Modulus (GPa) | Tensile Strength (MPa) | Key Observations | Reference | |---|---|---|---|---| | PPy | p-toluene sulfonate | ~0.5 | >90 | Exhibits high breaking stress but low breaking elongation. |[4] | | PPy | di-(2-ethylhexyl) sulfosuccinate | ~1.5 | 20-25 | Wet-spun fibers show moderate mechanical properties. |[5] | | PPy | Not specified | 0.1-0.3 | 2.4-5.3 | Reported range for PPy doped with perchlorate anions. |[6] |
Electrical Stability and Conductivity Retention
The primary function of conducting polymers is their ability to conduct electricity. The stability of this conductivity over time and under various environmental conditions is a key performance indicator. The counterion plays a crucial role in both the initial conductivity and its long-term stability.
PEDOT:PSS is a widely used transparent conductive polymer. Its conductivity and stability can be enhanced through post-treatments with various additives, including organic solvents and ionic liquids[7][8]. For instance, treatment with sulfuric acid can significantly increase the conductivity of PEDOT:PSS films[9]. However, the long-term stability of the conductivity can be a challenge. Recent studies have shown that treatment with certain salts, like CsCl, can lead to excellent long-term conductivity stability compared to acid-treated films[10].
Table 3: Electrical Conductivity and Stability of PEDOT:PSS with Different Treatments
| Polymer | Treatment/Counterion Modifier | Initial Conductivity (S/cm) | Stability Observation | Reference |
| PEDOT:PSS | Pristine | ~1 | Baseline conductivity. | [8] |
| PEDOT:PSS | Sulfuric Acid (80 wt.%) | 2673 | High initial conductivity achieved. | [9] |
| PEDOT:PSS | HNO₃ treated | High | Substantial drop of over 60% within 10 days. | [10] |
| PEDOT:PSS | CsCl treated | High | Excellent long-term stability. | [10] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of polymer stability.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a doped polymer.
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation. The desired temperature program is set.
-
Heating Program: A typical program involves an initial isothermal step at a low temperature (e.g., 30°C) to stabilize the baseline, followed by a linear heating ramp (e.g., 10°C/min) to a final temperature (e.g., 600-800°C)[11].
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of degradation and the temperatures of maximum weight loss are determined from the TGA curve and its derivative (DTG curve).
Four-Point Probe Conductivity Measurement
Objective: To measure the electrical conductivity of a doped polymer film.
Methodology:
-
Film Preparation: A thin film of the doped polymer is prepared on an insulating substrate (e.g., glass) by methods such as spin-coating or drop-casting.
-
Probe Setup: A four-point probe head with equally spaced, collinear probes is brought into contact with the film surface.
-
Measurement: A constant DC current is passed through the two outer probes, and the voltage is measured between the two inner probes using a high-impedance voltmeter[12][13].
-
Calculation: The sheet resistance (Rs) is calculated from the measured current (I) and voltage (V). The bulk conductivity (σ) is then determined using the formula σ = 1 / (Rs * t), where t is the thickness of the film. Correction factors may be needed depending on the sample geometry[14].
Visualizing the Evaluation Workflow
The following diagram illustrates a typical experimental workflow for evaluating the stability of doped polymers.
Caption: Experimental workflow for evaluating the stability of doped polymers.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. politesi.polimi.it [politesi.polimi.it]
- 9. mdpi.com [mdpi.com]
- 10. scribd.com [scribd.com]
- 11. azom.com [azom.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. raco.cat [raco.cat]
comparative analysis of the properties of linear vs. branched hydroxy sulfonate surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the key properties and performance characteristics of linear and branched hydroxy sulfonate surfactants. The information presented is supported by experimental data from various studies to aid in the selection of the most suitable surfactant for specific research and development applications.
Structural Differences
Linear and branched hydroxy sulfonate surfactants, while belonging to the same class of anionic surfactants, exhibit distinct molecular architectures that significantly influence their physicochemical properties and performance. Linear hydroxy sulfonates, such as those derived from alpha-olefins (alpha-olefin sulfonates or AOS), typically feature a sulfonate group at or near the end of a straight alkyl chain, with a hydroxyl group on an adjacent carbon. In contrast, branched hydroxy sulfonates, like internal olefin sulfonates (IOS), have the sulfonate and hydroxyl groups located along the internal part of the alkyl chain, which is also branched.
Comparative Analysis of Properties
The structural variations between linear and branched hydroxy sulfonate surfactants lead to significant differences in their performance characteristics.
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration is the concentration at which surfactant monomers begin to form micelles. Branched hydroxy sulfonates, such as IOS, generally exhibit a higher CMC compared to their linear counterparts like AOS.[1] This is attributed to the steric hindrance caused by the branched alkyl chain, which makes it more difficult for the molecules to pack into micelles. Consequently, a higher concentration of branched surfactants is required to reach the CMC.
Surface Tension Reduction
Branched hydroxy sulfonates can be more effective in reducing surface tension at the air-water interface.[1] This is because the branched structure can disrupt the packing of water molecules at the surface more efficiently, leading to a greater reduction in surface tension.
Foaming Properties
Linear hydroxy sulfonates, particularly AOS, tend to exhibit superior foamability and foam stability compared to branched IOS.[2] The linear structure allows for more ordered packing at the air-water interface, leading to the formation of more stable films that entrap air and create persistent foam. In contrast, the irregular shape of branched surfactants can hinder the formation of stable foam lamellae.[2]
Detergency
Detergency, or cleaning performance, is influenced by the surfactant's structure. While both types of surfactants are effective cleaning agents, linear surfactants often show an advantage in detergency, especially in powdered laundry formulations.[3] However, the performance can be dependent on factors such as temperature and the specific formulation. For instance, in some liquid laundry formulations, no significant difference in detergency has been observed between linear and branched structures.[3]
Biodegradability
A significant advantage of linear surfactants is their generally higher rate of biodegradation compared to branched surfactants.[4][5] The linear alkyl chain is more susceptible to microbial degradation, making them a more environmentally friendly option. The complex structure of branched surfactants can hinder the enzymatic processes responsible for their breakdown in the environment.[5]
Wettability and Electrolyte Tolerance
Branched hydroxy sulfonates can offer advantages in terms of enhanced wettability and tolerance to electrolytes.[1] The branched structure can interfere with the formation of crystalline structures in the presence of electrolytes, leading to better performance in hard water.
Data Summary Table
| Property | Linear Hydroxy Sulfonate (e.g., AOS) | Branched Hydroxy Sulfonate (e.g., IOS) | Key Observations |
| Critical Micelle Concentration (CMC) | Lower | Higher | Branching hinders micelle formation, thus increasing the CMC.[1] |
| Surface Tension Reduction | Effective | More Effective | Branched structures can be more efficient at reducing surface tension.[1] |
| Foaming Ability & Stability | High | Low | Linear chains form more stable foams.[2] |
| Detergency | Generally Higher (especially in powders) | Variable | Performance is formulation and temperature dependent.[3] |
| Biodegradability | High | Low | Linear chains are more easily biodegraded.[4][5] |
| Wettability | Good | Enhanced | Branching can improve wetting properties.[1] |
| Electrolyte Tolerance | Moderate | Enhanced | Branched structures can improve performance in hard water.[1] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of linear and branched hydroxy sulfonate surfactants.
Determination of Critical Micelle Concentration (CMC)
The CMC of a surfactant can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A sharp change in the slope of the plotted data indicates the CMC.
-
Apparatus: Tensiometer (for surface tension method) or conductometer (for conductivity method).
-
Procedure (Surface Tension Method):
-
Prepare a series of aqueous solutions of the surfactant with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which the surface tension plateaus. The intersection of the two linear portions of the graph gives the CMC value.
-
Measurement of Surface Tension
Surface tension is a measure of the cohesive energy present at the interface of a liquid.
-
Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Procedure (Du Noüy Ring Method):
-
A platinum ring is submerged in the surfactant solution.
-
The force required to pull the ring from the surface is measured.
-
This force is then used to calculate the surface tension of the liquid.
-
Evaluation of Foaming Properties
The foaming ability and stability of a surfactant solution can be assessed using standardized methods.
-
Apparatus: Ross-Miles foam tester.
-
Procedure (Ross-Miles Method):
-
A specific volume of the surfactant solution is allowed to fall from a fixed height into a larger volume of the same solution in a graduated cylinder.
-
The initial height of the foam generated is measured.
-
The foam height is then measured again after a specified time (e.g., 5 minutes) to assess foam stability.
-
Detergency Evaluation
Detergency is the ability of a surfactant to remove soil from a substrate.
-
Apparatus: Launder-Ometer or similar washing machine simulator.
-
Procedure:
-
Standard soiled fabric swatches (e.g., with oil, sebum, or particulate soil) are used.
-
The swatches are washed in the Launder-Ometer with a solution of the surfactant under controlled conditions (temperature, time, water hardness).
-
The reflectance of the swatches is measured before and after washing using a spectrophotometer or colorimeter.
-
The difference in reflectance is used to calculate the percentage of soil removal, which is a measure of detergency.
-
Biodegradability Testing
Biodegradability is the capacity of a substance to be broken down by microorganisms.
-
Apparatus: Respirometer or a setup for measuring CO2 evolution.
-
Procedure (OECD 301B - CO2 Evolution Test):
-
The surfactant is introduced as the sole carbon source to a mineral medium inoculated with microorganisms from a source like sewage treatment plant effluent.
-
The mixture is incubated under aerobic conditions for 28 days.
-
The amount of CO2 produced is measured and compared to the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the surfactant.
-
The percentage of biodegradation is calculated from this ratio. A result of >60% within the 28-day period is typically considered "readily biodegradable".
-
References
Safety Operating Guide
Proper Disposal of Sodium 3-Hydroxypropane-1-sulfonate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of sodium 3-hydroxypropane-1-sulfonate and its acidic form, 3-hydroxypropane-1-sulfonic acid. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
This compound, and particularly its acidic form, is classified as a corrosive material.[1][2] Improper disposal can pose significant risks to personnel and the environment. This document outlines the necessary steps for the safe handling and disposal of this chemical, in line with general laboratory hazardous waste management principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the chemical and its waste should be conducted in a well-ventilated area, preferably within a fume hood.[3][4]
Disposal Procedures
The primary method for the disposal of corrosive chemical waste, when permissible and not contaminated with other hazardous materials, is neutralization.[4][5][6] The goal is to adjust the pH of the waste to a neutral range before it can be considered for drain disposal, where local regulations allow.
Step 1: Waste Segregation and Collection
-
Collect waste containing this compound in a designated, properly labeled, and compatible container.[7][8][9] The container should be kept closed when not in use.
-
Do not mix this waste with other chemical waste streams to avoid potentially violent reactions.[7][10] Specifically, keep it separate from bases, oxidizers, and reactive materials like cyanides or sulfides.[7][10]
-
Waste containers should be stored in a designated satellite accumulation area within the laboratory.[7][8][11]
Step 2: Neutralization (for 3-Hydroxypropane-1-sulfonic acid waste)
If dealing with the acidic form, neutralization is a critical step. This procedure should only be performed by trained personnel.
-
Dilution: Slowly add the acidic waste to a large volume of cold water (a 1:10 ratio of acid to water is recommended) in a suitable container, such as a large beaker placed in an ice bath to manage heat generation.[4][6] Always add acid to water, never the other way around. [4]
-
Neutralizing Agent: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of a strong base like sodium hydroxide.[5][12]
-
Neutralization Process: Slowly add the basic solution to the diluted acid while stirring continuously. Monitor the pH of the solution using pH paper or a calibrated pH meter.[4][12]
-
Target pH: Continue adding the neutralizing agent until the pH of the solution is within the acceptable range for drain disposal as per your institution's and local regulations, typically between 5.5 and 9.5.[6][12]
Step 3: Final Disposal
-
Once the waste is neutralized and it is confirmed that it does not contain any other hazardous components, it may be permissible to dispose of it down the drain with a copious amount of water (e.g., a 20-fold excess of water).[6]
-
Crucially, always consult your institution's Environmental Health and Safety (EHS) office and local wastewater regulations before disposing of any chemical waste down the drain. [12][13]
-
If drain disposal is not permitted, or if the waste is contaminated with other hazardous materials, it must be disposed of as hazardous waste.[8][14] In this case, ensure the waste container is securely sealed, properly labeled with the words "Hazardous Waste" and the chemical contents, and request a pickup from your institution's hazardous waste management service.[15][16]
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the neutralization and disposal of corrosive chemical waste, applicable to this compound.
| Parameter | Value/Range | Source |
| Target pH for Neutralization | 5.5 - 9.5 | [6][12] |
| Satellite Accumulation Area Limit | Up to 55 gallons | [11] |
| Acute Hazardous Waste Limit | 1 quart | [8][11] |
| Water Dilution for Neutralization | 1:10 (acid to water) | [6] |
| Water Flush for Drain Disposal | 20 parts water to 1 part neutralized solution | [6] |
Experimental Protocol: Neutralization of 3-Hydroxypropane-1-sulfonic Acid Waste
This protocol provides a general methodology for neutralizing acidic waste.
Materials:
-
Waste 3-hydroxypropane-1-sulfonic acid solution
-
Sodium bicarbonate (or 1M sodium hydroxide)
-
Large glass beaker
-
Ice bath
-
Stir bar and stir plate
-
pH meter or pH indicator strips
-
Appropriate PPE (goggles, gloves, lab coat)
Procedure:
-
Don all required personal protective equipment.
-
Perform the entire procedure in a certified chemical fume hood.
-
Place a large beaker in an ice bath on a stir plate.
-
Add a magnetic stir bar to the beaker.
-
Pour a significant volume of cold water into the beaker (e.g., 1 liter).
-
Begin stirring the water.
-
Slowly and carefully, add the 3-hydroxypropane-1-sulfonic acid waste to the stirring water. Do not exceed a 1:10 ratio of acid to water.
-
Monitor the temperature of the solution. If it becomes excessively warm, pause the addition of acid.
-
Once the acid is fully diluted, begin the slow addition of the neutralizing agent (sodium bicarbonate or 1M sodium hydroxide).
-
Periodically check the pH of the solution using a calibrated pH meter or pH strips.
-
Continue adding the neutralizing agent until the pH is stable within the target range of 5.5 to 9.5.
-
Once neutralized, the solution can be prepared for final disposal according to institutional and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. hopaxfc.com [hopaxfc.com]
- 3. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 4. esd.uga.edu [esd.uga.edu]
- 5. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. epa.gov [epa.gov]
- 12. uwb.edu [uwb.edu]
- 13. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Essential Safety and Operational Guidance for Handling Sodium 3-hydroxypropane-1-sulfonate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides crucial safety and logistical information for Sodium 3-hydroxypropane-1-sulfonate, including personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
The primary hazards associated with sulfonate compounds include skin, eye, and respiratory irritation. Some related compounds may also have reproductive toxicity risks.[1][2][3] Therefore, strict adherence to recommended PPE is mandatory.
Table 1: Hazard Summary
| Hazard Statement | GHS Classification | Reference |
| Causes skin irritation / severe skin burns | Skin Irritation (Cat 2) / Skin Corrosion (Cat 1) | [1] |
| Causes serious eye damage / serious eye irritation | Eye Damage (Cat 1) / Eye Irritation (Cat 2) | [1][2] |
| May cause respiratory irritation | STOT Single Exposure (Cat 3) | [2][3] |
| Suspected of damaging fertility or the unborn child | Reproductive Toxicity (Cat 2) | [1] (for a related sulfonate compound) |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4][5] | To protect against splashes that can cause serious eye damage.[1] |
| Skin Protection | Compatible chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[1][6][7] A lab coat or chemical-resistant apron.[6] | To prevent skin irritation or burns from direct contact.[1] |
| Respiratory Protection | NIOSH/MSHA approved respirator if dust or aerosols are generated.[3] Use in a well-ventilated area.[2] | To avoid inhalation of particles that may cause respiratory irritation.[3] |
| Footwear | Closed-toe shoes. | To protect feet from potential spills. |
Experimental Protocol: Safe Handling and Disposal Workflow
Adherence to a standardized workflow is critical for minimizing exposure and ensuring safety.
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eyewash station are readily accessible and operational.[1]
-
Work within a certified chemical fume hood or in a well-ventilated area to minimize inhalation exposure.[2]
-
Clear the workspace of any unnecessary items and ensure all required equipment is within reach.
2. Donning Personal Protective Equipment (PPE):
-
Follow the recommended PPE guidelines in Table 2.
-
Inspect all PPE for integrity before use.
3. Chemical Handling:
-
Carefully weigh and transfer the chemical, avoiding the generation of dust or aerosols.
-
Avoid contact with skin, eyes, and clothing.[1]
4. Spill and Emergency Procedures:
-
Minor Spills: For small spills, absorb with an inert material and place in a suitable container for disposal.[3]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
5. Waste Disposal:
-
Dispose of waste in a designated, labeled, and sealed container.
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[8] Do not dispose of down the drain or in general waste.[1]
-
Contaminated PPE should be disposed of as hazardous waste.
6. Doffing and Decontamination:
-
Remove PPE in the reverse order it was put on, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after handling the chemical and removing PPE.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. epa.gov [epa.gov]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. hopaxfc.com [hopaxfc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
